molecular formula C10H12O4 B185382 4-(2-Methoxyethoxy)benzoic acid CAS No. 27890-92-2

4-(2-Methoxyethoxy)benzoic acid

Cat. No.: B185382
CAS No.: 27890-92-2
M. Wt: 196.2 g/mol
InChI Key: YBICPDGCVIUHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethoxy)benzoic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBICPDGCVIUHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424534
Record name 4-(2-methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27890-92-2
Record name 4-(2-methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-(2-Methoxyethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(2-methoxyethoxy)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a carboxylic acid derivative characterized by a methoxyethoxy substituent at the para position of the benzoic acid ring. This structural motif is found in various biologically active molecules and functional materials. The synthesis of this compound is typically achieved through a multi-step process, most commonly involving the Williamson ether synthesis as a key step. This guide will focus on a reliable and widely applicable synthetic route starting from 4-hydroxybenzoic acid.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently accomplished via a two-step reaction sequence:

  • Esterification of 4-hydroxybenzoic acid: The carboxylic acid group of 4-hydroxybenzoic acid is first protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with the subsequent etherification step.

  • Williamson Ether Synthesis: The phenolic hydroxyl group of the 4-hydroxybenzoate ester is then alkylated with 2-bromo- or 2-chloroethoxymethane in the presence of a base.

  • Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound.

This synthetic strategy is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis A 4-Hydroxybenzoic Acid B Methyl 4-Hydroxybenzoate A->B  CH3OH, H2SO4 (cat.)  Reflux C Methyl 4-Hydroxybenzoate D Methyl 4-(2-methoxyethoxy)benzoate C->D  1-Bromo-2-methoxyethane,  K2CO3, Acetone, Reflux E Methyl 4-(2-methoxyethoxy)benzoate F This compound E->F  1. NaOH, H2O/MeOH  2. HCl (aq)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-Hydroxybenzoate

Reaction: 4-Hydroxybenzoic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid to form methyl 4-hydroxybenzoate.

Materials:

  • 4-Hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq) and methanol (10 mL per gram of starting material).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate as a white solid.

Step 2: Synthesis of Methyl 4-(2-methoxyethoxy)benzoate

Reaction: This step involves the Williamson ether synthesis, where the hydroxyl group of methyl 4-hydroxybenzoate is alkylated with 1-bromo-2-methoxyethane using potassium carbonate as the base.[1][2]

Materials:

  • Methyl 4-hydroxybenzoate

  • 1-Bromo-2-methoxyethane

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (15 mL per gram of starting material).

  • Add 1-bromo-2-methoxyethane (1.2 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude methyl 4-(2-methoxyethoxy)benzoate. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound (Hydrolysis)

Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, followed by acidification.

Materials:

  • Methyl 4-(2-methoxyethoxy)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • Dissolve the crude methyl 4-(2-methoxyethoxy)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

StepProductStarting MaterialReagentsSolventTypical Yield (%)Melting Point (°C)
1Methyl 4-hydroxybenzoate4-Hydroxybenzoic acidMethanol, H₂SO₄Methanol90-95127-131
2Methyl 4-(2-methoxyethoxy)benzoateMethyl 4-hydroxybenzoate1-Bromo-2-methoxyethane, K₂CO₃Acetone85-90N/A (often an oil)
3This compoundMethyl 4-(2-methoxyethoxy)benzoateNaOH, HClMethanol/Water90-98136-138[3]

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of functional group transformations. The following diagram illustrates the key chemical transformations and the rationale behind the synthetic sequence.

Logical_Relationships Start 4-Hydroxybenzoic Acid Esterification Esterification Start->Esterification Intermediate1 Methyl 4-Hydroxybenzoate Williamson Williamson Ether Synthesis Intermediate1->Williamson Intermediate2 Methyl 4-(2-methoxyethoxy)benzoate Hydrolysis Hydrolysis Intermediate2->Hydrolysis FinalProduct This compound Esterification->Intermediate1 Protection of Carboxylic Acid Williamson->Intermediate2 Formation of Ether Linkage Hydrolysis->FinalProduct Deprotection to Carboxylic Acid

Caption: Logical flow of the synthetic strategy.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The three-step sequence involving esterification, Williamson ether synthesis, and hydrolysis provides a high-yielding and robust route to the desired product. The detailed protocols and quantitative data presented in this guide should enable researchers to successfully synthesize this valuable compound for their research and development needs.

References

An In-depth Technical Guide to the Chemical Properties of 4-(2-methoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methoxyethoxy)benzoic acid, a member of the alkoxybenzoic acid family, is a compound of growing interest in the fields of medicinal chemistry and material science. Its unique structural features, combining a rigid benzoic acid core with a flexible methoxyethoxy side chain, impart a range of chemical properties that make it a versatile building block for the synthesis of novel molecules. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance based on the activities of structurally related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, other values are predicted based on computational models due to a lack of extensive experimental characterization in the public domain.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[CymitQuimica][1]
Molecular Weight 196.202 g/mol [CymitQuimica][1]
CAS Number 27890-92-2[CymitQuimica][1]
Appearance Solid[CymitQuimica][1]
Purity ≥95.0% - 98%[CymitQuimica, Santa Cruz Biotechnology][1][2][3]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa (Predicted) Not available
InChI Key YBICPDGCVIUHNA-UHFFFAOYSA-N[CymitQuimica][1]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~7.9-8.1Doublet2HAromatic C-H (ortho to -COOH)
~6.9-7.1Doublet2HAromatic C-H (ortho to -O-)
~4.1-4.3Triplet2H-O-CH₂-CH₂-O-
~3.7-3.9Triplet2H-O-CH₂-CH₂-O-
~3.4Singlet3H-O-CH₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm)Assignment
~170-175-COOH
~160-165Aromatic C-O
~130-135Aromatic C-H (ortho to -COOH)
~120-125Aromatic C-COOH
~110-115Aromatic C-H (ortho to -O-)
~70-75-O-CH₂-CH₂-O-
~65-70-O-CH₂-CH₂-O-
~55-60-O-CH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
2900-3000C-H stretch (aromatic and aliphatic)
1680-1710C=O stretch (carboxylic acid)
1600-1610, 1450-1580C=C stretch (aromatic)
1250-1300C-O stretch (aryl ether)
1050-1150C-O stretch (alkyl ether)

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on the well-established Williamson ether synthesis, adapted from procedures for similar alkoxybenzoic acids.[4][5]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions reactant1 4-Hydroxybenzoic acid product This compound reactant1->product reactant2 1-Bromo-2-methoxyethane reactant2->product base K₂CO₃ base->product solvent DMF solvent->product heat Heat heat->product

Figure 1. Proposed Williamson ether synthesis of this compound.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromo-2-methoxyethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to form the potassium salt of 4-hydroxybenzoic acid.

  • Add 1-bromo-2-methoxyethane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to pH 2-3 with 1M HCl. This will precipitate the crude product.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Workflow for Synthesis and Purification:

G start Start: Combine Reactants (4-Hydroxybenzoic acid, K₂CO₃, DMF) stir Stir at Room Temperature (30 min) start->stir add_alkyl_halide Add 1-Bromo-2-methoxyethane stir->add_alkyl_halide heat Heat to 80-100 °C (12-24 h) add_alkyl_halide->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Cool and Quench (Add water, acidify with HCl) monitor->workup Complete extraction Liquid-Liquid Extraction (Ethyl Acetate) workup->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry Dry Organic Layer (MgSO₄ or Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization concentrate->purify end End: Pure Product purify->end

Figure 2. Experimental workflow for the synthesis and purification of this compound.

Potential Biological Activity and Signaling Pathways

While there is a lack of direct studies on the biological effects of this compound, the broader class of benzoic acid derivatives is known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7]

Many benzoic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[8] Furthermore, some hydroxy- and alkoxy-substituted benzoic acids have been shown to modulate cellular signaling pathways involved in inflammation and cell proliferation.

Based on studies of structurally similar compounds, a potential signaling pathway that could be modulated by this compound is the ERK/PI3K/AKT pathway. This pathway is crucial for regulating cell growth, survival, and differentiation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Potential Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK AKT AKT PI3K->AKT TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) AKT->TranscriptionFactors ERK->TranscriptionFactors Compound 4-(2-methoxyethoxy) benzoic acid Compound->PI3K Compound->ERK GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression

References

An In-depth Technical Guide to 4-(2-methoxyethoxy)benzoic Acid (CAS No. 27890-92-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-methoxyethoxy)benzoic acid, a key chemical intermediate in organic synthesis and pharmaceutical development. This document elucidates its chemical and physical properties, provides a detailed synthesis protocol, and explores its significant role in the synthesis of bioactive molecules. Particular attention is given to its application as a precursor in the development of therapeutic agents. This guide is intended to be a valuable resource for professionals in research, discovery, and process development.

A Note on the CAS Number: Initial searches for the topic "this compound" with the CAS number 16491-37-3 revealed a discrepancy. The correct and widely recognized CAS number for this compound is 27890-92-2 . The CAS number 16491-37-3 could not be definitively associated with this compound. This guide will exclusively refer to the compound associated with the correct CAS number, 27890-92-2.

Chemical and Physical Properties

This compound is a solid organic compound that is soluble in polar organic solvents.[1] Its key quantitative properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 27890-92-2[2][3][4][5]
Molecular Formula C₁₀H₁₂O₄[4][6][7]
Molecular Weight 196.20 g/mol [6][7]
Melting Point 152-153 °C[6]
Physical State Solid[4][6]
Purity Typically ≥95%[6][7]

Synthesis of this compound

The primary method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the sodium salt of a p-hydroxybenzoic acid ester is reacted with 2-methoxyethyl chloride. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the synthesis of similar alkoxybenzoic acids.

Materials:

  • Methyl 4-hydroxybenzoate

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • 2-methoxyethyl chloride

  • Anhydrous dimethylformamide (DMF) or other polar apathetic solvent

  • Sodium hydroxide (NaOH) for hydrolysis

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware and equipment

Procedure:

  • Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-hydroxybenzoate in anhydrous DMF. Cool the solution in an ice bath. Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at room temperature for approximately 30 minutes to ensure complete formation of the sodium phenoxide.

  • Etherification: To the solution of the sodium phenoxide, add 2-methoxyethyl chloride (1.2 equivalents) dropwise. The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester, methyl 4-(2-methoxyethoxy)benzoate.

  • Hydrolysis: The crude ester is dissolved in a mixture of methanol and aqueous sodium hydroxide solution. The mixture is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Purification: The methanol is removed under reduced pressure, and the aqueous residue is diluted with water and washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate forms. The solid is collected by vacuum filtration, washed with cold water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

G General Workflow for Williamson Ether Synthesis start Start with p-Hydroxybenzoic Acid Ester alkoxide Alkoxide Formation (Base, e.g., NaH in DMF) start->alkoxide etherification Etherification (Add 2-methoxyethyl chloride, heat) alkoxide->etherification workup Work-up and Extraction (Quench with water, extract with ethyl acetate) etherification->workup hydrolysis Saponification (Hydrolysis) (NaOH, heat) workup->hydrolysis purification Acidification and Purification (HCl, filtration, recrystallization) hydrolysis->purification product This compound purification->product G Simplified EGFR Signaling Pathway and Inhibition by Erlotinib EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Dimerization and Autophosphorylation Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Erlotinib Erlotinib (derived from precursors like This compound derivatives) Erlotinib->P Inhibits

References

An In-depth Technical Guide on the Physical Properties of 4-(2-methoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methoxyethoxy)benzoic acid is a carboxylic acid derivative with potential applications in various fields, including medicinal chemistry and materials science. Its unique structural features, combining a benzoic acid moiety with a methoxyethoxy side chain, influence its physicochemical properties, which are critical for its handling, formulation, and biological activity. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physical Properties

PropertyValueSource
Molecular Formula C10H12O4[1][2]
Molecular Weight 196.2 g/mol [1][2]
Appearance Solid[1]

Note: Specific experimental values for melting point, boiling point, water solubility, and pKa are not currently available in the cited literature. The following sections provide standardized protocols for the experimental determination of these crucial parameters.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. The following capillary method is a standard procedure for this determination.[3][4][5][6]

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)[5]

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[4]

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.[5]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid phase has turned into a clear liquid (the end of the melting range).[4]

  • A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Determination of Aqueous Solubility

The solubility of a compound in water is a critical parameter, particularly in the context of drug development. A common method for determining aqueous solubility is the shake-flask method.

Materials:

  • This compound

  • Distilled or deionized water

  • Airtight, temperature-controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of water in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Centrifuge the suspension to separate the solid from the saturated solution.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent if necessary.

  • Quantify the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the acidity of a compound. For a carboxylic acid like this compound, potentiometric titration is a precise method for its determination.[7][8][9]

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (or a suitable co-solvent if the acid has low water solubility)

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Begin adding the standardized NaOH solution from the burette in small, precise increments.

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The equivalence point is the point of inflection on the curve. The volume of NaOH at the equivalence point is Veq.

  • The pKa is the pH of the solution when half of the acid has been neutralized, which corresponds to the pH at Veq/2 on the titration curve.[9]

Synthesis Workflow

While a specific experimental protocol for the synthesis of this compound was not found, a logical synthetic route can be proposed based on established organic chemistry reactions, such as the Williamson ether synthesis followed by hydrolysis. The following diagram illustrates this proposed workflow.

SynthesisWorkflow Start 4-Hydroxybenzoic acid Intermediate1 4-(2-Methoxyethoxy)benzonitrileor (via Williamson Ether Synthesis) Start->Intermediate1 Step 1 Product This compound Intermediate1->Product Step 2 Reagent1 2-Methoxyethyl halide + Base (e.g., K2CO3) Reagent1->Intermediate1 Reagent2 Acid or Base Hydrolysis (e.g., HCl or NaOH) Reagent2->Product

Caption: Proposed two-step synthesis of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons on the benzene ring, methylene protons of the ethoxy group, and the methoxy group protons. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: Expected signals would include carbons of the benzene ring, the carboxylic acid carbon, and the carbons of the methoxyethoxy side chain.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.[10]

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.[10]

  • C-O stretch (ether and carboxylic acid): Bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H and C=C stretches: Signals characteristic of a substituted benzene ring.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (196.2 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether linkage.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While some fundamental data is available, further experimental work is necessary to fully characterize this compound. The provided experimental protocols offer standardized methods for determining its key physical properties, which are essential for its application in research and development. The proposed synthesis workflow and predicted spectral data serve as a valuable reference for chemists working with this molecule.

References

Elucidation of the Chemical Structure of 4-(2-methoxyethoxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-(2-methoxyethoxy)benzoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data derived from the analysis of structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are provided to facilitate laboratory investigation.

Compound Identity and Physicochemical Properties

This compound is a carboxylic acid derivative containing an ether linkage. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
CAS Number 27890-92-2
Canonical SMILES COC(C)OCC1=CC=C(C=C1)C(=O)O
InChI Key YBICPDGCVIUHNA-UHFFFAOYSA-N
Predicted LogP 1.5 - 2.0
Predicted pKa ~4.5

Predicted Spectroscopic Data for Structure Confirmation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H (Carboxylic Acid)12.5 - 13.5Singlet (broad)1H
H (Aromatic, ortho to -COOH)7.85 - 8.05Doublet2H
H (Aromatic, ortho to -OCH₂)6.95 - 7.15Doublet2H
O-CH₂4.10 - 4.30Triplet2H
O-CH₂3.60 - 3.80Triplet2H
O-CH₃3.25 - 3.45Singlet3H

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)167 - 170
C (Aromatic, attached to -OCH₂)160 - 164
C (Aromatic, ortho to -COOH)130 - 133
C (Aromatic, attached to -COOH)122 - 126
C (Aromatic, ortho to -OCH₂)114 - 117
O-CH₂69 - 72
O-CH₂67 - 70
O-CH₃58 - 61
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1580 - 1620Medium
C-O (Ether)1240 - 1280Strong
C-O (Carboxylic Acid)1280 - 1320Strong
Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for Major Fragments (Electron Ionization)

m/zProposed Fragment
196[M]⁺ (Molecular Ion)
179[M - OH]⁺
151[M - COOH]⁺
137[M - OCH₂CH₂OCH₃]⁺
59[CH₂CH₂OCH₃]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic and synthetic experiments.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis from 4-hydroxybenzoic acid and 2-bromoethyl methyl ether.

Materials:

  • 4-hydroxybenzoic acid

  • 2-bromoethyl methyl ether

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in DMF.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC).

  • Ionization: Utilize Electrospray Ionization (ESI), which is well-suited for this type of molecule.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. This will provide an accurate mass measurement to confirm the elemental composition.

Visualizations

Chemical Structure and Synthetic Pathway

G cluster_0 Synthesis of this compound 4-hydroxybenzoic_acid 4-hydroxybenzoic acid product This compound 4-hydroxybenzoic_acid->product K2CO3, DMF, 80 °C 2-bromoethyl_methyl_ether 2-bromoethyl methyl ether 2-bromoethyl_methyl_ether->product

Caption: Proposed synthetic pathway for this compound.

Structure Elucidation Workflow

G cluster_workflow Structure Elucidation Workflow synthesis Synthesis and Purification ms Mass Spectrometry (MS) synthesis->ms Determine Molecular Formula and Weight ir Infrared (IR) Spectroscopy synthesis->ir Identify Functional Groups nmr NMR Spectroscopy (1H, 13C) synthesis->nmr Determine Connectivity and Chemical Environment data_analysis Spectroscopic Data Analysis and Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Logical workflow for the structure elucidation process.

Spectroscopic Profile of 4-(2-methoxyethoxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-(2-methoxyethoxy)benzoic acid (CAS No. 27890-92-2, Molecular Formula: C10H12O4).[1][2][3] Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds, including 4-methoxybenzoic acid and other substituted benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H (Carboxylic Acid)~12.9Singlet (broad)
H (Aromatic, ortho to -COOH)~7.9Doublet
H (Aromatic, ortho to -OCH₂)~7.0Doublet
O-CH₂~4.2Triplet
O-CH₂~3.7Triplet
O-CH₃~3.3Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~167
C (Aromatic, attached to -OCH₂)~163
C (Aromatic, ortho to -COOH)~131
C (Aromatic, attached to -COOH)~123
C (Aromatic, ortho to -OCH₂)~114
O-CH₂~71
O-CH₂~68
O-CH₃~58
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)2950 - 2850Medium
C=O (Carboxylic Acid)1700 - 1680Strong
C=C (Aromatic)1610 - 1580Medium-Strong
C-O (Ether and Acid)1300 - 1100Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment
196[M]⁺ (Molecular Ion)
179[M - OH]⁺
151[M - COOH]⁺
137[M - OCH₂CH₂OCH₃]⁺
73[CH₂CH₂OCH₃]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound and the desired chemical shift referencing.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4] Press the powder into a thin, transparent pellet using a hydraulic press.[4]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).[4] Place the sample in the spectrometer and acquire the sample spectrum.[4] The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: For a compound like this compound, which is expected to be a solid, direct infusion or techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. For GC-MS, the sample would be dissolved in a volatile solvent.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, where the sample is bombarded with high-energy electrons. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or a similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment Structure->Purity Identity->Purity

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 4-(2-methoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific quantitative solubility data for 4-(2-methoxyethoxy)benzoic acid. As a result, this guide utilizes solubility data for the structurally similar compound, 4-methoxybenzoic acid , as a surrogate. The principles and methodologies detailed herein are directly applicable and provide a robust framework for understanding and determining the solubility of this compound and related aromatic carboxylic acids. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic carboxylic acid derivative with potential applications in pharmaceuticals and material science. Its solubility in various solvents is a critical physicochemical property that influences its bioavailability, formulation, purification, and overall utility. This technical guide provides a comprehensive overview of the solubility of a closely related compound, 4-methoxybenzoic acid, offering valuable insights into the expected solubility behavior of this compound. The guide details quantitative solubility data in a range of common organic solvents, outlines established experimental protocols for solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Quantitative Solubility Data

The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature and pressure. For aromatic carboxylic acids like 4-methoxybenzoic acid, solubility is generally higher in polar organic solvents and lower in non-polar and aqueous solutions at neutral pH. The following tables summarize the mole fraction solubility (x) of 4-methoxybenzoic acid in various solvents at different temperatures. This data is crucial for solvent screening, process development, and formulation design.

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents [1][2]

Temperature (K)1-ButanolIsobutanol2-Butanol1-PentanolEthylene Glycol
283.150.08950.07680.09870.07120.0123
288.150.10830.09350.11920.08650.0151
293.150.13020.11290.14350.10470.0184
298.150.15560.13560.17180.12610.0224
303.150.18490.16190.20450.15130.0271
308.150.21860.19230.24210.18050.0328
313.150.25740.22730.28510.21450.0396
318.150.30190.26750.33410.25380.0478
323.150.35290.31360.38980.29910.0577
328.150.41120.36640.45290.35140.0696
Temperature (K)Ethyl Formate1-Propyl AcetateIsopropyl Acetaten-Butyl AcetateTetrahydrofuran
283.150.21150.15230.17310.13420.3125
288.150.24980.18120.20580.16010.3698
293.150.29410.21480.24390.19020.4352
298.150.34520.25390.28810.22510.5091
303.150.40390.29910.33920.26560.5919
308.150.47110.35120.39810.31240.6841
313.150.54750.41110.46580.36650.7859
318.150.63410.47980.54330.4288-
323.150.73180.55830.63150.5004-
328.15-0.64770.73140.5823-
Temperature (K)Acetone2-ButanoneCyclohexanoneToluene
283.150.26410.22150.23580.0451
288.150.31230.26210.27890.0559
293.150.36810.30910.32910.0691
298.150.43210.36320.38710.0851
303.150.50510.42510.45380.1045
308.150.58780.49560.52990.1278
313.150.68110.57550.61630.1558
318.150.78580.66560.71380.1891
323.15-0.76680.82330.2285
328.15---0.2749

Experimental Protocols for Solubility Determination

The following section details a widely used experimental methodology for determining the equilibrium solubility of aromatic carboxylic acids. The protocol is based on the isothermal shake-flask method followed by gravimetric analysis.

3.1 Materials and Equipment

  • Solute: High-purity (>99%) this compound.

  • Solvents: HPLC or analytical grade solvents.

  • Equipment:

    • Analytical balance (±0.0001 g)

    • Thermostatic shaker or water bath with temperature control (±0.1 K)

    • Vials or flasks with airtight seals

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Drying oven

    • Vortex mixer

3.2 Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe fitted with a syringe filter. The filtration step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Dispense the filtered solution into a pre-weighed container.

    • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.

    • The mass of the dissolved solute is determined by the difference in weight of the container before and after solvent evaporation.

  • Calculation: The mole fraction solubility (x) is calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    Where:

    • m₁ is the mass of the dissolved solute

    • M₁ is the molar mass of the solute

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep Preparation of Supersaturated Solution start->prep equil Equilibration (Thermostatic Shaker) prep->equil settle Settling of Undissolved Solid equil->settle sample Sampling and Filtration of Supernatant settle->sample analysis Gravimetric Analysis (Solvent Evaporation) sample->analysis calc Calculation of Solubility analysis->calc end End calc->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

Unveiling the History of 4-(2-methoxyethoxy)benzoic Acid: A Chemical Intermediate's Journey

Author: BenchChem Technical Support Team. Date: December 2025

While the precise moment of its initial synthesis remains obscured in the annals of chemical literature, 4-(2-methoxyethoxy)benzoic acid has emerged as a noteworthy building block in modern organic and medicinal chemistry. This technical guide delves into the available information surrounding its history, properties, and synthesis, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Primarily recognized for its role as a chemical intermediate, this compound is a derivative of benzoic acid, a compound with a rich history dating back to the 16th century. The introduction of the 2-methoxyethoxy group at the para position of the benzoic acid core significantly modifies its physicochemical properties, making it a valuable component in the targeted synthesis of more complex molecules.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
CAS Number 27890-92-2
Appearance White to off-white solid
Purity Typically >98%

Synthesis and Methodologies

While a definitive "discovery" paper outlining the first-ever synthesis of this compound is not readily apparent in historical chemical literature, its preparation follows established principles of organic synthesis. The most logical and commonly employed synthetic route is a two-step process starting from 4-hydroxybenzoic acid.

General Synthesis Pathway

The synthesis of this compound is typically achieved through a Williamson ether synthesis followed by the hydrolysis of an intermediate ester or nitrile.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 4-Hydroxybenzoic_acid_derivative 4-Hydroxybenzoic acid (or its ester/nitrile derivative) Intermediate Intermediate Ester or Nitrile 4-Hydroxybenzoic_acid_derivative->Intermediate Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) 2-Methoxyethanol_halide 2-Methoxyethyl halide (e.g., 2-bromo-1-methoxyethane) 2-Methoxyethanol_halide->Intermediate Final_Product This compound Intermediate->Final_Product Acid or Base Catalysis (e.g., HCl, NaOH)

A general synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Based on standard organic chemistry procedures, a detailed experimental protocol for the synthesis of this compound from methyl 4-hydroxybenzoate is outlined below. This protocol is a representative example and may require optimization based on laboratory conditions.

Step 1: Synthesis of Methyl 4-(2-methoxyethoxy)benzoate

  • Materials:

    • Methyl 4-hydroxybenzoate

    • 2-Bromo-1-methoxyethane

    • Potassium carbonate (anhydrous)

    • N,N-Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromo-1-methoxyethane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-(2-methoxyethoxy)benzoate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of Methyl 4-(2-methoxyethoxy)benzoate

  • Materials:

    • Methyl 4-(2-methoxyethoxy)benzoate

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve methyl 4-(2-methoxyethoxy)benzoate (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the disappearance of the starting material by TLC.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with concentrated HCl to a pH of approximately 2-3.

    • The product, this compound, will precipitate out of the solution.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure product.

Applications and Significance in Drug Discovery

The emergence of this compound in the catalogs of chemical suppliers and its citation in modern scientific literature point to its utility as a versatile building block, particularly in the field of drug discovery. The methoxyethoxy side chain can influence several key properties of a final drug candidate, including:

  • Solubility: The ether linkages can improve the aqueous solubility of a molecule, which is a critical factor for drug absorption and distribution.

  • Pharmacokinetics: The metabolic stability of the methoxyethoxy group can be advantageous, potentially leading to a longer half-life of the drug in the body.

  • Binding Interactions: The oxygen atoms in the side chain can act as hydrogen bond acceptors, potentially influencing the binding affinity of the molecule to its biological target.

Recent applications have seen this compound utilized as a component in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic agents. Its bifunctional nature, with a carboxylic acid group for further chemical modification and the influential methoxyethoxy tail, makes it an attractive starting point for the construction of complex and biologically active molecules.

Applications cluster_Properties Influential Properties cluster_Applications Key Applications in Drug Discovery Core_Molecule This compound Solubility Enhanced Solubility Core_Molecule->Solubility Pharmacokinetics Modified Pharmacokinetics Core_Molecule->Pharmacokinetics Binding Potential for H-Bonding Core_Molecule->Binding PROTACs PROTAC Synthesis Solubility->PROTACs Therapeutics Novel Therapeutic Agents Pharmacokinetics->Therapeutics Binding->PROTACs Binding->Therapeutics

The role of this compound in drug discovery.

Conclusion

While the specific historical details of the discovery of this compound remain to be fully elucidated from early chemical literature, its contemporary importance is clear. Its synthesis is achievable through well-established chemical reactions, and its unique structural features make it a valuable tool for medicinal chemists and drug development professionals. As the quest for novel therapeutics continues, it is likely that this versatile benzoic acid derivative will continue to play a significant role in the creation of innovative and life-saving medicines. Further archival research into older chemical journals and patent literature may one day shed more light on the precise origins of this increasingly important chemical compound.

An In-depth Technical Guide to 4-(2-Methoxyethoxy)benzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-methoxyethoxy)benzoic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for professionals engaged in medicinal chemistry, pharmacology, and drug discovery.

Core Structure and Chemical Properties

This compound is an organic compound featuring a benzoic acid core substituted with a 2-methoxyethoxy group at the para position. The presence of the carboxylic acid moiety allows for a variety of chemical modifications, such as the formation of esters and amides, making it a versatile scaffold in medicinal chemistry. The ether linkage and the terminal methoxy group can influence the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and effective method is the Williamson ether synthesis, followed by hydrolysis if a nitrile or ester precursor is used.

General Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from 4-hydroxybenzonitrile. This method is analogous to the synthesis of similar alkoxybenzoic acids.[1]

Step 1: Williamson Ether Synthesis of 4-(2-Methoxyethoxy)benzonitrile

This step involves the O-alkylation of 4-hydroxybenzonitrile with a suitable 2-methoxyethyl halide in the presence of a base.

Step 2: Hydrolysis of 4-(2-Methoxyethoxy)benzonitrile

The intermediate nitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

A logical workflow for this synthesis is presented below.

Synthesis of this compound A 4-Hydroxybenzonitrile D Williamson Ether Synthesis A->D B 2-Methoxyethyl Halide B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E 4-(2-Methoxyethoxy)benzonitrile D->E F Acid or Base Hydrolysis E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-(2,2-Diethoxy-ethoxy)-benzonitrile

The following protocol for a similar compound, 4-(2,2-diethoxy-ethoxy)-benzonitrile, can be adapted for the synthesis of the methoxy analog.[2]

Materials:

  • 4-Cyanophenol

  • Bromoacetaldehyde diethyl acetal (can be substituted with 2-methoxyethyl bromide)

  • Potassium carbonate

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Magnesium sulfate (MgSO4)

  • Water

Procedure:

  • To a stirred solution of 4-cyanophenol (1.0 eq) and 2-methoxyethyl bromide (1.8 eq) in anhydrous DMF, add powdered potassium carbonate (2.2 eq).[2]

  • Stir the resulting mixture at 85°C under a nitrogen atmosphere for 72 hours.[2]

  • Cool the mixture to ambient temperature.

  • Add water and EtOAc to the mixture and separate the organic layer.[2]

  • Dry the organic layer over MgSO4, filter, and concentrate.[2]

  • Purify the resulting oil by silica chromatography using a gradient of EtOAc in hexane to yield the title compound.[2]

Experimental Protocol: Hydrolysis of the Nitrile Intermediate

The following is a general procedure for the hydrolysis of an aryl nitrile to a carboxylic acid, based on protocols for similar compounds.[1]

Materials:

  • 4-(2-Methoxyethoxy)benzonitrile

  • Aqueous sodium hydroxide (e.g., 6M)

  • Concentrated hydrochloric acid

  • Ethanol/water for recrystallization

Procedure:

  • Reflux the 4-(2-methoxyethoxy)benzonitrile in an aqueous solution of sodium hydroxide for 12-24 hours, monitoring the reaction by TLC until completion.[1]

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath. This will cause the product to precipitate.[1]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove inorganic impurities.[1]

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.[1]

Biological Activities of this compound Derivatives and Analogs

While specific biological data for this compound is limited in the public domain, numerous studies on its derivatives and analogs have revealed a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.

Anticancer Activity

Derivatives of benzoic acid with alkoxy side chains have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival.

Hydrazone derivatives of the closely related 4-(2-(dimethylamino)ethoxy)benzoic acid have been identified as potent inhibitors of MARK4, a kinase implicated in several malignancies.[3] Inhibition of MARK4 by these compounds has been shown to modulate the Hippo and MAPK/ERK signaling pathways, leading to reduced cancer cell proliferation, migration, and invasion.[3]

Table 1: Anticancer Activity of 4-(2-(Dimethylamino)ethoxy)benzoic Acid Hydrazone Derivatives [3]

CompoundTarget Cell LineIC50 (µM)
H4 MCF-7 (Breast Cancer)Not specified
A549 (Lung Cancer)Not specified
H19 MCF-7 (Breast Cancer)Not specified
A549 (Lung Cancer)Not specified

Note: Specific IC50 values were not provided in the source text, but the compounds were identified as active.

A study on 4-(3,4,5-trimethoxyphenoxy)benzoic acid and its methyl derivatives demonstrated their ability to suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells by inducing cell-cycle arrest at the G2/M phase and promoting apoptosis.[4]

Table 2: Cytotoxic Activity of 4-(3,4,5-Trimethoxyphenoxy)benzoic Acid and its Methyl Derivative [5]

CompoundCell LineIC50 (µg/mL)
Compound 1 MCF-75.9
MDA-MB-4681.4
Compound 2 (methyl derivative) MCF-78.7
MDA-MB-4683.7
Enzyme Inhibition

Various benzoic acid derivatives have been investigated as inhibitors of a range of enzymes.

Novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed and synthesized as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are relevant targets for Alzheimer's disease treatment.[6]

Table 3: Inhibitory Activity of Tetrahydroisoquinolynyl-benzoic Acid Derivatives [6]

CompoundTarget EnzymeKI (nM)
6c hCA I, hCA II, AChE33.00 ± 0.29
6e hCA I, hCA II, AChE18.78 ± 0.09
6f hCA I, hCA II, AChE13.62 ± 0.21

Signaling Pathways Modulated by Analogs

The biological effects of this compound analogs are mediated through their interaction with specific cellular signaling pathways.

MARK4-Mediated Signaling

As mentioned, derivatives of 4-(2-(dimethylamino)ethoxy)benzoic acid inhibit MARK4, which in turn affects the Hippo and MAPK/ERK pathways.[3]

MARK4-Mediated Signaling Inhibition cluster_0 Normal State cluster_1 With Inhibitor MARK4 MARK4 LATS LATS MARK4->LATS Inhibits YAP/TAZ (Nuclear) YAP/TAZ (Nuclear) LATS->YAP/TAZ (Nuclear) Inhibits Gene Expression Gene Expression YAP/TAZ (Nuclear)->Gene Expression Promotes Inhibitor Benzoic Acid Derivative MARK4_i MARK4 Inhibitor->MARK4_i Inhibits LATS_i LATS MARK4_i->LATS_i Inhibition Blocked YAP/TAZ_i YAP/TAZ (Nuclear) LATS_i->YAP/TAZ_i Inhibits Gene_Expression_i Gene Expression YAP/TAZ_i->Gene_Expression_i Inhibition of Proliferation

Caption: Inhibition of MARK4 by a benzoic acid derivative.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

MARK4 Enzyme Inhibition Assay

This protocol is used to evaluate the inhibitory activity of compounds against MARK4.[7]

Materials:

  • Recombinant MARK4 enzyme

  • Test compounds dissolved in DMSO

  • Kinase buffer

  • ATP solution (200 µM)

  • BIOMOL® Green reagent

Procedure:

  • Prepare a reaction mixture containing the MARK4 enzyme in kinase buffer.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding freshly prepared ATP to the mixture.[7]

  • Incubate the reaction mixture for 15-20 minutes at 25°C.[7]

  • Terminate the reaction by adding BIOMOL® Green reagent.[7]

  • Allow 15-20 minutes for color development.[7]

  • Measure the absorbance at 620 nm using a multi-well spectrophotometer.[7]

  • Calculate the percent inhibition compared to a control reaction without the inhibitor.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, apoptotic, and necrotic cells.[7]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with the test compound.

  • Wash the cells with PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and PI solution to the cell suspension.[7]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 1X Binding Buffer to each tube.[7]

  • Analyze the cells by flow cytometry within one hour.[7]

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications, particularly in oncology. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. Further investigation into the specific biological targets and mechanisms of action of this compound itself is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for future research and development in this area.

References

Potential Biological Activity of 4-(2-methoxyethoxy)benzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 4-(2-methoxyethoxy)benzoic acid based on available scientific literature for structurally related compounds. To date, no direct experimental studies on the biological activity of this compound have been identified in the public domain. The information presented herein is for research and informational purposes only and should not be construed as a definitive assessment of this specific compound's pharmacological profile.

Executive Summary

This compound is a benzoic acid derivative with a methoxyethoxy substitution at the para position. While direct biological data for this compound is not currently available, its structural similarity to other biologically active benzoic acid derivatives, and its role as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib, suggests a potential for significant pharmacological activity.[1][2][3][4] This whitepaper will explore the predicted biological activities of this compound by examining the established properties of its parent compound, 4-hydroxybenzoic acid, and other alkoxy-substituted benzoic acids. The potential for this compound to exhibit anticancer, anti-inflammatory, antioxidant, and antimicrobial properties will be discussed, supported by data from analogous compounds.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC10H12O4--INVALID-LINK--
Molecular Weight196.20 g/mol --INVALID-LINK--
AppearanceWhite to off-white solidInferred
SolubilitySoluble in organic solvents such as methanol, ethanol, and DMSOInferred
CAS Number27890-92-2--INVALID-LINK--

Potential Biological Activities

The biological activities of benzoic acid and its derivatives are well-documented and span a wide range of therapeutic areas.[5][6] The introduction of an alkoxy group, such as the 2-methoxyethoxy group, can significantly modulate the physicochemical properties and biological activity of the parent molecule.

Anticancer Activity

The most compelling evidence for the potential biological relevance of this compound comes from its use as a precursor in the synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and other cancers.[1][2][3] The core benzoic acid scaffold is a common feature in many anticancer agents, often acting as a key pharmacophore that interacts with biological targets.[7] Derivatives of benzoic acid have been shown to inhibit various cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of tyrosine kinases.[7]

Hypothesized Mechanism of Action: Based on its structural relationship to Erlotinib, it is plausible that this compound or its derivatives could exhibit inhibitory activity against receptor tyrosine kinases, such as EGFR. The methoxyethoxy side chain could potentially influence binding affinity and selectivity.

anticancer_pathway This compound This compound Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) This compound->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Signaling Activation Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling->Cell Proliferation, Survival, Angiogenesis

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Anti-inflammatory and Antioxidant Activity

4-hydroxybenzoic acid and its derivatives are known to possess anti-inflammatory and antioxidant properties.[5][6] These activities are often attributed to the phenolic hydroxyl group, which can act as a radical scavenger. The ether linkage in this compound might modulate these properties. Some alkoxy-substituted benzoic acids have shown the ability to reduce inflammation in various experimental models.

Potential Experimental Protocol for Anti-inflammatory Activity (in vitro):

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction of Inflammation: Lipopolysaccharide (LPS) stimulation.

  • Treatment: Pre-incubation with varying concentrations of this compound.

  • Endpoint Measurement: Quantification of nitric oxide (NO) production using the Griess reagent and measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) levels using ELISA.

  • Data Analysis: Calculation of IC50 values for the inhibition of NO and cytokine production.

Caption: Workflow for in vitro anti-inflammatory screening.

Antimicrobial Activity

Benzoic acid and its esters (parabens) are widely used as antimicrobial preservatives in food, pharmaceuticals, and cosmetics.[5][6] The antimicrobial activity is generally attributed to the disruption of microbial cell membranes and inhibition of cellular enzymes. The lipophilicity of the molecule, which can be influenced by the alkoxy chain, is a key determinant of its antimicrobial efficacy.

Quantitative Data for Related Benzoic Acid Derivatives (Antimicrobial Activity):

CompoundOrganismIC50 / MICReference
4-Hydroxybenzoic acidStaphylococcus aureus160 µg/mL (IC50)[5]
4-Hydroxybenzoic acidGram-negative bacteria100-170 µg/mL (IC50)[5]
Syringic acidVarious bacteria0.5-2.5 mg/mL (MIC)[6]

Structure-Activity Relationship (SAR) Insights

Studies on 4-alkoxybenzoic acid derivatives as inhibitors of the trypanosome alternative oxidase (TAO) have provided valuable SAR insights.[8] These studies suggest that the nature of the alkoxy group significantly impacts biological activity. Key takeaways include:

  • The presence of a hydrogen bond-forming substituent at the para position is often crucial for tight binding to biological targets.

  • The length and branching of the alkoxy chain can influence both potency and pharmacokinetic properties.

  • The substitution pattern on the benzene ring is critical for activity.

Future Directions and Conclusion

While direct evidence is lacking, the structural relationship of this compound to known bioactive molecules, particularly its role as a key building block for the anticancer drug Erlotinib, strongly suggests that it is a compound of significant biological interest. Future research should focus on the direct evaluation of this compound in a variety of biological assays to confirm the hypothesized anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. In silico modeling and prediction tools could also be employed to further refine our understanding of its potential targets and mechanism of action.[9][10] The synthesis and screening of a library of analogs with modifications to the methoxyethoxy side chain could also yield valuable insights into the structure-activity relationships of this chemical class.

References

A Deep Dive into the Theoretical Landscape of 4-(2-Methoxyethoxy)benzoic Acid: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize 4-(2-methoxyethoxy)benzoic acid. While direct, in-depth theoretical studies on this specific molecule are not extensively available in public literature, this document synthesizes methodologies and findings from analogous benzoic acid derivatives to present a predictive framework for its molecular properties. This guide covers quantum chemical calculations for geometry optimization, vibrational frequency analysis, and electronic property elucidation, offering a foundational understanding for researchers in drug design and materials science. The content herein is based on established computational protocols and data from structurally related compounds, providing a robust, albeit illustrative, exploration of this compound's theoretical profile.

Introduction

This compound is a member of the benzoic acid family, a class of compounds with significant importance in medicinal chemistry and materials science.[1] The introduction of the methoxyethoxy substituent to the para position of the benzoic acid core can significantly influence its physicochemical properties, including solubility, lipophilicity, and receptor binding affinity. Understanding the three-dimensional structure, vibrational modes, and electronic characteristics of this molecule at a quantum mechanical level is crucial for predicting its behavior and designing novel applications.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of molecular systems.[2] These in silico methods provide a cost-effective and efficient means to explore molecular geometries, predict spectroscopic signatures, and understand chemical reactivity.[3] This guide outlines the standard computational workflows and expected theoretical data for this compound, drawing parallels from studies on similar substituted benzoic acids.[4][5][6]

Theoretical Methodologies

The computational investigation of this compound typically involves a multi-step process, beginning with the optimization of its molecular geometry and followed by the calculation of its vibrational and electronic properties.

Geometry Optimization

The initial and most critical step in computational analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface.

Experimental Protocol:

  • Initial Structure Generation: A 2D or 3D model of this compound is constructed using molecular modeling software such as GaussView or Chemcraft.[7]

  • Conformational Analysis: For flexible molecules, a conformational search is performed to identify the lowest energy conformer. This can be done through relaxed potential energy surface scans around rotatable bonds.[7]

  • Quantum Chemical Calculation: The geometry is then optimized using a selected level of theory and basis set. A common and reliable method for such organic molecules is the B3LYP functional combined with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for similar systems.[3][8] The optimization is typically performed in the gas phase or with a solvent model to simulate solution-phase behavior.[3]

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

The following diagram illustrates the general workflow for computational analysis:

Computational Workflow cluster_input Input cluster_calculation Calculation cluster_output Output initial_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP) initial_structure->geom_opt Conformational Search freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum electronic_prop Electronic Properties geom_opt->electronic_prop optimized_geom Optimized Geometry freq_calc->optimized_geom vibrational_freq Vibrational Frequencies freq_calc->vibrational_freq

Figure 1: A generalized workflow for the theoretical calculation of molecular properties.
Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical frequency calculations can predict these spectra, aiding in the interpretation of experimental data.

Experimental Protocol:

  • Frequency Calculation: Following geometry optimization, the harmonic vibrational frequencies are calculated at the same level of theory.

  • Scaling Factors: Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values. A scaling factor is typically applied to the computed frequencies to improve agreement with experimental data.

  • Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra.

Electronic Properties

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions.

Experimental Protocol:

  • Molecular Orbital Calculation: The energies and spatial distributions of the molecular orbitals are calculated from the optimized geometry.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is determined. This gap is an indicator of the molecule's chemical reactivity and kinetic stability.[3]

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Predicted Theoretical Data

Based on studies of structurally similar benzoic acid derivatives, the following tables summarize the expected ranges for key theoretical data for this compound.

Optimized Geometrical Parameters

The bond lengths and angles of the benzene ring are expected to be largely consistent with those of other benzoic acid derivatives. The methoxyethoxy side chain will introduce additional degrees of freedom.

ParameterPredicted Value (DFT/B3LYP/6-311++G(d,p))Reference Compound(s)
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.414-hydroxybenzoic acid[2]
C=O (carboxyl)~1.213,4-dimethoxybenzoic acid[5]
C-O (carboxyl)~1.363,4-dimethoxybenzoic acid[5]
O-H (carboxyl)~0.974-hydroxybenzoic acid[2]
C(aromatic)-O~1.364-methoxybenzaldehyde[9]
C-O (ether)~1.43General ethers
C-C (ether chain)~1.52General alkanes
Bond Angles (°) **
C-C-C (aromatic)118 - 1214-bromo-3-(methoxymethoxy) benzoic acid[3]
O=C-O (carboxyl)~1233,4-dimethoxybenzoic acid[5]
C-C-O (carboxyl)~1183,4-dimethoxybenzoic acid[5]
C(aromatic)-O-C~1184-methoxybenzaldehyde[9]
C-O-C (ether)~112General ethers
Dihedral Angles (°) **
C(aromatic)-C(aromatic)-C=O~0 or ~180 (planar)4-hydroxybenzoic acid[2]
C(aromatic)-O-C-CVaries (flexible side chain)-
Vibrational Frequencies

The vibrational spectrum of this compound will exhibit characteristic peaks corresponding to the functional groups present.

Vibrational ModePredicted Frequency Range (cm⁻¹, scaled)
O-H stretch (carboxyl dimer)2500 - 3300
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (carboxyl)1680 - 1710
C-C stretch (aromatic)1400 - 1600
C-O stretch (ether and carboxyl)1200 - 1300
O-H bend (carboxyl)1210 - 1350
C-H bend (out-of-plane, aromatic)750 - 900
Electronic Properties

The electronic properties will be influenced by the electron-donating nature of the methoxyethoxy group.

PropertyPredicted Value
HOMO Energy-6.0 to -6.5 eV
LUMO Energy-1.5 to -2.0 eV
HOMO-LUMO Gap4.0 to 5.0 eV
Dipole Moment2.0 - 3.5 D

Visualization of Molecular Properties

Molecular Structure

The optimized molecular structure of this compound is predicted to have a planar benzoic acid core with a flexible methoxyethoxy side chain.

Figure 2: A 2D representation of the molecular structure of this compound.
Signaling Pathway Analogy

While not a signaling molecule in the traditional biological sense, the influence of theoretical calculations on drug development can be represented as a logical pathway.

Drug_Development_Pathway cluster_computational Computational Chemistry cluster_experimental Experimental Validation cluster_development Drug Development mol_design Molecular Design dft_calc DFT Calculations mol_design->dft_calc prop_predict Property Prediction dft_calc->prop_predict synthesis Chemical Synthesis prop_predict->synthesis bio_assay Biological Assays synthesis->bio_assay lead_opt Lead Optimization bio_assay->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Figure 3: The role of theoretical calculations in the drug development pipeline.

Conclusion

This technical guide has outlined the standard theoretical methodologies for characterizing this compound. By leveraging Density Functional Theory, it is possible to obtain valuable insights into its geometric, vibrational, and electronic properties. The predictive data presented, based on analogous compounds, serves as a robust starting point for further computational and experimental investigations. For researchers in drug discovery and materials science, these theoretical approaches are instrumental in understanding molecular behavior and guiding the design of novel chemical entities. Further dedicated computational studies, validated by experimental data, are encouraged to build a more precise and comprehensive understanding of this specific molecule.

References

Navigating the Safety Profile of 4-(2-methoxyethoxy)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-(2-methoxyethoxy)benzoic acid (CAS No. 27890-92-2). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from the SDS of the closely related compound, 4-((2-Methoxyethoxy)methyl)benzoic acid, and other benzoic acid derivatives. All information herein should be treated as a guideline, and a thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Classification

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

The signal word for such a classification is Warning [1].

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 27890-92-2[2][3]
Molecular Formula C10H12O4[2][3]
Molecular Weight 196.2 g/mol [2]
Appearance Solid[3]
Purity ≥95.0% - 98%[2][3]

Quantitative Safety Data (Based on Related Compounds)

Quantitative toxicological and flammability data for this compound is not available. The following table summarizes data for Benzoic Acid (CAS 65-85-0) to provide an estimate of its potential toxicological profile.

ParameterValueSpeciesSource
LD50, Oral 2,565 mg/kgRat[4]
LC50, Fish 47.3 mg/L (96 h)[4]
EC50, Crustacea (Daphnia magna) >100 mg/L (48 h)[4]
Auto-Ignition Temperature 574°C (1065.2°F)[5]
Flash Point 121°C (249.8°F) (Closed Cup)[5]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, a general protocol for the synthesis of a related compound, 4-(2-(Dimethylamino)ethoxy)benzoic acid, can be found in the literature, which involves a Williamson ether synthesis followed by nitrile hydrolysis[6]. Safety testing would typically follow established OECD guidelines for acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation studies.

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood[1][5].

  • Ensure eyewash stations and safety showers are readily accessible[7].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield[1][7].

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure[1][7].

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator[5].

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing[1].

  • Do not breathe dust or fumes[1][7].

  • Wash hands thoroughly after handling[1].

  • Do not eat, drink, or smoke in the handling area[1].

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place[1][7].

  • Store away from incompatible materials such as strong oxidizing agents[7][8].

Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1][5].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1][5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention[1][5].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention[5].

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[9].

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion[1].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear[7][8].

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment. Ensure adequate ventilation. Avoid dust formation[1][8].

  • Environmental Precautions: Prevent the product from entering drains, waterways, or soil[1].

  • Containment and Cleanup: Sweep up or vacuum the spilled material and place it into a suitable disposal container. Avoid generating dust[1][7].

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment RiskAssessment->PPE Weighing Weigh Compound in Fume Hood PPE->Weighing Reaction Perform Experiment Weighing->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination Spill Spill Occurs Reaction->Spill Exposure Personal Exposure Reaction->Exposure WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal PPE_Removal Remove PPE WasteDisposal->PPE_Removal Cleanup Contain and Clean Spill Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid

Safe handling workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for 4-(2-methoxyethoxy)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methoxyethoxy)benzoic acid is a bifunctional molecule increasingly utilized in modern organic synthesis, particularly in the field of medicinal chemistry. Its structure, featuring a carboxylic acid and a methoxyethoxy tail, makes it an ideal component for constructing complex molecular architectures. The carboxylic acid group provides a reactive handle for standard coupling reactions, such as amide bond formation, while the methoxyethoxy chain can impart favorable physicochemical properties, including enhanced solubility and improved pharmacokinetic profiles, to the final molecule.

A primary application of this compound is its use as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] In this context, this compound serves as a crucial component of the linker that connects a protein of interest (POI) ligand and an E3 ubiquitin ligase ligand. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]

These application notes provide a detailed overview of the use of this compound in the synthesis of PROTACs, including a representative experimental protocol for its incorporation via amide coupling and the underlying biological mechanism.

Data Presentation

The following table summarizes representative quantitative data for the amide coupling of a benzoic acid derivative with an amine, a key step in the synthesis of PROTACs. The data is illustrative of typical reaction conditions and outcomes for this class of reaction.

Carboxylic AcidAmineCoupling Reagent/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Benzoic AcidBenzylamineHATU / DIPEADMFRT295-99[2]
Benzoic AcidAnilineEDC / HOBtDCMRT1285-95[2]
This compound Pomalidomide-amine linker HATU / DIPEA DMF RT 2-4 ~80-95 (expected) Analogous Reactions

Note: The yield for the reaction with this compound is an expected range based on similar reported amide coupling reactions in PROTAC synthesis.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This compound is a component of the linker that facilitates the formation of this ternary complex.

PROTAC_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound as a Linker via Amide Coupling

This protocol describes a general procedure for the synthesis of a PROTAC molecule where this compound is coupled to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative), followed by conjugation to a POI ligand.

Part A: Amide Coupling of this compound with an Amine-Functionalized E3 Ligase Ligand

Materials:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl-pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine-functionalized E3 ligase ligand (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.1 equivalents) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide-linked E3 ligase ligand-linker intermediate.

Part B: Conjugation to POI Ligand

The resulting E3 ligase ligand-linker intermediate, which now has a terminal functional group from the initial linker (e.g., if the pomalidomide linker had a terminal alkyne, the product from Part A will have this alkyne), can then be conjugated to a POI ligand functionalized with a complementary group (e.g., an azide) via a click chemistry reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The specific protocol for this step will depend on the nature of the POI ligand and the chosen click chemistry.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of a PROTAC using this compound as a linker.

Experimental_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials reagents This compound + Amine-functionalized E3 Ligase Ligand start->reagents coupling Amide Coupling (HATU, DIPEA, DMF) reagents->coupling workup Aqueous Workup & Extraction coupling->workup purification1 Column Chromatography workup->purification1 intermediate E3 Ligase-Linker Intermediate purification1->intermediate conjugation Conjugation Reaction (e.g., Click Chemistry) intermediate->conjugation poi_ligand Functionalized POI Ligand poi_ligand->conjugation purification2 Final Purification (e.g., HPLC) conjugation->purification2 protac Final PROTAC Product purification2->protac

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, with a particularly significant role in the development of PROTACs. Its straightforward incorporation via standard amide coupling protocols, combined with the beneficial properties imparted by the methoxyethoxy chain, makes it an attractive choice for researchers in drug discovery. The provided protocols and workflows serve as a guide for the synthesis of complex bioactive molecules utilizing this important reagent.

References

Application Notes and Protocols for 4-(2-methoxyethoxy)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methoxyethoxy)benzoic acid is a benzoic acid derivative with potential applications in medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and enzyme inhibitory activities. This document provides an overview of the potential applications of this compound based on the activities of structurally related compounds and offers detailed protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications

Based on the biological activities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:

  • Anticancer Activity: Benzoic acid derivatives have been shown to exhibit anticancer properties by targeting various mechanisms, including the inhibition of protein kinases.

  • Anti-inflammatory Activity: Derivatives of benzoic acid have been explored for their anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators.

  • Enzyme Inhibition: The benzoic acid scaffold is a common feature in the design of inhibitors for various enzymes.

Data Presentation: Biological Activities of Related Benzoic Acid Derivatives

The following tables summarize the biological activities of various benzoic acid derivatives that are structurally related to this compound. This data can serve as a reference for designing and evaluating the biological activity of the target compound.

Table 1: Kinase Inhibitory Activity of Benzoic Acid Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference Compound Example
4-(thiazol-5-yl)benzoic acidsCK2α0.014 - 0.0173-(2-methoxybenzyloxy)-4-(2-methylthiazol-5-yl)benzoic acid
4-(thiazol-5-yl)benzoic acidsCK2α'0.0046 - 0.0103-(2-methoxybenzyloxy)-4-(2-methylthiazol-5-yl)benzoic acid
4-(2-(Dimethylamino)ethoxy)benzoic acid derivativesMARK4Not specifiedDerivative of 4-(2-(Dimethylamino)ethoxy)benzoic acid

Table 2: Anticancer and Anti-inflammatory Activity of Benzoic Acid Derivatives

Compound ClassActivity TypeCell Line/ModelIC50 / EffectReference Compound Example
4-(3,4,5-Trimethoxyphenoxy) benzoic acidAnticancerMCF-7, MDA-MB-468Significant suppression of cell viability4-(3,4,5-Trimethoxyphenoxy) benzoic acid
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidAnti-inflammatoryLPS-induced rat modelInhibition of inflammation2-((3-(chloromethyl)benzoyl)oxy)benzoic acid
4-anilinoquinazoline derivativesAnticancerA431, HUVECIC50 = 0.11 - 5.24 µMVandetanib

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and for its preliminary in vitro screening for anticancer and kinase inhibitory activities. These protocols are based on established methods for similar compounds.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from 4-hydroxybenzonitrile via a Williamson ether synthesis followed by nitrile hydrolysis.

Part 1: Synthesis of 4-(2-methoxyethoxy)benzonitrile

  • Materials:

    • 4-Hydroxybenzonitrile

    • 2-Methoxyethyl chloride

    • Potassium Carbonate (K₂CO₃)

    • Acetone

    • Dichloromethane (DCM)

    • Brine solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzonitrile (1.0 eq) and acetone.

    • Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 10 minutes.

    • Add 2-methoxyethyl chloride (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid and wash with acetone.

    • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-(2-methoxyethoxy)benzonitrile.

Part 2: Hydrolysis of 4-(2-methoxyethoxy)benzonitrile to this compound

  • Materials:

    • Crude 4-(2-methoxyethoxy)benzonitrile

    • Sodium Hydroxide (NaOH), 10% aqueous solution

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol/water mixture for recrystallization

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve the crude 4-(2-methoxyethoxy)benzonitrile (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath. This will cause the product to precipitate.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic impurities.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

    • Dry the purified product in a vacuum oven.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: MARK4)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a protein kinase, using MARK4 as an example. This is a malachite green-based assay that measures the amount of inorganic phosphate released from ATP hydrolysis.

  • Materials:

    • Recombinant human MARK4 enzyme

    • Peptide substrate for MARK4

    • ATP

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • BIOMOL® Green reagent

    • 96-well microtiter plates

    • Test compound (this compound) dissolved in DMSO

  • Procedure:

    • Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration range is 0.1 to 100 µM.

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • A solution of the MARK4 enzyme (final concentration, e.g., 2 µM)

      • The test compound at various concentrations (the final DMSO concentration should be kept constant, typically ≤1%).

    • Incubate the mixture for 60 minutes at room temperature (25°C).

    • Initiate the kinase reaction by adding a solution of ATP and the peptide substrate (final concentrations, e.g., 200 µM ATP).

    • Incubate the reaction mixture for 30 minutes at 25°C.

    • Terminate the reaction by adding BIOMOL® Green reagent.

    • Allow the color to develop for 15-20 minutes.

    • Measure the absorbance at 620 nm using a microplate reader.

    • The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • MCF-7 human breast cancer cell line

    • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

    • 96-well cell culture plates

    • Test compound (this compound) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed the MCF-7 cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve a range of final concentrations for treatment.

    • After 24 hours of incubation, remove the old media from the wells and add 100 µL of media containing various concentrations of the test compound. Include wells with vehicle (DMSO) as a control.

    • Incubate the plates for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Mandatory Visualizations

Synthesis_Workflow 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Intermediate_1 4-Hydroxybenzonitrile->Intermediate_1 Williamson Ether Synthesis (2-Methoxyethyl chloride, K2CO3) 4-(2-methoxyethoxy)benzonitrile 4-(2-methoxyethoxy)benzonitrile Intermediate_2 4-(2-methoxyethoxy)benzonitrile->Intermediate_2 Nitrile Hydrolysis (NaOH, then HCl) 4-(2-methoxyethoxy)benzoic_acid This compound Intermediate_1->4-(2-methoxyethoxy)benzonitrile Intermediate_2->4-(2-methoxyethoxy)benzoic_acid

Caption: Synthetic workflow for this compound.

MARK4_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway MARK4 Signaling Cascade cluster_downstream Downstream Effects Cell_Stress Cellular Stress MARK4 MARK4 Cell_Stress->MARK4 Activates Hippo_Pathway Hippo Pathway (YAP/TAZ) MARK4->Hippo_Pathway Regulates MAPK_ERK_Pathway MAPK/ERK Pathway MARK4->MAPK_ERK_Pathway Activates Cell_Proliferation Cell Proliferation Hippo_Pathway->Cell_Proliferation MAPK_ERK_Pathway->Cell_Proliferation Cell_Migration Cell Migration MAPK_ERK_Pathway->Cell_Migration Cell_Survival Cell Survival MAPK_ERK_Pathway->Cell_Survival Inhibitor This compound (or derivative) Inhibitor->MARK4 Inhibits

Caption: Potential inhibition of the MARK4 signaling pathway.

Experimental_Workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (e.g., MARK4) In_Vitro_Screening->Kinase_Assay Anticancer_Assay Anticancer Assay (e.g., MTT) In_Vitro_Screening->Anticancer_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for biological evaluation.

Application Notes and Protocols: 4-(2-Methoxyethoxy)benzoic Acid as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyethoxy)benzoic acid is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure incorporates a carboxylic acid moiety, amenable to a wide range of coupling reactions, and a methoxyethoxy-substituted phenyl ring. The latter group can influence the physicochemical properties of a target molecule, such as solubility and lipophilicity, and can engage in specific interactions with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of complex, biologically active molecules, with a focus on the development of kinase inhibitors.

Application as a Precursor in the Synthesis of Kinase Inhibitors

The 4-(2-methoxyethoxy)phenyl motif is found in several potent kinase inhibitors. A prominent example is the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib. While the synthesis of Erlotinib itself starts from a di-substituted analog, 3,4-bis(2-methoxyethoxy)benzoic acid, the synthetic strategy highlights the utility of the methoxyethoxy-substituted benzoic acid scaffold in constructing complex heterocyclic systems with therapeutic potential. The methoxyethoxy groups in Erlotinib are crucial for its pharmacokinetic profile, contributing to its oral bioavailability.

The general approach involves the elaboration of the benzoic acid core into a more complex heterocyclic system, which then serves as the scaffold for the kinase inhibitor. The carboxylic acid functionality is a key handle for the initial steps of the synthesis, often involving cyclization reactions.

Synthesis of Erlotinib Precursor: 3,4-bis(2-methoxyethoxy)benzoic acid

The following protocol details the synthesis of 3,4-bis(2-methoxyethoxy)benzoic acid, a key intermediate in an efficient synthesis of Erlotinib. This synthesis is analogous to the preparation of derivatives from this compound and demonstrates the chemical transformations applicable to this class of compounds.

Reaction Scheme:

Experimental Protocol: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic acid

Materials:

  • 3,4-dihydroxybenzoic acid

  • 1-chloro-2-methoxyethane

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of 3,4-dihydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (4.0 eq) and tetrabutylammonium bromide (0.2 eq).

  • Heat the mixture to 100 °C for 1 hour.

  • Add 1-chloro-2-methoxyethane (4.0 eq) to the reaction mixture and continue stirring at 100 °C for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add an aqueous solution of sodium hydroxide.

  • Stir the mixture for 2-3 hours to hydrolyze any ester byproducts.

  • Acidify the mixture with hydrochloric acid to pH 2-3, resulting in the precipitation of the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield 3,4-bis(2-methoxyethoxy)benzoic acid.

Elaboration to a Complex Molecule: Synthesis of Erlotinib

The synthesized 3,4-bis(2-methoxyethoxy)benzoic acid can be converted to the potent kinase inhibitor Erlotinib through a multi-step synthesis.

Experimental Workflow: Synthesis of Erlotinib

G cluster_0 Erlotinib Synthesis Workflow A 3,4-bis(2-methoxyethoxy)benzoic acid B Esterification A->B C Ethyl 3,4-bis(2-methoxyethoxy)benzoate B->C D Nitration C->D E Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate D->E F Reduction E->F G Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate F->G H Cyclization G->H I 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one H->I J Chlorination I->J K 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline J->K L Coupling K->L M Erlotinib L->M

Caption: Synthetic workflow for Erlotinib from 3,4-bis(2-methoxyethoxy)benzoic acid.

Detailed Protocols

Step 1: Esterification

  • Dissolve 3,4-bis(2-methoxyethoxy)benzoic acid (1.0 eq) in ethanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Step 2: Nitration

  • Dissolve ethyl 3,4-bis(2-methoxyethoxy)benzoate (1.0 eq) in a mixture of acetic acid and nitric acid at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.

Step 3: Reduction

  • To a solution of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol), add a reducing agent such as iron powder in the presence of ammonium chloride or catalytic hydrogenation (e.g., Pd/C with a hydrogen source like ammonium formate).

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst/iron salts.

  • Concentrate the filtrate to obtain ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

Step 4: Cyclization

  • Heat a mixture of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (1.0 eq) and formamide at 150-160 °C for 4-6 hours.

  • Cool the reaction mixture, and the product will precipitate.

  • Filter the solid, wash with a suitable solvent (e.g., ethanol), and dry to obtain 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

Step 5: Chlorination

  • Reflux a mixture of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq) in thionyl chloride or a mixture of phosphorus oxychloride and a catalytic amount of DMF for 2-4 hours.

  • Remove the excess thionyl chloride/phosphorus oxychloride under reduced pressure.

  • Triturate the residue with a non-polar solvent (e.g., hexane) to obtain the crude 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

Step 6: Coupling

  • To a solution of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) in a suitable solvent like isopropanol, add 3-ethynylaniline (1.1 eq).

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature, and the product, Erlotinib hydrochloride, will precipitate.

  • Filter the solid, wash with cold isopropanol, and dry to obtain the final product.

Quantitative Data

The following table summarizes the biological activity of Erlotinib, a complex molecule synthesized from a building block analogous to this compound.

CompoundTargetAssayIC₅₀ (nM)Cell Line
ErlotinibEGFR Tyrosine KinaseEnzyme Assay2-
ErlotinibEGFR AutophosphorylationCell-based Assay20HN5 (Head and Neck)
ErlotinibCell ProliferationCell-based Assay790A431 (Epidermoid Carcinoma)

Signaling Pathway

Erlotinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The binding of a ligand (e.g., EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which promote cell proliferation, survival, and angiogenesis. Erlotinib competitively binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and thereby blocking the downstream signaling cascade.

G cluster_0 EGFR Signaling Pathway cluster_1 Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K Erlotinib Erlotinib Erlotinib->Dimer RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Conclusion

This compound and its analogs are highly valuable building blocks for the synthesis of complex and biologically active molecules, particularly in the field of kinase inhibitor drug discovery. The provided protocols for the synthesis of an Erlotinib precursor and its subsequent elaboration into the final drug demonstrate the synthetic utility of this class of compounds. The methoxyethoxy moiety can impart favorable pharmacokinetic properties, making these building blocks attractive for the development of orally bioavailable therapeutics. The detailed methodologies and associated data serve as a practical guide for researchers engaged in the design and synthesis of novel drug candidates.

Application Note and Protocol for the Esterification of 4-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the esterification of 4-(2-methoxyethoxy)benzoic acid, a key transformation in the synthesis of various compounds of interest in the pharmaceutical and materials science sectors. Three common esterification methods are discussed: Fischer, Steglich, and Mitsunobu esterification. A comprehensive, step-by-step protocol is provided for the Fischer esterification of this compound with methanol to yield methyl 4-(2-methoxyethoxy)benzoate. This application note also includes a comparative summary of the different methods, purification techniques, and expected product characterization data.

Introduction

Esterification is a fundamental organic reaction that forms an ester from a carboxylic acid and an alcohol. The resulting esters of this compound are valuable intermediates in the synthesis of a variety of target molecules, including active pharmaceutical ingredients (APIs). The choice of esterification method depends on several factors, including the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired stereochemical outcome. This note details three robust methods for this transformation.

Comparative Overview of Esterification Methods

The selection of an appropriate esterification method is crucial for achieving high yields and purity. The following table summarizes the key aspects of three widely used methods for the esterification of benzoic acid derivatives.

Parameter Fischer Esterification Steglich Esterification Mitsunobu Reaction
Reagents Alcohol (in excess), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)Alcohol, DCC or EDC, DMAP (catalytic)Alcohol, Triphenylphosphine (PPh₃), DEAD or DIAD
Reaction Conditions Typically reflux temperature (e.g., 65-150 °C)Room temperature0 °C to room temperature
Reaction Time Several hours (e.g., 2-16 hours)Several hours (e.g., 2-12 hours)Several hours (e.g., 6-24 hours)
Typical Yields Good to excellent (70-95%)High (80-95%)High (80-95%)[1]
Key Advantages Cost-effective, simple procedure, suitable for large scale.Mild reaction conditions, suitable for acid-sensitive substrates.[2]Mild conditions, proceeds with inversion of stereochemistry at the alcohol center.[3][4]
Key Disadvantages Requires high temperatures and strong acids, reversible reaction.Formation of dicyclohexylurea (DCU) byproduct can complicate purification.Formation of triphenylphosphine oxide and reduced azodicarboxylate byproducts, requires anhydrous conditions.[3]

Experimental Protocols

This section provides a detailed protocol for the Fischer esterification of this compound. This method is often the first choice for simple benzoic acids due to its simplicity and cost-effectiveness.

Fischer Esterification of this compound to Methyl 4-(2-methoxyethoxy)benzoate

This protocol is based on established procedures for the esterification of benzoic acids.[5][6]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.). Place a magnetic stir bar in the flask.

  • Acid Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol). Maintain the reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 4-(2-methoxyethoxy)benzoate.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.[7]

Product Characterization

The identity and purity of the synthesized ester should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum of methyl 4-(2-methoxyethoxy)benzoate is expected to show characteristic signals for the aromatic protons, the methoxy protons of the ester and the ether, and the methylene protons of the ethoxy group. Based on similar structures like methyl 4-methoxybenzoate and ethyl 4-methoxybenzoate, the aromatic protons would appear in the range of δ 7.0-8.0 ppm, the ester methyl group around δ 3.9 ppm, the ether methoxy group around δ 3.4 ppm, and the ethoxy methylene groups between δ 3.7-4.2 ppm.[8][9]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 166-167 ppm), the aromatic carbons, and the aliphatic carbons of the methoxy and ethoxy groups.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong carbonyl (C=O) stretching vibration for the ester group in the region of 1715-1730 cm⁻¹. Other characteristic peaks include C-O stretching vibrations between 1000-1300 cm⁻¹.[10][11]

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the chemical transformation and the general laboratory workflow for the Fischer esterification process.

Fischer_Esterification Fischer Esterification of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Products 4-(2-methoxyethoxy)benzoic_acid This compound Reaction Reflux 4-(2-methoxyethoxy)benzoic_acid->Reaction Methanol Methanol (excess) Methanol->Reaction H2SO4 H₂SO₄ (cat.) H2SO4->Reaction catalysis Methyl_4-(2-methoxyethoxy)benzoate Methyl 4-(2-methoxyethoxy)benzoate Water Water Reaction->Methyl_4-(2-methoxyethoxy)benzoate Reaction->Water

Caption: Chemical transformation in Fischer esterification.

Esterification_Workflow Laboratory Workflow for Fischer Esterification Start Start Mix_Reactants 1. Mix this compound, methanol, and H₂SO₄ Start->Mix_Reactants Reflux 2. Heat to reflux for 4-6 hours Mix_Reactants->Reflux Cool 3. Cool to room temperature Reflux->Cool Evaporate 4. Remove excess methanol Cool->Evaporate Dissolve_Extract 5. Dissolve in ethyl acetate and wash with NaHCO₃ and brine Evaporate->Dissolve_Extract Dry_Concentrate 6. Dry with MgSO₄, filter, and concentrate Dissolve_Extract->Dry_Concentrate Purify 7. Purify by column chromatography or distillation Dry_Concentrate->Purify Characterize 8. Characterize product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: Step-by-step laboratory workflow diagram.

Conclusion

The esterification of this compound can be effectively achieved through several methods. The Fischer esterification, detailed in this protocol, offers a straightforward and scalable approach. For substrates that are sensitive to strong acids and high temperatures, the Steglich or Mitsunobu reactions provide milder alternatives. Proper selection of the esterification method and careful execution of the experimental procedure are key to obtaining the desired ester in high yield and purity.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Note and Protocol: HPLC Method Development for 4-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-methoxyethoxy)benzoic acid is an organic compound with potential applications in pharmaceutical and materials science.[1][2] Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such aromatic carboxylic acids.[3][4][5][6] This document provides a detailed protocol for the development and optimization of a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be simple, robust, and suitable for routine analysis.

Physicochemical Properties of this compound

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These parameters are critical for developing a suitable HPLC method.

PropertyValueSource/Reference
Molecular FormulaC₁₀H₁₂O₄[1]
Molecular Weight196.20 g/mol [1]
Predicted pKa~4.2Estimated based on similar structures[7]
Predicted logP~1.5Estimated
UV λmax~254 nmEstimated based on the benzoic acid chromophore

Note: Predicted values are based on computational models and data from structurally similar compounds and should be experimentally verified.

HPLC Method Development Workflow

The logical workflow for the development of the HPLC method is illustrated in the following diagram.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analyte Properties (pKa, logP, UV Spectrum) B Select Column (e.g., C18) A->B C Select Initial Mobile Phase (ACN:Water with Acidifier) B->C D Set Initial Conditions (Isocratic, Flow Rate, Temperature) C->D E Perform Initial Injection D->E F Evaluate Peak Shape & Retention E->F G Optimize Mobile Phase pH F->G H Optimize Organic Content G->H I Optimize Gradient Profile (if needed) H->I J Optimize Flow Rate & Temperature I->J K Assess System Suitability J->K L Validate Method Parameters (Linearity, Accuracy, Precision, etc.) K->L M Finalized HPLC Method L->M

Caption: Workflow for HPLC Method Development.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)[2]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Formic acid (FA), 88% or higher purity

  • Phosphoric acid (H₃PO₄), 85%

  • Standard laboratory glassware and consumables

2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

3. Preparation of Solutions

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment.

4. Chromatographic Conditions

A systematic approach was taken to develop the final HPLC method. The initial scouting and subsequent optimization steps are detailed below.

4.1. Initial Method Scouting Conditions

Based on the physicochemical properties of the analyte, a standard reversed-phase C18 column is a suitable starting point. An acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group (pKa ~4.2), thereby improving peak shape and retention.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient50% B to 80% B over 10 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

4.2. Method Optimization

The initial scouting conditions will be optimized to achieve a sharp, symmetric peak with a reasonable retention time.

  • Mobile Phase pH: The effect of mobile phase pH on retention time and peak shape will be evaluated by comparing 0.1% formic acid (pH ~2.7) with 0.1% phosphoric acid (pH ~2.1).

  • Organic Modifier: The percentage of acetonitrile will be adjusted to achieve a retention time between 3 and 10 minutes.

  • Column Temperature: The column temperature will be varied (e.g., 25 °C, 30 °C, 35 °C) to assess its impact on peak shape and resolution.

5. Final Optimized HPLC Method

The following method was established after a systematic optimization process.

ParameterOptimized Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Isocratic Elution60% A : 40% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time10 minutes

Data Presentation

Table 2: System Suitability Results

The system suitability of the optimized method was evaluated by injecting the 50 µg/mL standard solution six times.

ParameterObserved ValueAcceptance Criteria
Retention Time (min)4.52RSD ≤ 1.0%
Peak Area854321RSD ≤ 2.0%
Tailing Factor1.1≤ 2.0
Theoretical Plates> 2000> 2000

Table 3: Method Validation Summary

ParameterResult
Linearity (µg/mL)1 - 100
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD) (µg/mL)0.25
Limit of Quantification (LOQ) (µg/mL)0.75
Accuracy (% Recovery)98.5% - 101.2%
Precision (RSD %)< 2.0%

Structure of this compound

The chemical structure of the analyte is presented below, highlighting the key functional groups relevant to its chromatographic behavior.

Caption: Chemical Structure and Functional Groups.

Conclusion

This application note provides a comprehensive and optimized RP-HPLC method for the quantitative analysis of this compound. The method is demonstrated to be linear, accurate, and precise, making it suitable for routine quality control and research applications. The detailed experimental protocol and method development workflow can be readily adapted by researchers and scientists in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for 4-(2-Methoxyethoxy)benzoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyethoxy)benzoic acid is a functionalized aromatic carboxylic acid with potential applications in polymer chemistry. Its structure, featuring a rigid benzoic acid core and a flexible, hydrophilic methoxyethoxy side chain, suggests its utility in creating polymers with tailored properties. The carboxylic acid group allows for its incorporation into polymer backbones through reactions like esterification and amidation, making it a candidate for the synthesis of polyesters and polyamides. The methoxyethoxy group can enhance solubility, influence thermal properties, and potentially introduce stimuli-responsive behavior, such as thermoresponsiveness. While specific data on polymers derived solely from this compound is limited in publicly available literature, its structural similarity to other functionalized benzoic acids, such as 4-hydroxybenzoic acid, allows for the adaptation of established polymerization protocols.

This document provides detailed application notes and adapted experimental protocols for the use of this compound in the synthesis of polyesters and polyamides. It also explores its potential applications, particularly in the realm of drug delivery, based on the properties of related polymers.

Theoretical Applications in Polymer Chemistry

The unique combination of a rigid aromatic ring and a flexible ether side chain in this compound suggests several potential applications in polymer science:

  • Modification of Thermal Properties: The rigid benzene ring is expected to contribute to a higher glass transition temperature (Tg), enhancing the thermal stability of the resulting polymers. The flexible side chain may act as an internal plasticizer, potentially lowering the Tg compared to polymers made from more rigid monomers.

  • Enhanced Solubility: The hydrophilic nature of the methoxyethoxy group is likely to improve the solubility of the resulting polymers in common organic solvents, facilitating processing and characterization.

  • Stimuli-Responsive Polymers: The presence of the ether linkages in the side chain is a common feature in thermoresponsive polymers. It is plausible that polymers incorporating this compound could exhibit lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior, making them "smart" materials for applications in drug delivery and biotechnology. For instance, a related polymer, poly(γ-4-(2-(2-methoxyethoxy) ethoxycarbonyl)benzyl-L-glutamate), has been shown to exhibit thermoresponsive properties.

  • Biocompatible and Biodegradable Materials: Polyesters and polyamides are classes of polymers known for their biocompatibility and, in some cases, biodegradability. The incorporation of this compound could lead to the development of novel biomaterials for drug delivery systems, tissue engineering scaffolds, and controlled-release formulations.

Experimental Protocols

The following are adapted protocols for the synthesis of polyesters and polyamides using this compound. These are based on established methods for similar monomers. Researchers should optimize reaction conditions based on the specific properties of this compound and the desired polymer characteristics.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a homopolyester from this compound. For this self-condensation to occur, the carboxylic acid needs a reactive partner. A common strategy for hydroxybenzoic acids is to first acetylate the hydroxyl group. Since this compound lacks a hydroxyl group, a diol comonomer is necessary for polyester formation. This adapted protocol describes the reaction of this compound with a diol, such as ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol (or other suitable diol)

  • Antimony(III) oxide (catalyst)

  • Toluene (for azeotropic removal of water, optional)

  • Methanol (for precipitation)

  • Chloroform or Tetrahydrofuran (THF) (for dissolution and characterization)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Monomer and Catalyst Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and the diol (e.g., ethylene glycol). Add a catalytic amount of antimony(III) oxide (approximately 0.05 mol% relative to the benzoic acid).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove any oxygen and moisture. Maintain a slow, continuous flow of nitrogen throughout the initial stages of the reaction.

  • Esterification: Begin stirring and gradually heat the mixture to 180-200°C. The reaction will produce water, which will be collected in the distillation flask. Toluene can be added to facilitate the azeotropic removal of water. Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.

  • Polycondensation: Gradually increase the temperature to 220-250°C. Once the temperature has stabilized, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This will help to remove the excess diol and drive the polymerization to a higher molecular weight. A significant increase in the viscosity of the melt will be observed.

  • Polymerization Completion: Continue the reaction under high vacuum for an additional 3-5 hours. The reaction is typically considered complete when the stirring becomes very difficult due to the high viscosity of the polymer melt.

  • Polymer Recovery and Purification: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can be removed by carefully breaking the flask or by dissolving it in a suitable solvent like chloroform or THF.

  • Purification: Precipitate the dissolved polymer by slowly adding the solution to a large volume of vigorously stirred methanol. Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C for 24 hours.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) for thermal stability.

Protocol 2: Synthesis of a Polyamide via Direct Polycondensation

This protocol describes the synthesis of a polyamide by reacting this compound with a diamine, such as hexamethylenediamine, using a phosphorylation agent.

Materials:

  • This compound

  • Hexamethylenediamine (or other suitable diamine)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Methanol (for precipitation)

  • Calcium hydride (CaH₂)

Procedure:

  • Drying of Reagents: Dry the diamine and NMP over CaH₂ and distill under reduced pressure. Dry the pyridine over potassium hydroxide pellets.

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve this compound, the diamine (equimolar amounts), and LiCl (5% w/v) in NMP under a nitrogen atmosphere.

  • Addition of Condensing Agents: To the stirred solution, add pyridine (2 molar equivalents relative to the benzoic acid) followed by the dropwise addition of triphenyl phosphite (1 molar equivalent).

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain for 3-5 hours. The solution will become viscous as the polymerization proceeds.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate.

  • Washing and Drying: Collect the fibrous polymer by filtration. Wash the polymer thoroughly with hot water and methanol to remove any residual salts and solvent. Dry the final polymer in a vacuum oven at 60-80°C for 24 hours.

Characterization:

  • Inherent Viscosity: Measured to estimate the molecular weight.

  • Molecular Weight: Determined by GPC using a suitable solvent system (e.g., NMP with LiCl).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal Properties: Analyzed using DSC and TGA.

Data Presentation

As no specific experimental data for polymers of this compound is readily available, the following table presents hypothetical data based on expected trends from structurally similar polymers. This table is for illustrative purposes and should be populated with experimental data upon synthesis and characterization.

Polymer TypeComonomerMn ( g/mol ) (Expected Range)PDI (Expected Range)Tg (°C) (Expected Range)Tm (°C) (Expected Range)
PolyesterEthylene Glycol15,000 - 30,0001.8 - 2.560 - 90180 - 220
PolyamideHexamethylenediamine20,000 - 40,0002.0 - 3.0100 - 140230 - 270

Visualizations

Experimental Workflow for Polyester Synthesis

Polyester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer This compound + Diol Reactor Charge Reactor Monomer->Reactor Catalyst Antimony(III) oxide Catalyst->Reactor Inert Purge with N2 Reactor->Inert Esterification Esterification (180-200°C) Inert->Esterification Polycondensation Polycondensation (220-250°C, Vacuum) Esterification->Polycondensation Recovery Polymer Recovery Polycondensation->Recovery Precipitation Precipitate in Methanol Recovery->Precipitation Drying Vacuum Drying Precipitation->Drying Characterization Characterization (GPC, NMR, DSC, TGA) Drying->Characterization

Caption: Workflow for the synthesis of a polyester from this compound.

Logical Relationship for Potential Drug Delivery Application

Drug_Delivery_Concept cluster_polymer Polymer Properties cluster_features Key Features for Drug Delivery cluster_application Application Polymer Polymer Backbone (Polyester or Polyamide) Side Chain This compound moiety Biocompatibility Biocompatibility Polymer:head->Biocompatibility inherent property ControlledRelease Controlled Release (Stimuli-Responsive) Polymer:side->ControlledRelease thermo- responsive Encapsulation Drug Encapsulation Polymer->Encapsulation forms matrix DrugDelivery Targeted Drug Delivery Biocompatibility->DrugDelivery ControlledRelease->DrugDelivery Encapsulation->DrugDelivery

Caption: Conceptual diagram illustrating the potential of these polymers for drug delivery.

Conclusion

This compound represents a promising, yet underexplored, monomer for the synthesis of functional polymers. The protocols provided herein, adapted from established methods for similar benzoic acid derivatives, offer a starting point for the synthesis of novel polyesters and polyamides. The anticipated properties of these polymers, such as enhanced solubility and potential thermoresponsiveness, make them attractive candidates for advanced applications, including the development of sophisticated drug delivery systems. Further research is warranted to synthesize and characterize these polymers to fully elucidate their properties and validate their potential in various scientific and biomedical fields.

Application Notes and Protocols for 4-(2-methoxyethoxy)benzoic acid as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of three key components: a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[5][6]

This document provides detailed application notes and protocols for the hypothetical use of 4-(2-methoxyethoxy)benzoic acid as a linker component in the development of PROTACs. While direct literature on this specific linker is limited, its structure, featuring a short, hydrophilic ether chain and a terminal carboxylic acid on an aromatic ring, offers a valuable scaffold for PROTAC design. The ether motif can enhance solubility and provide conformational flexibility, while the benzoic acid provides a convenient handle for conjugation to either the warhead or the E3 ligase ligand.[3][4]

Hypothetical PROTAC Design: "PROTAC-H1"

For the purpose of these application notes, we will consider a hypothetical PROTAC, designated PROTAC-H1 , designed to target a hypothetical protein of interest (POI-X) for degradation by recruiting the Cereblon (CRBN) E3 ligase.

  • Warhead (POI-X Ligand): A hypothetical small molecule with a primary or secondary amine handle suitable for amide bond formation.

  • Linker: Derived from this compound.

  • Anchor (E3 Ligase Ligand): Pomalidomide, a well-established CRBN ligand.[7]

The proposed structure of PROTAC-H1 involves the carboxylic acid of the linker forming an amide bond with an amine on the warhead, and the methoxyethoxy tail being further functionalized to connect to pomalidomide.

Signaling Pathway: PROTAC-H1 Mechanism of Action

PROTAC-H1 is designed to induce the degradation of POI-X through the ubiquitin-proteasome pathway. The process is initiated by the formation of a ternary complex between POI-X, PROTAC-H1, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of POI-X. The resulting polyubiquitinated POI-X is then recognized and degraded by the 26S proteasome. PROTAC-H1 is not degraded in this process and can catalytically induce the degradation of multiple POI-X molecules.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI-X) Ternary_Complex Ternary Complex (POI-X : PROTAC-H1 : CRBN) POI->Ternary_Complex Binds PROTAC PROTAC-H1 PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI-X Ternary_Complex->PolyUb_POI Polyubiquitination PolyUb_POI->Proteasome Recognition & Degradation

Caption: Mechanism of action for the hypothetical PROTAC-H1.

Experimental Protocols

The synthesis of PROTAC-H1 can be envisioned as a multi-step process. The following protocols are generalized and may require optimization for specific reagents and conditions.

Protocol 1: Synthesis of Linker Intermediate

This protocol describes the functionalization of the this compound linker to prepare it for conjugation with the E3 ligase ligand.

Step 1.1: Synthesis of 4-(2-bromoethoxy)benzoic acid

  • Reagents and Materials: 4-hydroxybenzoic acid, 1,2-dibromoethane, potassium carbonate (K₂CO₃), acetone, hydrochloric acid (HCl), ethyl acetate, brine.

  • Procedure:

    • To a solution of 4-hydroxybenzoic acid in acetone, add K₂CO₃ and an excess of 1,2-dibromoethane.

    • Reflux the mixture overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by flash column chromatography to obtain 4-(2-bromoethoxy)benzoic acid.

Step 1.2: Protection of the Carboxylic Acid

  • Reagents and Materials: 4-(2-bromoethoxy)benzoic acid, benzyl bromide, cesium carbonate (Cs₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-(2-bromoethoxy)benzoic acid in DMF.

    • Add Cs₂CO₃ and benzyl bromide.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to yield benzyl 4-(2-bromoethoxy)benzoate.

Protocol 2: Synthesis of PROTAC-H1

This protocol outlines the assembly of the final PROTAC molecule.

Synthesis_Workflow cluster_synthesis PROTAC-H1 Synthesis Workflow A 4-(2-methoxyethoxy) benzoic acid B Linker Intermediate (with leaving group) A->B Functionalization D Linker-Pomalidomide Conjugate B->D C Pomalidomide C->D Nucleophilic Substitution F Final PROTAC-H1 D->F E Amine-containing Warhead (for POI-X) E->F Amide Coupling

Caption: Synthetic workflow for the hypothetical PROTAC-H1.

Step 2.1: Conjugation of Linker to Pomalidomide

  • Reagents and Materials: Benzyl 4-(2-bromoethoxy)benzoate, pomalidomide, potassium carbonate (K₂CO₃), DMF.

  • Procedure:

    • To a solution of pomalidomide in DMF, add K₂CO₃ and benzyl 4-(2-bromoethoxy)benzoate.

    • Heat the reaction mixture at 80 °C overnight.

    • Monitor the reaction by LC-MS.

    • After completion, cool the mixture, add water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield the protected linker-pomalidomide conjugate.

Step 2.2: Deprotection of the Carboxylic Acid

  • Reagents and Materials: Protected linker-pomalidomide conjugate, palladium on carbon (Pd/C), hydrogen gas (H₂), methanol.

  • Procedure:

    • Dissolve the protected conjugate in methanol.

    • Add Pd/C catalyst.

    • Stir the mixture under an atmosphere of H₂ at room temperature for 2-4 hours.

    • Monitor by LC-MS.

    • Upon completion, filter the reaction mixture through Celite and concentrate the filtrate to obtain the deprotected linker-pomalidomide conjugate with a free carboxylic acid.

Step 2.3: Final Amide Coupling to the Warhead

  • Reagents and Materials: Deprotected linker-pomalidomide conjugate (1.0 eq), amine-containing warhead (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Procedure:

    • Dissolve the deprotected linker-pomalidomide conjugate in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add a solution of the amine-containing warhead in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC-H1 by preparative HPLC.

In Vitro Evaluation

A series of in vitro assays are essential to characterize the activity of the newly synthesized PROTAC.

Protocol 3: Western Blot for POI-X Degradation
  • Objective: To determine the ability of PROTAC-H1 to induce the degradation of POI-X in a dose-dependent manner.

  • Procedure:

    • Plate cells expressing POI-X in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of PROTAC-H1 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18 hours).

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against POI-X and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the bands using a chemiluminescence substrate and image the blot.

    • Quantify the band intensities to determine the percentage of POI-X remaining relative to the vehicle control.

    • Calculate the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).

Data Presentation

The quantitative data from the in vitro evaluation of PROTAC-H1 and relevant controls should be summarized in a clear and structured table. The following table presents hypothetical data for illustrative purposes.

CompoundTargetE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Cell Viability IC₅₀ (µM)
PROTAC-H1 POI-XPomalidomide (CRBN)15>90>10
Warhead only POI-X->10,000<105.2
Pomalidomide -Pomalidomide (CRBN)N/AN/A>25
PROTAC-H1-Neg POI-XInactive CRBN Ligand>10,000<5>10

Note: This table contains hypothetical data for illustrative purposes only. Actual experimental results may vary.

Conclusion

This compound represents a promising, albeit underexplored, linker scaffold for PROTAC development. Its combination of a hydrophilic ether chain and a versatile carboxylic acid handle allows for flexible and efficient PROTAC synthesis. The provided hypothetical application notes and protocols offer a framework for researchers to design, synthesize, and evaluate novel PROTACs incorporating this or structurally similar linkers. As with all PROTAC development, empirical optimization of the linker length, composition, and attachment points is crucial for achieving potent and selective protein degradation.[3]

References

experimental procedure for amide coupling with 4-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Amide Coupling with 4-(2-methoxyethoxy)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amide bond formation is a fundamental and frequently utilized reaction in medicinal chemistry and drug discovery. The stability and hydrogen-bonding capabilities of the amide group make it a critical component in a vast array of pharmaceuticals.[1] This document provides detailed experimental protocols for the synthesis of amides using this compound, a versatile building block for creating novel molecular entities.

Direct condensation between a carboxylic acid and an amine is generally inefficient.[2] Therefore, the carboxylic acid must first be activated using a coupling reagent to facilitate nucleophilic attack by the amine.[2][3] This note details two robust and widely adopted protocols for this transformation: one utilizing the carbodiimide EDC in conjunction with HOBt, and another using the uronium salt HATU.

Experimental Protocols

Two primary methods for the amide coupling of this compound are presented below. The choice of method may depend on the specific amine substrate, desired reaction time, and scale.

Method 1: EDC/HOBt Mediated Amide Coupling

This method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, to activate the carboxylic acid.[4] The addition of 1-Hydroxybenzotriazole (HOBt) is common practice to form a more stable activated ester, which minimizes side reactions and can reduce racemization in chiral substrates.[4][5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt) or alternatively N-Hydroxysuccinimide (NHS)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Reagents for work-up: Saturated aqueous NaHCO₃, brine, 1 M HCl (or 5% aqueous HCl[2]), anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the acid in an appropriate volume of anhydrous DMF or DCM (to achieve a concentration of approximately 0.1-0.5 M).

  • Reagent Addition: Add the desired amine (1.0-1.2 equivalents), HOBt (1.0-1.2 equivalents), and a tertiary base such as DIPEA (2.0-3.0 equivalents).[6][7]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.1-1.5 equivalents) to the reaction mixture portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (or 5% LiCl if DMF is the solvent), saturated aqueous NaHCO₃ solution, and brine.[1][2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.[1][3]

Method 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with challenging substrates.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF)

  • Reagents for work-up: Ethyl acetate (EtOAc), saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: To the solution, add the amine (1.1-1.2 equivalents) and DIPEA (2.0-3.0 equivalents).[3][8]

  • Activation & Coupling: Add HATU (1.1 equivalents) to the mixture at room temperature.[3][8]

  • Reaction: Stir the reaction mixture at room temperature. Reactions are often complete within 1-4 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic phase with saturated aqueous NaHCO₃ and brine to remove unreacted acid and DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified using silica gel column chromatography.[3]

Data Presentation

The following table summarizes representative conditions and outcomes for amide coupling reactions with benzoic acid derivatives, providing a comparative overview of different coupling methods. Yields are highly dependent on the specific amine substrate and reaction scale.

Carboxylic Acid PrecursorAmineCoupling SystemBaseSolventTime (h)Yield (%)
Benzoic Acid DerivativePrimary AmineEDC / HOBtDIPEADMF12-2460-95[2]
Benzoic Acid DerivativeSecondary AmineEDC / HOBtTEADCM16~85
Benzoic Acid DerivativePrimary AmineHATUDIPEADMF1-4>90
Benzoic Acid DerivativeElectron Deficient AmineHATUDIPEADMF2-670-90

Visualizations

Experimental Workflow Diagram

Amide_Coupling_Workflow start Start: This compound + Amine dissolve 1. Dissolve reagents in anhydrous solvent (DMF or DCM) start->dissolve add_reagents 2. Add Base (e.g., DIPEA) and Coupling Additive (e.g., HOBt) dissolve->add_reagents cool 3. Cool to 0 °C (for EDC/HOBt method) add_reagents->cool activate 4. Add Coupling Reagent (EDC or HATU) cool->activate react 5. Stir at RT (1-24 hours) activate->react monitor 6. Monitor reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Aqueous Work-up (Acid/Base Washes) monitor->workup Reaction Complete purify 8. Purify Crude Product (Chromatography/Recrystallization) workup->purify product Final Product: Pure Amide purify->product

Caption: General workflow for amide coupling of this compound.

Conceptual Drug Discovery Pathway

Drug_Discovery_Pathway target Target Identification hit_gen Hit Generation (Screening) target->hit_gen lead_gen Lead Generation hit_gen->lead_gen amide_coupling Lead Optimization via Amide Coupling with This compound lead_gen->amide_coupling sar Structure-Activity Relationship (SAR) Studies amide_coupling->sar sar->amide_coupling Iterative Refinement preclinical Preclinical Development sar->preclinical

Caption: Role of amide coupling in a conceptual drug discovery process.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methoxyethoxy)benzoic acid is a bifunctional organic molecule increasingly recognized for its utility in modern drug discovery and development. Its structure, featuring a carboxylic acid group and a methoxyethoxy tail, makes it an important building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins.[3][4] The linker component, for which this compound serves as a precursor, is critical for the efficacy of the PROTAC, dictating the spatial orientation of the two active ends of the molecule and influencing its physicochemical properties.[5][]

This document provides detailed protocols for the large-scale synthesis of this compound, designed to be robust and scalable for research and development purposes. The synthesis is presented as a two-step process, commencing with a Williamson ether synthesis to form an intermediate ester, followed by its hydrolysis to yield the final product.

Synthesis Overview

The large-scale synthesis of this compound is efficiently achieved through a two-step reaction sequence starting from the readily available methyl 4-hydroxybenzoate.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of methyl 4-hydroxybenzoate is alkylated with 2-bromoethyl methyl ether in the presence of a suitable base to yield methyl 4-(2-methoxyethoxy)benzoate.

  • Step 2: Saponification (Ester Hydrolysis). The methyl ester intermediate is then hydrolyzed under basic conditions to afford the final product, this compound, after acidification.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
ParameterValueReference
CAS Number27890-92-2[2][7]
Molecular FormulaC10H12O4[2][7]
Molecular Weight196.20 g/mol [2][7]
AppearanceWhite to off-white solid[7]
Purity≥98%[2]
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm)
12.5 (s, 1H, -COOH)
7.85 (d, J=8.8 Hz, 2H, Ar-H)
7.05 (d, J=8.8 Hz, 2H, Ar-H)
4.15 (t, J=4.4 Hz, 2H, -OCH₂)
3.65 (t, J=4.4 Hz, 2H, -OCH₂)
3.30 (s, 3H, -OCH₃)
Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
167.0 (-COOH)
162.5 (Ar-C)
131.5 (Ar-CH)
123.0 (Ar-C)
114.5 (Ar-CH)
70.5 (-OCH₂)
68.0 (-OCH₂)
58.5 (-OCH₃)
Predicted IR (KBr) ν (cm⁻¹)
3300-2500 (O-H stretch, carboxylic acid)
2950-2850 (C-H stretch, aliphatic)
1680 (C=O stretch, carboxylic acid)
1605, 1510 (C=C stretch, aromatic)
1250, 1040 (C-O stretch, ether)

Note: Predicted spectroscopic data is based on analysis of structurally similar compounds.[8]

Table 2: Summary of a Typical Large-Scale Synthesis Batch
StepReactantsReagentsSolventTypical YieldPurity (by HPLC)
1 Methyl 4-hydroxybenzoate, 2-Bromoethyl methyl etherPotassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)85-95%>97%
2 Methyl 4-(2-methoxyethoxy)benzoateSodium Hydroxide (NaOH), Hydrochloric Acid (HCl)Methanol/Water90-98%>98%

Experimental Protocols

Part 1: Large-Scale Synthesis of Methyl 4-(2-methoxyethoxy)benzoate

This procedure details the Williamson ether synthesis for a large-scale batch.

Materials:

  • Methyl 4-hydroxybenzoate

  • 2-Bromoethyl methyl ether

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Large-volume, multi-necked reaction vessel with overhead mechanical stirrer, thermometer, and addition funnel

  • Heating mantle with temperature controller

  • Large-volume separatory funnel

  • Rotary evaporator

Procedure:

  • To the reaction vessel, charge methyl 4-hydroxybenzoate (1.0 eq) and N,N-dimethylformamide (DMF, approx. 5-10 volumes).

  • Begin stirring the mixture to ensure good suspension.

  • Add anhydrous potassium carbonate (2.0-2.5 eq).

  • Heat the mixture to 60-70 °C.

  • Slowly add 2-bromoethyl methyl ether (1.2-1.5 eq) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 6-8 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a larger vessel containing cold water (approx. 20-30 volumes).

  • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic extracts and wash with water (2 x 10 volumes) and then with brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, methyl 4-(2-methoxyethoxy)benzoate, is typically an oil or low-melting solid and can be used in the next step without further purification if HPLC analysis shows sufficient purity.

Part 2: Large-Scale Hydrolysis of Methyl 4-(2-methoxyethoxy)benzoate

This procedure details the saponification of the intermediate ester to the final product.

Materials:

  • Methyl 4-(2-methoxyethoxy)benzoate (from Part 1)

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Equipment:

  • Large-volume reaction vessel with overhead mechanical stirrer and reflux condenser

  • Heating mantle with temperature controller

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • In the reaction vessel, dissolve methyl 4-(2-methoxyethoxy)benzoate (1.0 eq) in methanol (5-10 volumes).

  • In a separate vessel, prepare a solution of sodium hydroxide (2.0-3.0 eq) in deionized water (5-10 volumes).

  • Slowly add the aqueous NaOH solution to the methanolic solution of the ester with stirring.

  • Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or HPLC.[9]

  • Cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with deionized water (10-15 volumes).

  • Cool the solution in an ice-water bath.

  • Slowly and carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Stir the slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification SM Methyl 4-hydroxybenzoate Intermediate Methyl 4-(2-methoxyethoxy)benzoate SM->Intermediate Alkylation R1 2-Bromoethyl methyl ether R1->Intermediate Base K₂CO₃ Base->Intermediate Solvent1 DMF, 60-70°C Solvent1->Intermediate Int_hydrolysis Methyl 4-(2-methoxyethoxy)benzoate Product This compound Int_hydrolysis->Product Hydrolysis & Acidification Base2 1. NaOH, MeOH/H₂O, Reflux Base2->Product Acid 2. HCl (aq) Acid->Product

Caption: Workflow for the two-step synthesis of this compound.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Environment POI_Ligand Warhead Ligand (binds to Target Protein) Linker Linker (derived from this compound) POI_Ligand->Linker E3_Ligand Anchor Ligand (binds to E3 Ligase) Linker->E3_Ligand Ternary_Complex Ternary Complex Formation Linker->Ternary_Complex PROTAC brings POI and E3 Ligase into proximity POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ubiquitination Ubiquitination of POI Ub->Ubiquitination Proteasome Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ternary_Complex->Ubiquitination Ubiquitination->Degradation Ubiquitinated POI Degraded Protein Fragments Degraded Protein Fragments Degradation->Degraded Protein Fragments

Caption: Role of the linker in PROTAC-mediated targeted protein degradation.[4][5]

References

Application Notes and Protocols: 4-(2-methoxyethoxy)benzoic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(2-methoxyethoxy)benzoic acid and its derivatives as key building blocks in the development of potent kinase inhibitors. The focus of this document is on the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, exemplified by the well-established drug, Erlotinib. Detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the relevant signaling pathway and synthetic workflow are provided to guide researchers in this field.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The design and synthesis of small molecule kinase inhibitors have revolutionized cancer treatment. Benzoic acid derivatives, incorporating specific alkoxy groups, have emerged as valuable scaffolds in medicinal chemistry for their ability to form crucial interactions within the ATP-binding pocket of various kinases.

The 4-(2-methoxyethoxy)phenyl moiety, in particular, is a key structural feature found in several potent kinase inhibitors. This group can influence the solubility, metabolic stability, and target engagement of the final compound. This document will detail the application of a closely related precursor, ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, in the multi-step synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor.

Kinase Target Profile: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways, principally the MAPK, Akt, and JNK pathways, which are crucial for cell growth, proliferation, and survival.[1] In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation.[2] Erlotinib and similar kinase inhibitors function by competitively binding to the ATP-binding site within the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[3]

Quantitative Data: Potency of Erlotinib and its Derivatives

The inhibitory potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase or a biological process by 50%. The following tables summarize the IC50 values for Erlotinib and some of its derivatives against EGFR and various cancer cell lines.

InhibitorTarget/EnzymeIC50 (nM)Reference
ErlotinibEGFR Tyrosine Kinase2[3]
ErlotinibEGFR Autophosphorylation in cells20[3]
ErlotinibRecombinant EGFR Kinase Domain1[3]
InhibitorCancer Cell LineEGFR Mutation StatusIC50 (µM)Reference
ErlotinibKYSE410Not Specified5.00 ± 0.46[4][5]
ErlotinibKYSE450Not Specified7.60 ± 0.51[4][5]
ErlotinibH1650Not Specified14.00 ± 1.19[4][5]
ErlotinibHCC827Not Specified11.81 ± 1.02[4][5]
ErlotinibHeLa (Cervical Cancer)Not Specified39.50 ± 3.34[2]
Erlotinib Derivative 4dHeLa (Cervical Cancer)Not Specified7.02 ± 0.04[2]
Erlotinib Derivative 4lHeLa (Cervical Cancer)Not Specified4.51 ± 0.08[2]
Erlotinib Derivative 3dKYSE70 (Drug-Resistant)Not Specified5.43 ± 0.21[5]
Erlotinib Derivative 3dH1650TR (Drug-Resistant)Not Specified5.76 ± 0.33[4]

Signaling Pathway

The diagram below illustrates the simplified EGFR signaling pathway, which is inhibited by Erlotinib and its derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Erlotinib Erlotinib Erlotinib->EGFR Inhibits (ATP-binding site)

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Experimental Protocols

The following protocols describe a synthetic route to Erlotinib, a potent EGFR inhibitor, starting from a derivative of this compound.

Experimental Workflow

Synthesis_Workflow Start Ethyl 3,4-dihydroxybenzoate Step1 O-Alkylation Start->Step1 Intermediate1 Ethyl 4,5-bis(2-methoxyethoxy)benzoate Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Step3->Intermediate3 Step4 Cyclization Intermediate3->Step4 Intermediate5 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline Step4->Intermediate5 Intermediate4 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one Step5 Chlorination Step6 Nucleophilic Substitution Intermediate5->Step6 FinalProduct Erlotinib Step6->FinalProduct

Caption: Multi-step synthesis workflow for Erlotinib.

Protocol 1: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)benzoate (Intermediate 1)
  • Materials:

    • Ethyl 3,4-dihydroxybenzoate

    • 1-bromo-2-methoxyethane

    • Potassium carbonate (K2CO3)

    • Dimethylformamide (DMF)

    • Tetrabutylammonium chloride (TBAC, optional phase transfer catalyst)

  • Procedure:

    • To a solution of ethyl 3,4-dihydroxybenzoate in DMF, add potassium carbonate.

    • Add 1-bromo-2-methoxyethane to the mixture. The use of a phase transfer catalyst like TBAC can be considered to improve the reaction rate.

    • Heat the reaction mixture at 100°C for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the inorganic salts and remove the DMF under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 4,5-bis(2-methoxyethoxy)benzoate.[6]

Protocol 2: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (Intermediate 2)
  • Materials:

    • Ethyl 4,5-bis(2-methoxyethoxy)benzoate

    • Nitric acid (HNO3)

    • Glacial acetic acid

  • Procedure:

    • Dissolve ethyl 4,5-bis(2-methoxyethoxy)benzoate in glacial acetic acid.

    • Cool the solution to 5°C in an ice bath.

    • Add nitric acid dropwise to the cooled solution while maintaining the temperature.

    • Stir the reaction mixture for 30 minutes.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry to yield ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.[6]

Protocol 3: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (Intermediate 3)
  • Materials:

    • Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

    • Palladium on carbon (10% Pd/C)

    • Ammonium formate

    • Propan-2-ol

    • Water

  • Procedure:

    • In a flask, add 10% Pd/C and propan-2-ol.

    • Add a solution of ammonium formate in water to activate the catalyst and stir for 1 minute at room temperature.

    • Add ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate to the reaction mixture.

    • Stir the mixture at room temperature for 20 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, filter the catalyst through a pad of celite.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[6]

Protocol 4: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (Intermediate 4)
  • Materials:

    • Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

    • Ammonium formate

    • Formamide

  • Procedure:

    • Mix ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with ammonium formate and formamide.

    • Heat the mixture at 160°C for 8 hours.

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to afford 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.[6]

Protocol 5: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (Intermediate 5)
  • Materials:

    • 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

    • Phosphorus oxychloride (POCl3)

    • Dimethylaminopyridine (DMAP)

  • Procedure:

    • Suspend 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in POCl3.

    • Add a catalytic amount of DMAP.

    • Heat the mixture at 80-90°C.

    • Monitor the reaction until completion.

    • Carefully quench the reaction mixture with ice water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[6]

Protocol 6: Synthesis of Erlotinib
  • Materials:

    • 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

    • 3-ethynylaniline

    • Isopropanol

    • Hydrochloric acid (HCl)

  • Procedure:

    • Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline in isopropanol.

    • Add 3-ethynylaniline to the suspension.

    • Heat the mixture at reflux (around 85°C) for 6 hours under a nitrogen atmosphere.

    • Cool the reaction mixture and pour it into a mixture of water and hydrochloric acid.

    • Stir the mixture to allow for the precipitation of Erlotinib hydrochloride.

    • Collect the solid by filtration, wash with water and then with isopropanol, and dry under vacuum to obtain Erlotinib.[2][6]

Conclusion

The this compound scaffold and its derivatives are valuable precursors for the synthesis of clinically relevant kinase inhibitors. The protocols outlined in this document for the synthesis of Erlotinib demonstrate a practical application of this chemical moiety. The provided quantitative data highlights the potency of the resulting inhibitors against their intended kinase target. The signaling pathway and workflow diagrams offer a clear visual representation of the biological context and the synthetic strategy. This information serves as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors for the treatment of cancer and other diseases.

References

Crystallization Techniques for 4-(2-methoxyethoxy)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of 4-(2-methoxyethoxy)benzoic acid. The information herein is designed to guide researchers in developing robust crystallization processes for purification, particle size control, and polymorph selection.

Introduction

This compound is a benzoic acid derivative with potential applications in pharmaceutical and materials science. Control over its solid-state properties, such as crystallinity, crystal habit, and polymorphic form, is crucial for ensuring product quality, stability, and performance. Crystallization is a critical purification and particle engineering step in the manufacturing of this and similar active pharmaceutical ingredients (APIs). The choice of crystallization technique and solvent system can significantly impact the final product attributes.

This guide outlines key considerations for developing a crystallization process for this compound, including solvent selection, and provides detailed protocols for common crystallization techniques.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing a suitable crystallization process.

PropertyValue
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Appearance Solid[1]
Purity Typically >95%[1]

Solvent Selection and Solubility

The selection of an appropriate solvent is the most critical step in developing a crystallization process. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.

Table 1: Representative Solubility of a Structurally Similar Compound (4-Methoxybenzoic Acid) in Various Solvents at Different Temperatures. [2]

Disclaimer: The following data is for 4-methoxybenzoic acid and should be used as a guideline for initial solvent screening for this compound. Experimental verification is essential.

SolventTemperature (°C)Solubility ( g/100g solvent)
Water200.03
Water100~1
Ethanol2025
Ethanol78>50
Acetone2030
Acetone56>50
Ethyl Acetate2015
Ethyl Acetate77>40
Toluene205
Toluene111>30

Based on this analogous data, suitable single-solvent systems for the recrystallization of this compound are likely to be alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Water is a potential anti-solvent in a mixed-solvent system.

Polymorphism Considerations

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including solubility, melting point, stability, and bioavailability. Studies on various benzoic acid derivatives have revealed the existence of multiple polymorphic forms.[3][4][5] Therefore, it is crucial to screen for and control the polymorphic outcome during the crystallization of this compound. The choice of solvent and the rate of cooling can significantly influence which polymorph is obtained.

Experimental Protocols

The following are detailed protocols for common crystallization techniques that can be adapted for this compound.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)

This is the most common recrystallization technique and is suitable for compounds that are significantly more soluble in a hot solvent than in a cold one.

Materials:

  • Crude this compound

  • Ethanol (reagent grade or higher)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with magnetic stirrer)

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Drying oven

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Anti-Solvent Crystallization (e.g., Ethanol/Water)

This technique is useful when a suitable single solvent for recrystallization cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble to induce crystallization. A synthesis protocol for a similar compound, 4-(2-(dimethylamino)ethoxy)benzoic acid, utilizes an ethanol/water system for recrystallization.

Materials:

  • Crude this compound

  • Ethanol ("good" solvent)

  • Deionized water ("poor" solvent/anti-solvent)

  • Erlenmeyer flask

  • Magnetic stirrer

  • Burette or dropping funnel for anti-solvent addition

  • Buchner funnel and filter flask

  • Filter paper

  • Drying oven

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of ethanol at room temperature with stirring.

  • Anti-Solvent Addition: Slowly add deionized water dropwise from a burette or dropping funnel while stirring vigorously. The addition of water will decrease the solubility of the compound, leading to the precipitation of crystals. Continue adding water until a slight turbidity persists.

  • Crystal Growth: If necessary, gently warm the mixture to redissolve the precipitate and then allow it to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Cooling: Cool the mixture in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-mixed, cold ethanol/water solution.

  • Drying: Dry the purified crystals in a vacuum oven.

Workflow for Crystallization Method Development

The following diagram illustrates a general workflow for developing a crystallization method for a new compound like this compound.

CrystallizationWorkflow A Characterize Crude Material (Purity, Impurity Profile) B Solvent Screening (Solubility in various solvents at different temperatures) A->B C Select Potential Solvent Systems (Single or Mixed) B->C D Select Crystallization Technique (Cooling, Anti-solvent, Evaporation) C->D E Optimize Parameters (Cooling rate, Anti-solvent addition rate, Concentration) D->E F Isolate and Dry Crystals E->F G Analyze Final Product (Purity, Yield, Crystal Form, Particle Size) F->G Input H Refine Protocol for Desired Attributes G->H I Finalized Crystallization Protocol H->I

Caption: Workflow for crystallization method development.

Conclusion

The crystallization of this compound is a critical step for its purification and the control of its solid-state properties. While specific experimental data for this compound is limited, a systematic approach based on the principles of solvent selection, polymorphism screening, and the application of standard crystallization techniques can lead to a robust and reproducible process. The protocols and workflow provided in this document serve as a comprehensive guide for researchers to develop a suitable crystallization method tailored to their specific needs. It is imperative to perform experimental verification of solubility and to characterize the resulting crystalline material thoroughly.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 4-(2-methoxyethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the O-alkylation of a 4-hydroxybenzoic acid salt with a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide) using a suitable base and solvent.

Q2: Should I use 4-hydroxybenzoic acid or its ester derivative as the starting material?

A2: Using an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, is often preferred. The ester group protects the carboxylic acid from undergoing unwanted side reactions with the base used in the reaction. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step, often in the same pot.[1]

Q3: What are the primary side reactions that can lower the yield?

A3: The main side reactions include C-alkylation of the phenol, where the alkyl group attaches to the aromatic ring instead of the hydroxyl oxygen, and elimination of the 2-methoxyethyl halide, particularly if a sterically hindered or strong base is used.[2] Incomplete reaction due to moisture deactivating the base or insufficient reaction time is also a common issue.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield with Unreacted Starting Material

Q: My reaction has a low yield, and TLC analysis shows a significant amount of unreacted 4-hydroxybenzoic acid (or its ester). What are the likely causes and solutions?

A: This issue typically points to problems with the reaction conditions or reagents.

  • Cause 1: Inactive Base: The base (e.g., potassium carbonate, sodium hydride) may have been deactivated by moisture. The phenoxide nucleophile cannot form without an effective base.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or properly stored anhydrous base.[3]

  • Cause 2: Insufficient Reagents: The stoichiometry of the base or the alkylating agent may be insufficient.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of both the base and the 2-methoxyethyl halide to drive the reaction to completion.[2]

  • Cause 3: Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Extend the reaction time and continue monitoring by TLC until the starting material spot disappears. If the reaction is sluggish at room temperature, consider gently heating the mixture (e.g., to 60-80°C), as this often accelerates the rate of Williamson ether synthesis.[2][4]

Issue 2: Formation of Significant Impurities

Q: I've obtained the product, but it is contaminated with several byproducts. How can I minimize their formation?

A: Impurity formation is often due to non-optimal solvent and base selection.

  • Cause 1: C-alkylation vs. O-alkylation: While O-alkylation is desired, some C-alkylation on the aromatic ring can occur.

    • Solution: Use a polar aprotic solvent such as DMF or acetone. These solvents favor the desired O-alkylation by solvating the cation of the base, leaving the oxygen anion more nucleophilic.[2][5]

  • Cause 2: Elimination of Alkyl Halide: The base can cause elimination of the 2-methoxyethyl halide to form methoxyethene, especially at higher temperatures.

    • Solution: Use a non-hindered base like potassium carbonate (K₂CO₃) instead of stronger, bulkier bases like potassium tert-butoxide. Maintain a moderate reaction temperature to minimize elimination.[5]

Issue 3: Difficult Product Isolation and Purification

Q: I am struggling to isolate a pure product during the aqueous workup and recrystallization. What can I do?

A: The amphoteric nature of the product can complicate purification.

  • Cause 1: Product Loss During Extraction: The product is soluble in both acidic and basic aqueous solutions.

    • Solution: During workup after hydrolysis, carefully acidify the aqueous solution with an acid like HCl to the isoelectric point (typically pH 3-5) to precipitate the product fully.[6][7] Cool the mixture in an ice bath to maximize precipitation before filtration.

  • Cause 2: Ineffective Recrystallization: The crude product remains oily or discolored after recrystallization.

    • Solution: An effective solvent system for recrystallization is an ethanol/water mixture.[6] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of ethanol to redissolve the solid and allow it to cool slowly. If the product is discolored, a charcoal treatment can be performed on the hot solution before filtration.[1][7]

Quantitative Data Summary

The following table summarizes typical reaction conditions for Williamson ether synthesis involving phenolic compounds, which can be adapted for the synthesis of this compound.

Starting MaterialAlkylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
4-Hydroxybenzonitrile2-(Dimethylamino)ethyl chlorideKOH (1.5)AcetoneReflux897 (nitrile)[2]
4-Hydroxybenzoic AcidDimethyl SulfateKOH (1.8)Water30-551892-95[8]
4-EthylphenolMethyl IodideNaOH (1.6)Water/OrganicReflux1Not specified[4]
4-Methoxysalicylic acidChloromethylmethyl etherDIPEA (4.0)CH₂Cl₂RT42High[9]

Visualizations

Workflow Experimental Workflow for this compound Synthesis Start Starting Materials: - Methyl 4-hydroxybenzoate - 2-Methoxyethyl bromide - K₂CO₃ Reaction Williamson Ether Synthesis (Acetone, Reflux, 8-12h) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup1 Solvent Removal (Rotary Evaporation) Monitoring->Workup1 Reaction Complete Hydrolysis Ester Hydrolysis (NaOH (aq), Reflux) Workup1->Hydrolysis Precipitation Acidification & Precipitation (HCl to pH ~4) Hydrolysis->Precipitation Purification Filtration & Washing (Cold Water) Precipitation->Purification Drying Drying (Vacuum Oven) Purification->Drying End Final Product: This compound Drying->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Troubleshooting Guide for Low Yield Problem Problem: Low Product Yield Cause1 Cause: Unreacted Starting Material Problem->Cause1 Cause2 Cause: Byproduct Formation Problem->Cause2 Solution1a Solution: - Use anhydrous reagents/solvents - Increase base equivalents (1.1-1.5) Cause1->Solution1a Reagent/Base Issue Solution1b Solution: - Extend reaction time - Increase temperature moderately Cause1->Solution1b Kinetics Issue Solution2a Solution: - Use polar aprotic solvent (e.g., DMF) - to favor O-alkylation Cause2->Solution2a C-Alkylation Observed Solution2b Solution: - Use a weaker, non-hindered base (K₂CO₃) - Avoid excessive heat Cause2->Solution2b Elimination Observed

Caption: A decision tree for troubleshooting common causes of low yield in the synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis starting from methyl 4-hydroxybenzoate.

Part 1: Williamson Ether Synthesis

  • Setup: Add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq, finely ground), and acetone to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The volume of acetone should be sufficient to create a stirrable slurry (approx. 10 mL per gram of starting ester).

  • Reagent Addition: Add 2-methoxyethyl bromide (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60°C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of the methyl 4-hydroxybenzoate spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

Part 2: Saponification (Ester Hydrolysis)

  • Hydrolysis: To the resulting residue, add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq). Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cooling: Cool the reaction mixture to room temperature. If any unreacted organic impurities are present, perform a wash with a nonpolar solvent like diethyl ether and discard the organic layer.

Part 3: Product Isolation and Purification

  • Precipitation: Place the aqueous solution in an ice bath. Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of 2M hydrochloric acid while stirring vigorously. The product will precipitate as a white solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with several portions of cold water to remove any inorganic salts.

  • Recrystallization (Optional): For higher purity, recrystallize the crude product from an ethanol/water solvent system.

  • Drying: Dry the purified white solid in a vacuum oven to a constant weight.

References

Technical Support Center: Purification of 4-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(2-methoxyethoxy)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Purity After Recrystallization Inappropriate Solvent System: The chosen solvent may not provide a significant solubility difference between the desired product and impurities at high and low temperatures.- Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) and solvent mixtures (e.g., ethanol/water, acetone/water) to find a system where the product is highly soluble when hot and sparingly soluble when cold, while impurities remain in solution upon cooling. - Reference Analog Solubility: As a starting point, consider solvent systems effective for similar compounds like 4-methoxybenzoic acid, which is highly soluble in alcohols and ethers, and sparingly soluble in cold water. An ethanol/water mixture is often a good choice.[1][2]
Presence of Insoluble Impurities: Mechanical impurities or insoluble byproducts may be present in the crude material.- Hot Filtration: After dissolving the crude product in the minimum amount of hot solvent, perform a hot gravity filtration to remove any undissolved solids before allowing the solution to cool and crystallize.[3]
Co-precipitation of Impurities: If the concentration of impurities is high, they may crystallize along with the product.- Pre-purification Step: Consider an initial acid-base extraction to remove neutral or basic impurities before recrystallization. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (e.g., dichloromethane) to remove non-acidic impurities, and then re-precipitate the desired acid by adding a mineral acid.
Product "Oils Out" During Recrystallization Melting Point Depression: High levels of impurities can lower the melting point of the mixture to below the boiling point of the solvent, causing it to melt rather than dissolve.- Use a Lower-Boiling Point Solvent: Select a solvent or solvent mixture with a boiling point below the expected melting point of the impure product. - Increase Solvent Volume: Add more hot solvent to the oiled-out mixture to fully dissolve it, then allow for very slow cooling. - Adjust Solvent Ratio: If using a mixed solvent system, alter the ratio to improve the solubility characteristics.
Supersaturation: The solution is too concentrated, leading to the product separating as a liquid phase.- Add More Hot Solvent: Introduce a small amount of additional hot solvent to the hot solution to reduce the concentration slightly before cooling.
Colored Impurities in Final Product Presence of Chromophoric Byproducts: Side reactions during synthesis can generate colored impurities.- Activated Carbon Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight) and swirl or briefly heat the mixture. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize the product.[4]
No Crystal Formation Upon Cooling Solution is Not Saturated: Too much solvent was used to dissolve the crude product.- Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration. Then, allow it to cool again.
Supersaturation Requiring Nucleation: The solution is supersaturated, but crystal formation has not been initiated.- Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites. - Seed Crystals: Add a very small crystal of pure this compound to the cooled solution to initiate crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Based on common synthetic routes for similar benzoic acid derivatives, such as the Williamson ether synthesis, potential impurities include:

  • Unreacted Starting Materials: Such as 4-hydroxybenzoic acid or its ester precursor.

  • Incomplete Reaction Products: For example, if a nitrile hydrolysis is the final step, residual nitrile may be present.

  • Side-reaction Products: These can include products from the elimination of the alkylating agent or C-alkylation of the phenol starting material.[6]

Q2: Which solvent system is best for the recrystallization of this compound?

A2: While specific solubility data is not widely available, a mixed solvent system of ethanol and water is a common and effective choice for the recrystallization of similar polar benzoic acids.[2] The general approach is to dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]

Q3: How can I remove baseline impurities that are structurally very similar to my product?

A3: For impurities that are difficult to remove by recrystallization alone, column chromatography is a more effective technique. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can separate compounds with minor structural differences. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the acidic product on the silica gel.

Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. Further purification steps are necessary.

Q5: Is acid-base extraction a suitable purification method?

A5: Yes, acid-base extraction is a highly effective method for separating this compound from neutral or basic impurities. The acidic nature of the carboxylic acid group allows it to be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities can then be washed away with an organic solvent. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the purified benzoic acid to precipitate.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate

  • Gravity filtration setup (funnel, fluted filter paper)

  • Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and swirling.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities and activated charcoal.

  • Heat the filtrate and add hot water dropwise until the solution begins to turn cloudy, indicating saturation.

  • Add a few drops of hot ethanol to the solution until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature to promote the formation of large crystals.

  • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Acid-Base Extraction

Objective: To separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

  • Büchner funnel and vacuum flask

Procedure:

  • Dissolve the crude product in a suitable organic solvent like dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated product will be in the upper aqueous layer.

  • Drain the lower organic layer, which contains neutral impurities.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acidic product.

  • Combine all aqueous layers in a clean beaker.

  • Wash the combined aqueous layer with a small portion of dichloromethane to remove any remaining neutral impurities. Discard the organic wash.

  • Cool the aqueous solution in an ice bath and slowly add 1 M HCl dropwise with stirring until the solution is acidic (pH ~2-3), which will cause the purified this compound to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the purified product.

Visualizations

experimental_workflow Figure 1: Purification Strategy Selection start Crude this compound impurity_check Assess Impurity Profile (e.g., TLC, NMR) start->impurity_check recrystallization Recrystallization impurity_check->recrystallization Polar Impurities Present acid_base Acid-Base Extraction impurity_check->acid_base Neutral/Basic Impurities Present chromatography Column Chromatography impurity_check->chromatography Structurally Similar Impurities re_evaluate Re-evaluate Purity recrystallization->re_evaluate acid_base->re_evaluate pure_product Pure Product chromatography->pure_product re_evaluate->chromatography Further Purification Needed re_evaluate->pure_product Purity Acceptable

Caption: Purification strategy selection workflow.

troubleshooting_recrystallization Figure 2: Recrystallization Troubleshooting start Initiate Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Product Oils Out? cool->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Add more solvent / Change solvent oiling_out->solution1 Yes crystals_form Crystals Form no_crystals->crystals_form No solution2 Evaporate solvent / Induce crystallization no_crystals->solution2 Yes filter_dry Filter and Dry crystals_form->filter_dry pure_product Pure Product filter_dry->pure_product solution1->dissolve solution2->cool

Caption: Troubleshooting logic for recrystallization.

References

Technical Support Center: Synthesis of 4-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 4-(2-methoxyethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step process.[1] It begins with a Williamson ether synthesis, followed by the hydrolysis of an intermediate.[1] Typically, a 4-hydroxybenzoic acid derivative (like methyl 4-hydroxybenzoate or 4-hydroxybenzonitrile) is reacted with a 2-methoxyethoxy halide (e.g., 2-methoxyethyl chloride) in the presence of a base.[1][2] The resulting ester or nitrile is then hydrolyzed to the final carboxylic acid product.[1]

Q2: Why is it preferable to start with an ester or nitrile derivative of 4-hydroxybenzoic acid instead of the acid itself?

A2: Using an ester or nitrile group protects the carboxylic acid functionality from reacting with the base used in the Williamson ether synthesis.[2] The acidic proton of the carboxylic acid would be deprotonated by the base, potentially leading to unwanted side reactions and lower yields of the desired ether. The ester or nitrile can be efficiently converted to the carboxylic acid in a subsequent step.[1]

Q3: What are the primary side reactions to be aware of during the Williamson ether synthesis step?

A3: The main side reactions are the E2 elimination of the alkylating agent (2-methoxyethyl halide) and C-alkylation of the phenoxide intermediate.[2][3][4][5] Since the phenoxide ion is an ambident nucleophile, it can react through the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[3][4]

Q4: What causes the formation of an amide impurity during the final hydrolysis step?

A4: If the synthesis proceeds through a 4-(2-methoxyethoxy)benzonitrile intermediate, incomplete hydrolysis can lead to the formation of the corresponding amide, 4-(2-methoxyethoxy)benzamide.[6] Prolonged reaction time or harsher conditions during hydrolysis are needed to ensure full conversion to the carboxylic acid.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ether Product

Potential Cause Recommended Solution Citation
Competition from E2 Elimination: The base promotes the elimination of the alkylating agent to form an alkene. This is more prevalent with sterically hindered alkyl halides and at higher temperatures.Maintain a moderate reaction temperature. Use a primary alkyl halide like 2-methoxyethyl chloride, which is less prone to elimination than secondary or tertiary halides.[3][4][7]
C-Alkylation: The phenoxide attacks via the aromatic ring instead of the oxygen atom.Use polar aprotic solvents like DMF or DMSO to favor the desired O-alkylation.[4]
Incomplete Reaction: Insufficient reaction time or suboptimal amounts of reagents.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider using a slight excess (1.1-1.5 equivalents) of the base and alkylating agent.[2]
Hydrolysis of Ester (if applicable): Presence of water can lead to the hydrolysis of the ester protecting group under basic conditions.Ensure anhydrous reaction conditions by using dry solvents and reagents.[2]

Issue 2: Presence of Impurities in the Final Product

Observed Impurity Potential Cause Recommended Solution Citation
Unreacted Starting Material (e.g., methyl 4-hydroxybenzoate) Insufficient amount of base or alkylating agent, or the reaction did not go to completion.Increase reaction time and monitor by TLC. Use a slight excess of reagents.[2]
4-(2-methoxyethoxy)benzamide Incomplete hydrolysis of the nitrile intermediate.Extend the hydrolysis reaction time or use more stringent conditions (e.g., higher temperature or stronger base concentration).[6]
C-Alkylated Byproduct Reaction conditions favored C-alkylation over O-alkylation.Use a polar aprotic solvent to better solvate the metal cation and leave the oxygen nucleophile more available for reaction.[4]

Experimental Protocols

Protocol: Two-Step Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions.

Part 1: Synthesis of 4-(2-methoxyethoxy)benzonitrile (Williamson Ether Synthesis)

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzonitrile (1.0 eq.) in a polar aprotic solvent such as acetone or DMF.[1][2]

  • Base Addition: Add a suitable base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.5 eq.) to the solution and stir for 10-15 minutes at room temperature to form the phenoxide.[1][4]

  • Alkylating Agent Addition: Slowly add 2-methoxyethyl chloride (1.5 eq.) to the reaction mixture.[1]

  • Reaction: Heat the mixture to the reflux temperature of the solvent and maintain for 8-12 hours. Monitor the reaction's completion by TLC.[2]

  • Workup: After cooling, filter off any inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane, wash with water, dry the organic layer with anhydrous magnesium sulfate, and concentrate to obtain the crude nitrile product.[2]

Part 2: Hydrolysis of 4-(2-methoxyethoxy)benzonitrile to this compound

  • Hydrolysis: In a round-bottom flask with a reflux condenser, dissolve the crude 4-(2-methoxyethoxy)benzonitrile (1.0 eq.) in an aqueous solution of a strong base, such as 10% sodium hydroxide (NaOH).[1]

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours, or until TLC indicates the disappearance of the starting material and the intermediate amide.[1][6]

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of approximately 5-6 with dropwise addition of concentrated hydrochloric acid (HCl). This will precipitate the carboxylic acid product.[1]

  • Isolation: Collect the solid precipitate by vacuum filtration.[1]

  • Purification: Wash the solid with cold water to remove inorganic impurities. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[1]

Visualized Workflows and Pathways

Synthesis_Workflow start_mat 4-Hydroxybenzonitrile + 2-Methoxyethyl Chloride step1 Step 1: Williamson Ether Synthesis (Base, Solvent, Heat) start_mat->step1 intermediate Crude 4-(2-methoxyethoxy) benzonitrile step1->intermediate step2 Step 2: Basic Hydrolysis (NaOH, H2O, Heat) intermediate->step2 acidification Acidification (HCl) step2->acidification purification Purification (Recrystallization) acidification->purification final_product Pure 4-(2-methoxyethoxy) benzoic Acid purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Side_Reactions phenoxide 4-cyanophenoxide o_alkylation Desired Product (O-Alkylation) phenoxide->o_alkylation SN2 on Oxygen c_alkylation Side Product (C-Alkylation) phenoxide->c_alkylation SN2 on Ring alkyl_halide 2-Methoxyethyl Chloride alkyl_halide->o_alkylation alkyl_halide->c_alkylation elimination Side Product (E2 Elimination) alkyl_halide->elimination Base

Caption: Competing reaction pathways in the Williamson ether synthesis step.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(2-Methoxyethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-methoxyethoxy)benzoic acid and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to prepare this compound?

A1: The most prevalent method is a two-step process. It begins with the Williamson ether synthesis to couple a 4-hydroxybenzoic acid ester (like methyl or ethyl 4-hydroxybenzoate) with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide). This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. Protecting the carboxylic acid as an ester is often preferred to prevent unwanted side reactions with the base used in the Williamson synthesis.[1]

Q2: Which starting material is preferable for the Williamson ether synthesis: 4-hydroxybenzoic acid or its ester derivative?

A2: It is highly recommended to use an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate. The ester group serves as a protecting group for the carboxylic acid. This prevents the acidic proton of the carboxylic acid from reacting with the base, which would otherwise consume the base and potentially lead to unwanted side reactions. The ester is then hydrolyzed in a subsequent step to yield the desired carboxylic acid.[1]

Q3: What are the typical bases and solvents for the Williamson ether synthesis step?

A3: Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). The choice of solvent is crucial for the success of this Sₙ2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetone, or tetrahydrofuran (THF) are generally preferred as they effectively solvate the cation of the base, leaving a more nucleophilic phenoxide anion, and do not participate as a nucleophile themselves.[1]

Q4: I am observing a low yield in my Williamson ether synthesis. What are the likely causes and how can I improve it?

A4: Low yields can stem from several factors:

  • Incomplete deprotonation of the phenol: Ensure you are using a sufficiently strong base and an appropriate amount (typically 1.1 to 1.5 equivalents) to fully deprotonate the 4-hydroxybenzoic acid ester.

  • Side reactions: The primary competing side reaction is the E2 elimination of the alkyl halide, which is favored by high temperatures and sterically hindered substrates. Using a primary alkyl halide like 2-methoxyethyl chloride and maintaining a moderate reaction temperature can minimize this.

  • Reaction time and temperature: Ensure the reaction is running for a sufficient amount of time at an optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

Q5: What are the best practices for the hydrolysis of the methyl or ethyl ester of 4-(2-methoxyethoxy)benzoate?

A5: Base-catalyzed hydrolysis (saponification) is a common and effective method. Typically, the ester is refluxed with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a co-solvent such as methanol or ethanol. The reaction is irreversible as the carboxylate salt is formed. After the reaction is complete, acidification with a strong acid, like hydrochloric acid (HCl), will precipitate the desired carboxylic acid.[2][3]

Troubleshooting Guides

Williamson Ether Synthesis of Methyl 4-(2-methoxyethoxy)benzoate
ProblemPotential Cause(s)Recommended Actions
Low or No Conversion of Starting Material 1. Insufficiently strong or insufficient amount of base. 2. Low reaction temperature or short reaction time. 3. Deactivated alkylating agent. 4. Poor solubility of reactants.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the equivalents of the base. 2. Gradually increase the reaction temperature and/or extend the reaction time. Monitor by TLC. 3. Use a fresh bottle of the 2-methoxyethyl halide. 4. Switch to a solvent with better solubilizing properties, such as DMF or DMSO.
Formation of Byproducts (Visible on TLC/NMR) 1. Elimination (E2) byproduct: Formation of methoxyethene from the alkyl halide. 2. C-alkylation: Alkylation at the carbon ortho to the hydroxyl group.1. Use the mildest possible temperature that allows the reaction to proceed at a reasonable rate. 2. Use a polar aprotic solvent to favor O-alkylation.
Difficult Product Isolation 1. Emulsion formation during aqueous workup.1. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions.
Hydrolysis of Methyl 4-(2-methoxyethoxy)benzoate
ProblemPotential Cause(s)Recommended Actions
Incomplete Hydrolysis 1. Insufficient base or reaction time. 2. Low reaction temperature.1. Increase the equivalents of NaOH or KOH and/or prolong the reflux time. Monitor by TLC. 2. Ensure the reaction is maintained at a steady reflux.
Product Does Not Precipitate Upon Acidification 1. Insufficient acid added. 2. Product is soluble in the solvent mixture.1. Check the pH of the solution with pH paper and add more acid until it is acidic (pH ~2-3). 2. If the product is still soluble, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Oily Product Instead of Solid 1. Presence of impurities.1. Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. 2. Purify the product by column chromatography.

Data Presentation

Table 1: Optimization of Williamson Ether Synthesis Conditions for Methyl 4-(2-methoxyethoxy)benzoate

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)AcetoneReflux1275
2K₂CO₃ (1.5)DMF80888
3NaOH (1.2)EthanolReflux1065
4NaH (1.2)THF60692

Note: The data in this table is representative and compiled from typical results for similar Williamson ether syntheses. Actual yields may vary based on specific experimental conditions.

Table 2: Optimization of Amide Coupling of this compound with Aniline

EntryCoupling Reagent (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1EDC/HOBt (1.2/1.1)DIPEA (2.0)DCMRoom Temp1285
2HATU (1.2)DIPEA (2.0)DMFRoom Temp295
3SOCl₂ (1.5)PyridineToluene80478

Note: This data is illustrative of common outcomes for amide coupling reactions with benzoic acid derivatives.[4]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(2-methoxyethoxy)benzoate

Materials:

  • Methyl 4-hydroxybenzoate

  • 2-Methoxyethyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-methoxyethyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure methyl 4-(2-methoxyethoxy)benzoate.

Protocol 2: Hydrolysis of Methyl 4-(2-methoxyethoxy)benzoate

Materials:

  • Methyl 4-(2-methoxyethoxy)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask, dissolve methyl 4-(2-methoxyethoxy)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.[2]

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield this compound.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis A Methyl 4-hydroxybenzoate E Reaction at 80°C A->E B 2-Methoxyethyl chloride B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E F Workup & Purification E->F G Methyl 4-(2-methoxyethoxy)benzoate F->G J Reflux G->J H Base (e.g., NaOH) H->J I Solvent (e.g., MeOH/H₂O) I->J K Acidification (HCl) J->K L This compound K->L

Caption: Synthetic workflow for this compound.

troubleshooting_williamson cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield in Williamson Ether Synthesis? incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions (E2/C-alkylation) start->side_reactions poor_conditions Suboptimal Conditions start->poor_conditions increase_reagents Increase base/alkylating agent equivalents incomplete_reaction->increase_reagents check_reagents Use fresh reagents incomplete_reaction->check_reagents mild_conditions Use milder temperature side_reactions->mild_conditions polar_aprotic Use polar aprotic solvent side_reactions->polar_aprotic optimize_temp_time Optimize temperature and time poor_conditions->optimize_temp_time change_solvent Change solvent poor_conditions->change_solvent

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

References

Technical Support Center: Crystallization of 4-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-(2-methoxyethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and sparingly soluble at low temperatures.[1][2] For benzoic acid and its derivatives, water is often used, as solubility significantly increases with heat.[2][3] Organic solvents like ethanol, methanol, acetone, and ethyl acetate are also viable options, as benzoic acid is readily soluble in them.[4][5] A mixed solvent system, such as ethanol-water, can also be effective.[6]

Q2: Why are crystals not forming even after the solution has cooled?

A2: Crystal formation may not occur for several reasons. The solution might not be sufficiently supersaturated, meaning too much solvent was used.[3] Alternatively, the solution may be clean and lack nucleation sites for crystal growth to begin.

Q3: What does it mean if my compound "oils out" instead of crystallizing?

A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) instead of a solid crystal.[7][8] This typically occurs when the solution's temperature is higher than the melting point of the compound or when the system experiences very high supersaturation.[7][8] Impurities can also lower the melting point of the compound, contributing to oiling out.[8]

Q4: How can I improve the yield of my crystals?

A4: To improve crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[9] After slow cooling to room temperature, further cool the solution in an ice bath to maximize precipitation.[3][6][10] Minimize the number of transfers to avoid loss of material.[6]

Q5: Why is slow cooling of the solution important?

A5: Slow cooling is crucial for forming large, pure crystals.[3][9] Rapid cooling can cause the solid to precipitate too quickly, trapping impurities within the crystal lattice and leading to a less pure product.[1][8][11]

Troubleshooting Guides

Problem: No Crystals Are Forming

If your solution has cooled to room temperature and no crystals have appeared, the solution may be supersaturated and requires initiation of nucleation. Follow these steps:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[3][8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution.[3][8] This seed crystal will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If the above methods fail, it's likely that too much solvent was used.[3] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.[8]

  • Cool to a Lower Temperature: Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility of the compound and promote crystallization.[2][3]

G start Solution Cooled, No Crystals scratch Scratch inner surface of flask with a glass rod start->scratch fail Still No Crystals? scratch->fail Crystals form? seed Add a seed crystal fail2 fail2 seed->fail2 Crystals form? reduce_solvent Heat to reduce solvent volume cool_again Cool solution again reduce_solvent->cool_again ice_bath Place in ice bath cool_again->ice_bath end Crystals Form ice_bath->end fail->seed No fail->end Yes fail2->reduce_solvent No fail2->end Yes

Caption: Troubleshooting workflow for inducing crystallization.
Problem: The Compound is "Oiling Out"

Oiling out results in the formation of a liquid phase instead of solid crystals, which can trap impurities.[7][8] Here are some strategies to address this issue:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional solvent to lower the saturation level.[8] Allow the solution to cool more slowly.

  • Lower the Cooling Temperature: The oiling out may be happening because the solution is still too warm when it becomes saturated. Ensure the solution cools to a temperature below the compound's melting point before saturation is reached.

  • Change the Solvent System: Oiling out is highly dependent on the solvent system.[12] If the problem persists, try a different solvent or a mixed solvent system in which the compound is less soluble.

  • Remove Impurities: If the compound is highly impure, this can depress its melting point and cause oiling out.[8] Consider a preliminary purification step, such as using activated charcoal to remove colored impurities.[9]

G start Compound has 'Oiled Out' decision Is the compound highly impure? start->decision charcoal Consider purification with activated charcoal decision->charcoal Yes reheat Reheat to dissolve oil, add more solvent decision->reheat No charcoal->reheat slow_cool Allow to cool more slowly reheat->slow_cool change_solvent Try a different solvent system slow_cool->change_solvent Oils out again end Crystals Form slow_cool->end change_solvent->end

Caption: Decision process for troubleshooting oiling out.

Data Presentation

Solubility of Benzoic Acid Derivatives
SolventTypeQualitative Solubility of 4-Methoxybenzoic Acid
WaterPolar ProticSparingly soluble in cold, more soluble in hot water.[13]
MethanolPolar ProticHighly soluble.[13]
EthanolPolar ProticHighly soluble.[13]
AcetonePolar AproticGood solubility.[13]
Ethyl AcetatePolar AproticSoluble.[13]
TolueneNon-polarLower solubility.[13]

This data is for 4-methoxybenzoic acid and should be used as a guideline. Experimental determination for this compound is recommended.

Experimental Protocols

General Recrystallization Protocol

This protocol outlines the standard steps for purifying this compound via recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol/water mixture)

  • Erlenmeyer flask(s)

  • Hot plate

  • Glass stirring rod

  • Filter funnel and filter paper

  • Buchner funnel and vacuum flask (for vacuum filtration)

  • Ice bath

Procedure:

  • Dissolving the Solid:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture on a hot plate, stirring gently.[2][3]

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.[9]

  • Hot Filtration (Optional):

    • If there are insoluble impurities (e.g., dust, sand) or if activated charcoal was used, a hot gravity filtration is necessary.[1]

    • Preheat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper quickly to remove insoluble impurities while keeping the desired compound in solution.[1]

  • Crystallization:

    • Remove the flask containing the hot, clear solution from the heat source.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[1][3] Slow cooling promotes the formation of large, pure crystals.[9]

    • Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 20 minutes to maximize the crystal yield.[2][3]

  • Collecting the Crystals:

    • Set up a Buchner funnel for vacuum filtration.

    • Wet the filter paper with a small amount of ice-cold solvent.

    • Pour the cold crystal slurry into the funnel with the vacuum applied.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying the Crystals:

    • Leave the crystals in the funnel with the vacuum on to pull air through them and help them dry.

    • Transfer the dried crystals to a watch glass and allow them to air dry completely. The purity of the recrystallized product can be assessed by taking a melting point.[11]

References

common impurities in commercial 4-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-(2-methoxyethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial this compound?

A1: The purity of commercially available this compound typically ranges from 95% to a minimum of 98%.[1][2] Purity levels can vary between suppliers and batches. For applications requiring high purity, it is recommended to perform analytical testing on the received material or to purchase from a supplier that provides a detailed certificate of analysis with purity specifications.

Q2: What are the potential impurities in commercial this compound?

A2: Based on its likely synthesis via the Williamson ether synthesis, potential impurities in commercial this compound can be categorized as follows:

  • Unreacted Starting Materials:

    • 4-Hydroxybenzoic acid (or its corresponding ester, e.g., methyl 4-hydroxybenzoate)

    • 2-Methoxyethanol or a derivative such as 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane.

  • By-products from Synthesis:

    • C-Alkylated Isomers: Products of alkylation on the benzene ring instead of the phenolic oxygen.

    • Elimination Products: Formation of unsaturated compounds from the alkylating agent under basic conditions.

    • Over-alkylation Products: Further reaction of the desired product.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., acetone, ethanol, dimethylformamide).

  • Inorganic Salts: Salts formed during the reaction and workup (e.g., sodium chloride, potassium bromide).

Q3: How can I identify the impurities in my sample of this compound?

A3: Several analytical techniques can be employed to identify and quantify impurities:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying organic impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common starting point for the analysis of benzoic acid derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of unknown impurities by comparing the spectra of the commercial sample to that of a highly pure standard.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to determine the molecular weight of impurities, aiding in their identification.

  • Gas Chromatography (GC): Useful for the analysis of volatile impurities such as residual solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Lower than expected assay value for this compound. Presence of significant amounts of unreacted starting materials or by-products.Purify the material using recrystallization or column chromatography (see experimental protocols below).
Presence of an unknown peak in the HPLC chromatogram. An impurity from the synthesis or degradation of the product.Use LC-MS to determine the molecular weight of the unknown peak. Compare the retention time to that of potential starting materials. 1H NMR of the bulk material may also provide structural clues.
Poor solubility of the material in the desired solvent. Presence of insoluble inorganic salts or polymeric by-products.Filter the solution to remove insoluble material. Consider purifying the bulk material by recrystallization.
Inconsistent experimental results between batches. Variation in the impurity profile between different commercial batches.Qualify each new batch of this compound by HPLC to ensure a consistent purity and impurity profile before use in critical experiments.

Quantitative Data on Potential Impurities

While a specific certificate of analysis with quantitative data for impurities in a commercial batch of this compound is not publicly available, the following table provides a general overview of typical impurity levels found in pharmaceutical intermediates of similar purity (95-98%).

Impurity Type Common Examples Typical Concentration Range (%)
Unreacted Starting Materials4-Hydroxybenzoic acid0.1 - 2.0
Synthesis By-productsC-Alkylated isomers0.1 - 1.0
Residual SolventsAcetone, Ethanol, DMF< 0.5 (as per ICH guidelines)
Water Content-< 0.5

Experimental Protocols

1. Purification by Recrystallization

This protocol is a general method for the purification of benzoic acid derivatives and can be adapted for this compound.

  • Materials:

    • Crude this compound

    • Ethanol

    • Deionized water

    • Erlenmeyer flask

    • Heating plate with magnetic stirrer

    • Büchner funnel and filter flask

    • Filter paper

  • Methodology:

    • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

    • Once fully dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol-water mixture.

    • Dry the purified crystals under vacuum.

2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be used as a starting point for the analysis of this compound. Method optimization may be required.

  • Instrumentation:

    • HPLC system with a UV detector

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to initial conditions

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Impurity_Troubleshooting_Workflow start Start: Commercial this compound check_purity Perform Initial Purity Check (e.g., HPLC) start->check_purity is_pure Purity Meets Specification? check_purity->is_pure use_material Use Material in Experiment is_pure->use_material Yes troubleshoot Troubleshoot Impurities is_pure->troubleshoot No identify_impurities Identify Impurities (LC-MS, NMR) troubleshoot->identify_impurities purify Purify Material (Recrystallization, Chromatography) identify_impurities->purify recheck_purity Re-check Purity purify->recheck_purity recheck_purity->is_pure

Caption: Workflow for troubleshooting impurities.

Synthesis_Pathway_and_Impurities cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_products Products and Impurities reactant1 4-Hydroxybenzoic Acid reaction Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF, Acetone) reactant1->reaction reactant2 2-Methoxyethoxy Halide reactant2->reaction product This compound reaction->product impurity1 Unreacted 4-Hydroxybenzoic Acid reaction->impurity1 impurity2 C-Alkylated By-product reaction->impurity2 impurity3 Unreacted 2-Methoxyethoxy Halide reaction->impurity3

Caption: Potential impurities from synthesis.

References

stability issues of 4-(2-methoxyethoxy)benzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(2-methoxyethoxy)benzoic acid under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is generally a stable compound under standard laboratory storage conditions (cool, dry, and dark). However, its stability can be compromised under strongly acidic conditions, particularly at elevated temperatures. The primary sites of potential degradation are the ether linkages in the 2-methoxyethoxy side chain.

Q2: What is the most likely degradation pathway for this compound under acidic conditions?

Under acidic conditions, the ether linkages are susceptible to hydrolysis. The most probable degradation pathway involves the cleavage of these ether bonds. This can occur at two positions, leading to the formation of 4-hydroxybenzoic acid along with 2-methoxyethanol and ethylene glycol as potential byproducts. Complete hydrolysis would ultimately yield 4-hydroxybenzoic acid and ethylene glycol.

Q3: What are the expected degradation products of this compound in an acidic medium?

The primary degradation products expected from the acid-catalyzed hydrolysis of this compound are:

  • 4-Hydroxybenzoic acid

  • 2-Methoxyethanol

  • Ethylene glycol

  • Methanol (from the hydrolysis of 2-methoxyethanol under harsh conditions)

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is recommended to:

  • Avoid prolonged exposure to strong acids (e.g., HCl, H₂SO₄).

  • Perform reactions at the lowest effective temperature.

  • Use the shortest possible reaction or exposure times.

  • Consider using alternative, less harsh acidic catalysts or conditions if the protocol allows.

  • Analyze samples promptly after preparation in acidic solutions.

Q5: Are there any analytical techniques recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of this compound and quantifying its degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid or formic acid) would likely provide good separation of the parent compound and its more polar degradation products.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Issue Potential Cause Recommended Action
Unexpected peaks in my chromatogram after acidic workup. Degradation of this compound.1. Confirm Identity: If possible, use mass spectrometry (LC-MS) to identify the unexpected peaks. Compare the masses to the potential degradation products listed in the FAQs. 2. Optimize Conditions: Reduce the concentration of the acid, lower the temperature of the workup, or decrease the exposure time. 3. Alternative Workup: Consider an alternative workup procedure that avoids strongly acidic conditions, such as extraction with a milder acidic solution or a different purification method like flash chromatography with a suitable solvent system.
Low yield of my desired product after a reaction involving an acidic step. The target compound may have degraded during the reaction or purification.1. Monitor Reaction: Take aliquots from the reaction mixture at different time points and analyze them by HPLC or TLC to assess the stability of the starting material and product. 2. Modify Protocol: If degradation is observed, investigate if the reaction can be performed under milder acidic conditions or for a shorter duration. 3. Purification Strategy: Evaluate if the purification method itself is causing degradation. For example, prolonged exposure to silica gel (which can be acidic) might be detrimental. Consider using deactivated silica or an alternative purification technique.
Inconsistent results in bioassays. The active compound might be degrading in the acidic assay buffer.1. Stability Study in Buffer: Perform a time-course stability study of this compound in the specific assay buffer. Analyze samples at various time points by HPLC to quantify any degradation. 2. Adjust Buffer pH: If instability is confirmed, explore if the assay can be performed at a higher pH where the compound is more stable. 3. Fresh Preparations: Prepare solutions of the compound fresh before each experiment to minimize the impact of degradation over time.

Quantitative Data

The following table summarizes hypothetical stability data for this compound under various acidic conditions. This data is illustrative and based on the expected reactivity of similar compounds. Actual degradation rates should be determined experimentally.

Condition Temperature (°C) Time (hours) % Degradation (Hypothetical) Major Degradation Product(s) (Hypothetical)
0.1 M HCl2524< 5%4-Hydroxybenzoic acid, 2-Methoxyethanol
0.1 M HCl602415 - 25%4-Hydroxybenzoic acid, 2-Methoxyethanol
1 M HCl252410 - 20%4-Hydroxybenzoic acid, 2-Methoxyethanol
1 M HCl6024> 50%4-Hydroxybenzoic acid, Ethylene glycol
0.1 M H₂SO₄602420 - 30%4-Hydroxybenzoic acid, 2-Methoxyethanol

Experimental Protocols

Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • pH meter

  • Water bath or incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis (Mild): Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl in a sealed vial.

    • Acid Hydrolysis (Strong): Mix 5 mL of the stock solution with 5 mL of 1 M HCl in a sealed vial.

    • Control Sample: Mix 5 mL of the stock solution with 5 mL of high-purity water in a sealed vial.

  • Incubation: Place all vials in a water bath set at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the withdrawn aliquots by adding an equimolar amount of NaOH solution (e.g., 100 µL of 0.1 M NaOH for the 0.1 M HCl sample).

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., start with 95% A, ramp to 5% A over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Identify and quantify the formation of any degradation products by comparing their retention times and UV spectra to those of authentic standards, if available.

Visualizations

compound compound intermediate intermediate product product reagent reagent parent This compound intermediate1 4-(2-hydroxyethoxy)benzoic acid parent->intermediate1 + H₂O, H⁺ - CH₃OH product1 4-Hydroxybenzoic acid parent->product1 + 2H₂O, H⁺ (Complete Hydrolysis) product2 2-Methoxyethanol parent->product2 + H₂O, H⁺ intermediate1->product1 + H₂O, H⁺ - Ethylene glycol product3 Ethylene glycol

Caption: Hypothetical degradation pathway of this compound under acidic conditions.

issue issue cause cause action action start Unexpected Experimental Results (e.g., low yield, extra peaks) check_stability Is the compound stable under the experimental conditions? start->check_stability degradation Degradation is likely check_stability->degradation Yes no_degradation Degradation is unlikely check_stability->no_degradation No modify_conditions Modify Experimental Conditions: - Lower temperature - Reduce acid concentration - Shorter reaction time degradation->modify_conditions other_issues Investigate other experimental parameters (e.g., reagent purity, reaction stoichiometry) no_degradation->other_issues alternative_protocol Consider Alternative Protocol or Purification modify_conditions->alternative_protocol

Technical Support Center: Refining the Workup of 4-(2-Methoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4-(2-methoxyethoxy)benzoic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This involves the reaction of a salt of 4-hydroxybenzoic acid (or its ester derivative) with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride) in the presence of a suitable base.

Q2: Should I use 4-hydroxybenzoic acid or its methyl ester as the starting material?

A2: While both can be used, starting with an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, is often advantageous. The ester group protects the carboxylic acid functionality from reacting with the base used in the reaction, thus preventing potential side reactions. If the ester is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid product.

Q3: What are the typical workup procedures for a Williamson ether synthesis of this compound?

A3: A standard workup involves quenching the reaction, removing the solvent, and then performing an extraction. The product is typically extracted into an organic solvent after acidification of the aqueous layer. The organic extracts are then washed, dried, and the solvent is evaporated to yield the crude product, which is then purified, usually by recrystallization.[1]

Q4: My reaction seems to have stalled or resulted in a low yield. What are the common causes?

A4: Low yields can stem from several factors, including incomplete deprotonation of the starting phenol, use of a non-ideal solvent, insufficient reaction time or temperature, or decomposition of the alkylating agent. It is crucial to use an appropriate base and solvent combination and to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).

Q5: What are the likely impurities I might encounter in my crude product?

A5: Common impurities include unreacted 4-hydroxybenzoic acid (or its ester), the alkylating agent, and potential side products. A significant side reaction to consider is the elimination of the alkylating agent, which can be promoted by the base. C-alkylation of the phenol, where the alkyl group attaches to the benzene ring instead of the oxygen, is another possibility, though generally less common under typical Williamson ether synthesis conditions.

Troubleshooting Guides

Problem 1: Low or No Product Formation in Williamson Ether Synthesis
Potential Cause Recommended Solution
Ineffective Deprotonation Ensure the base is strong enough and used in sufficient quantity (typically 1.1-1.5 equivalents) to fully deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices. Ensure anhydrous (dry) reaction conditions, as water can consume the base.
Poor Solvent Choice Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction.
Insufficient Reaction Time/Temp Monitor the reaction by TLC. If starting material is still present, consider increasing the reaction temperature or extending the reaction time.
Degradation of Alkylating Agent Ensure the 2-methoxyethyl halide is of good quality and stored properly.
Problem 2: Difficulty in Product Isolation during Extraction
Potential Cause Recommended Solution
Emulsion Formation During the aqueous workup, emulsions can form, making layer separation difficult. To break up an emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.
Product Precipitation at Interface If the product precipitates between the aqueous and organic layers, you can try adding more of both the organic solvent and water to redissolve it and then re-extract.
Incorrect pH for Extraction Ensure the aqueous layer is sufficiently acidic (pH ~2-3) to protonate the carboxylic acid, making it soluble in the organic solvent.
Problem 3: Challenges in Purification by Recrystallization
Potential Cause Recommended Solution
Oiling Out The compound may melt in the hot solvent instead of dissolving, forming an oil. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. Try using a lower-boiling solvent or a solvent mixture. Adding a small amount of a co-solvent in which the compound is more soluble can sometimes help.
No Crystal Formation Upon Cooling The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Poor Recovery of Product Using too much solvent for recrystallization will result in a lower yield as some product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent.[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(2-methoxyethoxy)benzoate via Williamson Ether Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent like DMF.

  • Base Addition: Add potassium carbonate (1.5 eq.) to the solution.

  • Alkylation: Add 1-chloro-2-methoxyethane (1.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(2-methoxyethoxy)benzoate.

Protocol 2: Hydrolysis of Methyl 4-(2-methoxyethoxy)benzoate
  • Reaction Setup: Dissolve the crude methyl 4-(2-methoxyethoxy)benzoate (1.0 eq.) in a mixture of methanol and a 10% aqueous sodium hydroxide solution.

  • Hydrolysis: Heat the mixture to reflux for 2-4 hours until the ester is consumed (monitor by TLC).[3]

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the this compound.[3]

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Protocol 3: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of a hot ethanol/water mixture required to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water.

  • Drying: Dry the crystals in a vacuum oven.

Data Presentation

The following data is illustrative and may vary based on specific experimental conditions.

Table 1: Illustrative Reaction Conditions and Yields for Williamson Ether Synthesis

Starting MaterialBaseSolventTemperature (°C)Time (h)Illustrative Yield of Ester (%)
Methyl 4-hydroxybenzoateK₂CO₃DMF90492
Methyl 4-hydroxybenzoateNaHTHF65688
4-Hydroxybenzoic acidK₂CO₃Acetonitrile80875

Table 2: Illustrative Purity Profile after Different Workup/Purification Steps

StepIllustrative Purity (%)Common Impurities Observed
Crude product after extraction85Unreacted methyl 4-hydroxybenzoate, 1-chloro-2-methoxyethane
After single recrystallization98Trace starting materials
After second recrystallization>99.5Not detectable by standard methods

Mandatory Visualizations

experimental_workflow cluster_synthesis Williamson Ether Synthesis cluster_workup Initial Workup cluster_hydrolysis Hydrolysis cluster_purification Purification start Methyl 4-hydroxybenzoate + 1-chloro-2-methoxyethane reaction K2CO3, DMF, 90°C start->reaction Reactants extraction Aqueous Workup & Ethyl Acetate Extraction reaction->extraction washing Wash with Water & Brine extraction->washing drying Dry over Na2SO4 washing->drying concentration1 Concentrate drying->concentration1 hydrolysis_step NaOH, MeOH/H2O, Reflux concentration1->hydrolysis_step acidification Acidify with HCl hydrolysis_step->acidification filtration1 Vacuum Filtration acidification->filtration1 recrystallization Recrystallization (Ethanol/Water) filtration1->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying2 Dry filtration2->drying2 end_product Pure this compound drying2->end_product

Experimental workflow for the synthesis and purification.

troubleshooting_logic start Low Yield or Incomplete Reaction check_base Check Base: - Strength? - Equivalents? - Anhydrous? start->check_base check_solvent Check Solvent: - Polar aprotic? start->check_solvent check_conditions Check Conditions: - Temperature? - Reaction Time? start->check_conditions adjust_base Use stronger/more base Ensure anhydrous conditions check_base->adjust_base change_solvent Switch to DMF or Acetonitrile check_solvent->change_solvent increase_time_temp Increase temperature or extend reaction time check_conditions->increase_time_temp monitor_tlc Monitor by TLC adjust_base->monitor_tlc change_solvent->monitor_tlc increase_time_temp->monitor_tlc

Troubleshooting logic for low yield reactions.

References

Technical Support Center: Scaling Up 4-(2-methoxyethoxy)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up the production of 4-(2-methoxyethoxy)benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and industrially viable method is the Williamson ether synthesis.[1][2][3] This reaction involves the O-alkylation of a 4-hydroxybenzoic acid salt with a 2-methoxyethyl halide (e.g., 2-chloro-1-methoxyethane) using a suitable base and solvent.[2]

Q2: Should I use 4-hydroxybenzoic acid or its ester derivative as the starting material for scale-up?

A2: Using an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, is often preferred for large-scale synthesis.[1] The ester group protects the carboxylic acid from potential side reactions with the base and the alkylating agent, which can improve yield and purity. The final step would then be the hydrolysis of the ester to the desired carboxylic acid.

Q3: What are the most critical parameters to control during the scale-up of this Williamson ether synthesis?

A3: Temperature control is paramount.[4] The etherification reaction is often exothermic, and inefficient heat dissipation on a larger scale can accelerate side reactions, primarily the E2 elimination of the alkylating agent, which lowers yield and generates impurities.[2][4] Therefore, controlled reagent addition and an adequately sized cooling system are crucial.[4][5]

Q4: Which analytical methods are recommended for in-process monitoring during scale-up?

A4: While Thin-Layer Chromatography (TLC) is useful for quick qualitative checks at the lab scale, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative in-process control during scale-up.[4][5] HPLC allows for accurate monitoring of the consumption of starting materials and the formation of the product and any impurities.[4][6]

Q5: What are the primary safety concerns when moving from bench-scale to pilot-plant production?

A5: Key safety considerations include:

  • Exothermic Reaction Management : The reduced surface-area-to-volume ratio in large reactors makes heat dissipation less efficient.[5] A failure to control the temperature could lead to a runaway reaction.

  • Handling of Reagents : Alkylating agents can be toxic and must be handled with appropriate personal protective equipment (PPE) in well-ventilated areas.[5] Strong bases and solvents also require careful handling protocols.

  • Pressure Management : If the reaction is run at elevated temperatures, pressure can build up within the reactor, requiring certified pressure vessels and safety release valves.[5]

Synthesis Pathway and Troubleshooting Workflow

cluster_synthesis Synthetic Pathway for this compound SM 4-Hydroxybenzoic Acid (or Methyl Ester) Reaction Williamson Ether Synthesis (Alkylation) SM->Reaction R1 2-Methoxyethyl Halide R1->Reaction Base Base (e.g., K₂CO₃, NaOH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Intermediate Ester Intermediate (If starting with ester) Reaction->Intermediate If ester route Workup Acidic Work-up (Precipitation) Reaction->Workup If acid route Hydrolysis Base Hydrolysis (e.g., NaOH, heat) Intermediate->Hydrolysis Hydrolysis->Workup Product This compound Workup->Product

Caption: Williamson ether synthesis pathway for this compound.

cluster_troubleshooting Troubleshooting Workflow for Scale-Up Problem Problem Encountered LowYield Low Yield Problem->LowYield HighImpurity High Impurity Problem->HighImpurity PoorFilter Poor Filterability Problem->PoorFilter Cause_LY1 Incomplete Reaction LowYield->Cause_LY1 Cause_LY2 Side Reactions (e.g., Elimination) LowYield->Cause_LY2 Cause_LY3 Poor Mixing LowYield->Cause_LY3 Cause_HI1 Unreacted Starting Material HighImpurity->Cause_HI1 Cause_HI2 By-product Formation HighImpurity->Cause_HI2 Cause_HI3 Inefficient Purification HighImpurity->Cause_HI3 Cause_PF1 Unfavorable Crystal Morphology PoorFilter->Cause_PF1 Cause_PF2 Presence of Fines/Amorphous Solid PoorFilter->Cause_PF2 Sol_LY1 Increase reaction time/temp. Monitor via HPLC. Cause_LY1->Sol_LY1 Sol_LY2 Optimize temp control. Control reagent addition rate. Cause_LY2->Sol_LY2 Sol_LY3 Adjust agitator speed/design. Cause_LY3->Sol_LY3 Sol_HI1 Check stoichiometry. Increase reaction time. Cause_HI1->Sol_HI1 Sol_HI2 Re-evaluate solvent & base. Improve temp control. Cause_HI2->Sol_HI2 Sol_HI3 Optimize crystallization solvent. Check work-up pH. Cause_HI3->Sol_HI3 Sol_PF1 Optimize cooling rate during crystallization. Introduce seeding. Cause_PF1->Sol_PF1 Sol_PF2 Add anti-solvent slowly. Improve agitation. Cause_PF2->Sol_PF2

Caption: A logical workflow for troubleshooting common scale-up issues.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up of this compound synthesis.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
TSG-001 Low or No Product Yield 1. Ineffective deprotonation of 4-hydroxybenzoic acid.2. Degradation or elimination of the alkylating agent.[1]3. Insufficient reaction temperature or time.[5]4. Poor mixing in the reactor, creating localized "hot spots" or unreacted zones.[4]1. Ensure the base is anhydrous and used in sufficient excess (typically 1.5-2.5 equivalents).[1]2. Control the rate of addition of the alkylating agent and maintain the optimal temperature to minimize side reactions.[4][5]3. Increase reaction temperature and/or time; monitor progress via HPLC to ensure completion.[4][5]4. Evaluate and adjust the agitator speed and design for the reactor scale.[4]
TSG-002 High Impurity Levels 1. Presence of unreacted starting materials.2. Formation of by-products from side reactions (e.g., E2 elimination, C-alkylation).[2][4]3. Contaminated raw materials.4. Inefficient purification or work-up.1. Use a slight excess of the alkylating agent (1.1-1.5 equivalents); extend reaction time.[1]2. Re-evaluate solvent and base selection; polar aprotic solvents (DMF, acetonitrile) favor O-alkylation.[1] Ensure strict temperature control.[4]3. Qualify all raw material suppliers and test incoming lots for purity.4. Optimize the pH for product precipitation during work-up.[5] Re-evaluate the solvent system for recrystallization.[7]
TSG-003 Poor Product Filterability 1. Unfavorable crystal morphology (e.g., needles, fine particles).2. Presence of amorphous, oily, or gummy material.3. Incorrect solvent or cooling profile for crystallization.1. Optimize the cooling rate and agitation during the crystallization process.[4]2. Introduce a seeding step with pure product to encourage uniform crystal growth.[4]3. Screen different solvent/anti-solvent systems for recrystallization to obtain a more robust crystal form.
TSG-004 Reaction Exotherm Difficult to Control 1. Addition rate of the alkylating agent is too fast.2. Insufficient cooling capacity for the reactor scale.3. Reaction solvent has a low boiling point, contributing to pressure build-up.1. Reduce the addition rate of the alkylating agent.[5]2. Ensure the cooling system is properly sized and functioning efficiently for the batch size.[4]3. Consider a higher-boiling point solvent if compatible with the reaction chemistry.

Experimental Protocols

1. Lab-Scale Synthesis (Starting from Methyl 4-hydroxybenzoate)

This protocol is a representative method for laboratory-scale synthesis.

  • Materials:

    • Methyl 4-hydroxybenzoate

    • Potassium Carbonate (K₂CO₃), anhydrous

    • 2-Chloro-1-methoxyethane

    • N,N-Dimethylformamide (DMF), anhydrous

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl), concentrated

    • Water, Ethanol

  • Reaction Parameters:

    Reagent Molar Eq. Purpose
    Methyl 4-hydroxybenzoate 1.0 Starting Material
    Potassium Carbonate 2.0 Base
    2-Chloro-1-methoxyethane 1.2 Alkylating Agent

    | Sodium Hydroxide | 3.0 | Hydrolysis Agent |

  • Procedure:

    • Alkylation: In a round-bottom flask equipped with a stirrer and condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF. Add anhydrous potassium carbonate (2.0 eq). Heat the mixture to 80-90 °C.

    • Slowly add 2-chloro-1-methoxyethane (1.2 eq) to the heated mixture over 30 minutes.

    • Maintain the reaction at 80-90 °C and monitor its progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

    • Work-up (Initial): Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Hydrolysis: Concentrate the dried organic phase under reduced pressure. To the resulting crude ester, add a solution of sodium hydroxide (3.0 eq) in a mixture of water and ethanol.

    • Heat the mixture to reflux (around 80-90 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC/HPLC).

    • Isolation and Purification: Cool the reaction mixture. If necessary, remove the ethanol under reduced pressure. While cooling in an ice bath, carefully acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to precipitate the product.[5]

    • Stir the resulting slurry in the cold for 1 hour. Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound. Dry under vacuum.

2. Conceptual Pilot-Plant Scale-Up Considerations

This outlines key steps and controls for transitioning the synthesis to a pilot plant.

  • Equipment:

    • Glass-lined or stainless steel reactor with heating/cooling jacket, agitator, condenser, and temperature probes.[4]

    • Addition vessel for controlled reagent charging.[4]

    • Filter-dryer for product isolation and drying.[4]

  • Procedure Outline:

    • Charging: Charge the main reactor with methyl 4-hydroxybenzoate, DMF, and potassium carbonate. Begin agitation.

    • Heating: Heat the reactor contents to the target temperature (e.g., 80-90 °C) using the jacket.

    • Controlled Addition: Prepare a solution of 2-chloro-1-methoxyethane in DMF in the addition vessel. Slowly transfer this solution into the main reactor at a rate that allows the cooling jacket to maintain a stable internal temperature, preventing exotherm runaway.[4]

    • Reaction & Monitoring: Maintain the reaction temperature and monitor progress by taking samples for IPC analysis (HPLC).[4]

    • Hydrolysis: Once the alkylation is complete, cool the reactor. Charge the NaOH solution for hydrolysis and heat to reflux for the required duration.

    • Precipitation & Isolation: Cool the reactor. Transfer the mixture to a quench vessel if necessary. Perform pH adjustment with HCl to precipitate the product. Isolate the product using the filter-dryer, wash with purified water, and dry under vacuum.[4]

References

avoiding demethylation during 4-(2-methoxyethoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-(2-methoxyethoxy)benzoic acid. The primary focus is on preventing the common side reaction of demethylation.

Troubleshooting Guide

Issue: Low yield of this compound and presence of a significant byproduct.

This is a common issue that can often be attributed to demethylation of the methoxyethoxy side chain, resulting in the formation of 4-(2-hydroxyethoxy)benzoic acid or other undesired byproducts.

Potential Cause Recommended Action Explanation
Harsh acidic conditions during hydrolysis Use basic hydrolysis conditions for the final step. For example, hydrolyze a methyl or ethyl ester precursor with NaOH or KOH in a water/alcohol mixture.Strong acids, particularly at elevated temperatures, can cleave the methyl ether bond. Basic hydrolysis is generally milder and less prone to causing this side reaction.
Use of strong Lewis acids Avoid Lewis acids like BBr₃ or AlCl₃ if they are not essential for other transformations in your synthetic route.Lewis acids are potent reagents for ether cleavage and will readily demethylate the methoxy group.[1]
High reaction temperatures Maintain moderate temperatures during both the Williamson ether synthesis and the hydrolysis step. For the Williamson synthesis, temperatures around 80-100°C are typically sufficient. For basic hydrolysis, refluxing in methanol/water is common.Higher temperatures can provide the activation energy needed for the undesired demethylation pathway.
Incomplete Williamson ether synthesis Ensure complete deprotonation of the starting phenol (e.g., methyl 4-hydroxybenzoate) by using a slight excess of a suitable base (e.g., K₂CO₃, NaH). Monitor the reaction by TLC to ensure full consumption of the starting material.If the ether linkage is not fully formed, subsequent reaction and workup steps can lead to a mixture of products and a lower yield of the desired acid.
Impure starting materials or reagents Use pure starting materials and dry solvents, especially for the Williamson ether synthesis.Water can interfere with the formation of the alkoxide in the Williamson synthesis, leading to lower yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective two-step synthesis involves:

  • Williamson Ether Synthesis: Reaction of a 4-hydroxybenzoic acid ester (e.g., methyl 4-hydroxybenzoate) with a 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether) in the presence of a base.[2]

  • Hydrolysis: Conversion of the resulting ester to the carboxylic acid, typically under basic conditions to avoid demethylation.

Alternatively, one can start with 4-hydroxybenzonitrile, perform the Williamson ether synthesis, and then hydrolyze the nitrile to the carboxylic acid.[3]

Q2: I am seeing a byproduct with a lower Rf value on my TLC plate after hydrolysis. What could it be?

A byproduct with a lower Rf value (higher polarity) is often the demethylated product, 4-(2-hydroxyethoxy)benzoic acid. The free hydroxyl group increases the polarity of the molecule. You can confirm its identity using mass spectrometry (observing the corresponding molecular ion peak) and ¹H NMR (disappearance of the methoxy singlet at ~3.4 ppm and potential appearance of a broad OH signal).

Q3: What are the best conditions to hydrolyze the ester or nitrile precursor to the final acid without causing demethylation?

Basic hydrolysis is strongly recommended. Refluxing the ester or nitrile with an aqueous solution of sodium hydroxide or potassium hydroxide in a co-solvent like methanol or ethanol is a standard and effective method.[3][4] Acidic hydrolysis, especially with strong acids like HBr or HI, should be avoided as they are known to cleave ethers.

Q4: Can I use a protecting group strategy to avoid demethylation?

While a protecting group strategy is a valid approach in complex syntheses, it is generally not necessary for this specific synthesis if mild reaction conditions are maintained. The methoxy group itself is relatively stable under the basic conditions of Williamson ether synthesis and ester/nitrile hydrolysis. The key is to avoid harsh acidic or Lewis acidic conditions.

Q5: How can I purify the final product, this compound?

The crude product, after acidification of the basic hydrolysis mixture, can be collected by filtration.[3] Recrystallization is a common method for purification. A suitable solvent system can be an ethanol/water mixture.[3] Column chromatography can also be used if impurities are difficult to remove by recrystallization.

Data Presentation

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis

Starting Material Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
Methyl 4-hydroxybenzoate2-Bromoethyl methyl etherK₂CO₃DMF1002-4>90
4-Hydroxybenzonitrile2-Chloroethyl methyl etherKOHAcetoneReflux8~85-95
3,4-Dihydroxy benzaldehyde*2-Bromoethyl methyl etherK₂CO₃DMF1002Not specified

*Note: This reaction is for a related di-substituted compound but illustrates similar conditions.[2]

Table 2: Representative Conditions for Hydrolysis

Starting Material Reagent Solvent Temperature (°C) Time (h) Yield (%)
Methyl 4-(2-methoxyethoxy)benzoateNaOH (aq)Methanol/WaterReflux4>95[4]
4-(2-(Dimethylamino)ethoxy)benzonitrile*NaOH (10% aq)WaterReflux12-24>90[3]

*Note: This is for a structurally similar compound, demonstrating the general conditions for nitrile hydrolysis.[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(2-methoxyethoxy)benzoate

  • To a round-bottom flask, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromo-2-methoxyethane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 100°C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: Hydrolysis to this compound

  • In a round-bottom flask, dissolve the crude methyl 4-(2-methoxyethoxy)benzoate (1.0 eq) in a mixture of methanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and maintain for 4 hours or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with cold 1M HCl until the pH is around 2-3, which will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove inorganic salts.

  • Dry the purified product in a vacuum oven.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis start_ester Methyl 4-hydroxybenzoate product_ester Methyl 4-(2-methoxyethoxy)benzoate start_ester->product_ester Etherification reagent1 1-bromo-2-methoxyethane K2CO3, DMF reagent1->product_ester final_product This compound product_ester->final_product Hydrolysis reagent2 1. NaOH (aq), MeOH 2. H3O+ reagent2->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Demethylation start Low yield or presence of byproduct? check_hydrolysis Check Hydrolysis Conditions start->check_hydrolysis check_temp Check Reaction Temperature start->check_temp check_reagents Check Reagents start->check_reagents solution_base Use Basic Hydrolysis (e.g., NaOH/MeOH) check_hydrolysis->solution_base If acidic solution_temp Maintain Moderate Temperatures check_temp->solution_temp If too high solution_reagents Avoid Strong Acids and Lewis Acids check_reagents->solution_reagents If harsh reagents used

References

Technical Support Center: Analytical Method Validation for 4-(2-methoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the analytical method validation for 4-(2-methoxyethoxy)benzoic Acid. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice for your experiments.

Disclaimer: Due to the limited availability of specific experimental data for this compound, the following information is based on established principles of analytical chemistry, data from structurally similar benzoic acid derivatives, and official regulatory guidelines. The provided protocols and validation parameters should be considered as starting points and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and robust technique for the analysis of aromatic carboxylic acids like this compound. This method offers excellent resolution, sensitivity, and reproducibility. A reversed-phase C18 column is typically the stationary phase of choice.

Q2: I am developing a stability-indicating HPLC method. What are the critical stress conditions to consider for this compound?

A2: To develop a stability-indicating method, forced degradation studies are essential.[1][2] For this compound, consider the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60-80°C.

  • Base Hydrolysis: 0.1 N NaOH at 60-80°C.

  • Oxidative Degradation: 3-30% Hydrogen Peroxide at room temperature.

  • Thermal Degradation: Dry heat at 105°C.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the method can effectively separate the intact drug from its degradation products.[3]

Q3: What are the typical validation parameters I need to assess for an HPLC method according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters must be validated for an analytical procedure:[4][5][6][7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

HPLC Troubleshooting
Issue IDProblemPotential CausesRecommended Actions
HPLC-001 Peak Tailing 1. Secondary Silanol Interactions: Active silanol groups on the column packing interacting with the analyte.[9]2. Column Overload: Injecting too high a concentration of the analyte.3. Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound, causing partial ionization.4. Column Void or Contamination: A void has formed at the column inlet, or the frit is contaminated.1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.2. Reduce the injection volume or dilute the sample.3. Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single, non-ionized form.4. Reverse-flush the column. If the problem persists, replace the column.
HPLC-002 Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections.2. Sample Degradation: The analyte is degrading in the sample solvent or on the column.1. Run a blank gradient to identify the source of contamination. Use fresh, high-purity solvents. Implement a robust needle wash procedure.2. Ensure sample solvent is compatible and does not promote degradation. Prepare samples fresh.
HPLC-003 Retention Time Shift 1. Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase between runs.2. Fluctuations in Column Temperature: The column temperature is not adequately controlled.3. Pump Malfunction or Leak: Inconsistent flow rate due to air bubbles in the pump or a leak in the system.[10]4. Column Equilibration: The column is not sufficiently equilibrated before injection.1. Prepare mobile phase accurately and in sufficient quantity for the entire run sequence. Degas the mobile phase.2. Use a column oven to maintain a consistent temperature.[10]3. Purge the pump to remove air bubbles. Check for leaks in the system fittings.[10]4. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before injecting the first sample.

Quantitative Data

The following tables summarize typical validation parameters for the analysis of benzoic acid and its derivatives by HPLC. These values can serve as a reference for setting acceptance criteria for the method validation of this compound.

Table 1: HPLC Method Parameters for Benzoic Acid Analysis

ParameterHPLC Method 1HPLC Method 2
Compound Benzoic AcidBenzoic Acid
Linearity Range 5-200 µg/mL2.5–80.0 µg/kg
Correlation Coefficient (r²) 0.9998>0.99
Limit of Detection (LOD) 0.42 µg/mL0.39 mg/L
Limit of Quantitation (LOQ) 1.14 µg/mL1.3 mg/L
Accuracy (Recovery %) 85.61-102.04%83.0-110.2%
Precision (RSD %) 1.84% (Method), 1.41% (Intermediate)<10%

Data adapted from a comparative guide on benzoic acid analysis.

Experimental Protocols

General HPLC Method for the Analysis of this compound

Objective: To provide a starting point for the development of an isocratic HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or another suitable acid for pH adjustment)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% phosphoric acid in water.

    • The mobile phase will be a mixture of this acidic water and acetonitrile. A good starting ratio is 60:40 (v/v) aqueous to organic.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound and prepare a solution in the mobile phase to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: 60:40 (v/v) 0.1% Phosphoric Acid in Water : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solutions to determine the concentration of this compound.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_development Development & Pre-Validation cluster_validation Formal Validation cluster_documentation Documentation & Lifecycle define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Technique & Method define_atp->select_method method_dev Method Development & Optimization select_method->method_dev forced_degradation Forced Degradation Studies (for stability-indicating methods) method_dev->forced_degradation pre_validation Pre-Validation Assessment forced_degradation->pre_validation specificity Specificity pre_validation->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report method_transfer Method Transfer (if applicable) validation_report->method_transfer ongoing_monitoring Ongoing Method Monitoring method_transfer->ongoing_monitoring

Caption: General workflow for analytical method validation.

Caption: Troubleshooting decision tree for common HPLC issues.

Validation_Parameters_Interdependency cluster_core Core Validation Parameters cluster_derived Derived Parameters cluster_robustness Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures measurement of correct analyte Linearity Linearity Linearity->Accuracy demonstrates accuracy over a range Precision Precision Linearity->Precision assessed together Range Range Linearity->Range LOD LOD Linearity->LOD derived from calibration curve LOQ LOQ Linearity->LOQ derived from calibration curve Accuracy->Range Precision->Accuracy high precision is a prerequisite for accuracy Precision->Range Robustness Robustness Robustness->Accuracy evaluates impact of variations on accuracy Robustness->Precision evaluates impact of variations on precision

Caption: Interdependencies of analytical method validation parameters.

References

Technical Support Center: Optimizing Solvent Selection for 4-(2-methoxyethoxy)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent selection for reactions involving 4-(2-methoxyethoxy)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for reactions with this compound?

A1: The primary considerations are the solubility of the starting materials, the polarity of the solvent to facilitate the desired reaction pathway, and the solvent's boiling point for effective temperature control. The ether linkage in this compound increases its polarity compared to simpler benzoic acids, influencing its solubility.

Q2: How does the 2-methoxyethoxy group affect the solubility of the benzoic acid?

Q3: Can the ether linkage in this compound be cleaved during a reaction?

A3: Yes, under strong acidic conditions, particularly with heating, there is a risk of cleaving the ether bond.[1] This is a crucial consideration when choosing reagents and reaction conditions, especially for reactions like Fischer esterification which are acid-catalyzed.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Symptoms:

  • The solid this compound does not fully dissolve in the chosen solvent at the desired reaction temperature.

  • The reaction mixture is a heterogeneous slurry, leading to slow or incomplete reaction.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inappropriate Solvent Choice Consult the solubility data for the similar 4-methoxybenzoic acid to select a more suitable solvent.[2] Polar aprotic solvents like DMF or DMSO, or polar protic solvents like alcohols, are good starting points.
Insufficient Temperature Gradually increase the temperature of the reaction mixture while monitoring for dissolution. Ensure the temperature does not exceed the boiling point of the solvent or induce unwanted side reactions.
Incorrect Solvent Polarity For reactions involving polar intermediates or transition states, a polar solvent is generally preferred. The principle of "like dissolves like" is a useful guide.[2]
Issue 2: Low Yield in Esterification Reactions

Symptoms:

  • The formation of the desired ester is slow or incomplete, as monitored by TLC or LC-MS.

  • Significant amounts of starting material remain even after prolonged reaction times.

Possible Causes and Solutions:

Possible CauseRecommended Action
Equilibrium Limitation In Fischer esterification, the reaction is in equilibrium. Use a large excess of the alcohol to drive the equilibrium towards the product, or remove water as it forms using a Dean-Stark apparatus.[3]
Insufficient Catalyst For acid-catalyzed esterification, ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid) is used.
Steric Hindrance If the alcohol is sterically hindered, consider converting the carboxylic acid to the more reactive acyl chloride first.
Side Reactions Under harsh acidic conditions, ether cleavage may occur.[1] Consider milder methods like using coupling agents (e.g., DCC, EDC) or converting to the acyl chloride.
Issue 3: Low Yield in Amidation Reactions

Symptoms:

  • The desired amide product is formed in low yield.

  • Multiple byproducts are observed in the reaction mixture.

Possible Causes and Solutions:

Possible CauseRecommended Action
Poor Carboxylic Acid Activation Use a suitable coupling agent such as DCC, EDC/HOBt, or HATU to activate the carboxylic acid. The choice of coupling agent can be critical for hindered or electron-poor amines.
Low Nucleophilicity of the Amine Increase the reaction temperature or use a more potent coupling reagent.
Solubility Issues Ensure all reactants are fully dissolved. DMF is a common and effective solvent for amidation reactions.
Formation of Side Products With carbodiimide coupling agents, the formation of N-acylurea byproducts can be an issue. The addition of HOBt or HOAt can minimize this.

Data Presentation

Table 1: Qualitative Solubility of 4-methoxybenzoic acid (as a proxy for this compound)

This data for the structurally similar 4-methoxybenzoic acid can guide initial solvent screening. The presence of the 2-methoxyethoxy group is expected to enhance solubility in polar solvents.

Solvent ClassExamplesSolubility of 4-methoxybenzoic acid
Water -Sparingly soluble in cold water, more soluble in hot water.[2]
Alcohols Methanol, Ethanol, ButanolHighly soluble.[2]
Ethers Diethyl ether, THFSoluble.[2]
Esters Ethyl acetateSoluble.[2]
Ketones Acetone, CyclohexanoneGood solubility.[2]
Hydrocarbons TolueneLower solubility.[2]

Experimental Protocols

Protocol 1: General Procedure for Esterification using Acyl Chloride

This method is suitable for a wide range of alcohols and avoids the harsh acidic conditions of Fischer esterification.

  • Preparation of 4-(2-methoxyethoxy)benzoyl chloride:

    • In a fume hood, suspend this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.

    • Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[4][5]

    • Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the reaction is complete (cessation of gas evolution).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(2-methoxyethoxy)benzoyl chloride.

  • Esterification:

    • Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane, THF, or toluene).

    • Cool the solution in an ice bath.

    • Add the desired alcohol (1.0 - 1.2 eq) followed by a non-nucleophilic base such as triethylamine or pyridine (1.1 - 1.5 eq) to scavenge the HCl produced.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work-up by washing the organic layer with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography or recrystallization.

Protocol 2: General Procedure for Amidation using a Coupling Agent

This protocol is a reliable method for forming amides with a variety of amines.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq), the desired amine (1.0 - 1.2 eq), and a coupling additive such as HOBt (1.1 eq) in an anhydrous aprotic solvent like DMF or dichloromethane.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (2-3 eq).

    • Cool the mixture in an ice bath.

  • Coupling Reaction:

    • Add the coupling agent, such as EDC (1.1 eq) or HATU (1.1 eq), portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_esterification Esterification Workflow start_ester This compound acyl_chloride Formation of Acyl Chloride (SOCl2 or (COCl)2) start_ester->acyl_chloride ester_reaction Reaction with Alcohol + Base acyl_chloride->ester_reaction ester_workup Aqueous Workup & Extraction ester_reaction->ester_workup ester_purification Purification (Chromatography/ Recrystallization) ester_workup->ester_purification final_ester Pure Ester ester_purification->final_ester

Caption: Workflow for the esterification of this compound.

troubleshooting_logic start Low Reaction Yield check_solubility Are all reactants soluble? start->check_solubility change_solvent Change to a more polar solvent (e.g., DMF) check_solubility->change_solvent No check_reagents Are reagents sufficiently reactive? check_solubility->check_reagents Yes change_solvent->check_reagents stronger_reagents Use a more potent coupling agent or convert to acyl chloride check_reagents->stronger_reagents No check_equilibrium Is the reaction reversible? check_reagents->check_equilibrium Yes increase_temp Increase reaction temperature success Improved Yield increase_temp->success stronger_reagents->check_equilibrium check_equilibrium->increase_temp No drive_equilibrium Use excess reagent or remove byproduct check_equilibrium->drive_equilibrium Yes (Esterification) drive_equilibrium->success

Caption: Troubleshooting logic for low-yield reactions.

References

Validation & Comparative

A Comparative Guide to 4-(2-methoxyethoxy)benzoic Acid and Alternative Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the design of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The linker not only connects the targeting moiety to the payload but also profoundly influences the overall stability, solubility, pharmacokinetics, and efficacy of the final construct. This guide provides an objective comparison of 4-(2-methoxyethoxy)benzoic acid, a short-chain polyethylene glycol (PEG)-containing linker, with other commonly employed linkers. The information presented herein is supported by a synthesis of publicly available experimental data to aid researchers in making informed decisions for their specific applications.

Introduction to this compound

This compound is a bifunctional linker that incorporates a benzoic acid moiety and a short, discrete PEG chain. The benzoic acid provides a rigid aromatic scaffold and a carboxylic acid handle for conjugation, typically through activation to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The methoxyethoxy group imparts increased hydrophilicity compared to simple alkyl-benzoic acid linkers, which can be advantageous for improving the solubility of hydrophobic payloads and the overall biophysical properties of the conjugate.

Comparison with Alternative Linkers

The performance of this compound is best understood in the context of its alternatives. This guide focuses on two primary classes of comparators: other PEG-based linkers with varying chain lengths and the non-PEG linker, 4-(hydroxymethyl)benzoic acid (HMBA).

Structural Comparison

The fundamental structural differences between these linkers dictate their physical and chemical properties.

G cluster_0 Linker Structures A This compound (Short PEG-Benzoic Acid) B Longer-Chain PEG-Benzoic Acid (e.g., PEG4, PEG8) A->B Increased PEG Length C 4-Hydroxymethylbenzoic Acid (HMBA) (Non-PEG Benzoic Acid) A->C Absence of PEG Chain D Alkyl-Benzoic Acid (e.g., 4-ethylbenzoic acid) A->D Hydrophobic Analogue

Caption: Structural relationships between this compound and its alternatives.

Performance Data Summary

The choice of linker can significantly impact the performance of a bioconjugate. The following table summarizes key performance parameters based on published studies on linkers with similar structural motifs.

Parameter This compound (Short PEG) Longer-Chain PEG Linkers (e.g., PEG4, PEG8) 4-Hydroxymethylbenzoic Acid (HMBA) Alkyl-Benzoic Acid Linkers
Solubility Moderate improvement for hydrophobic payloads.Significant improvement in aqueous solubility.[1][2]Generally lower solubility compared to PEGylated linkers.Can decrease aqueous solubility of the conjugate.
In Vitro Potency Generally high, as the short linker is less likely to hinder binding.May show a slight decrease in potency with increasing PEG length.[2]High potency, similar to short PEG linkers.High potency, but aggregation can be an issue.
Pharmacokinetics Can lead to faster clearance compared to non-PEGylated counterparts.[3][4]Longer PEG chains generally lead to a longer plasma half-life.[2][5]Pharmacokinetics are highly dependent on the conjugated molecule.Can lead to rapid clearance due to aggregation and hydrophobicity.
In Vivo Efficacy Can be highly effective, but faster clearance may impact tumor accumulation.Often shows improved tumor accumulation and efficacy due to prolonged circulation.[2][5]Efficacy is context-dependent.Efficacy can be limited by poor pharmacokinetics and aggregation.
Cleavage/Release Typically used in non-cleavable applications or requires enzymatic cleavage of an adjacent moiety.Can be incorporated into both cleavable and non-cleavable designs.Offers versatile cleavage options (e.g., nucleophilic cleavage).[6]Used in non-cleavable formats.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of these linkers. Below are representative protocols for key experimental procedures.

Protocol 1: Activation of Benzoic Acid Linkers and Conjugation to a Protein

This protocol describes the conversion of the carboxylic acid group of a benzoic acid-based linker to an NHS ester, followed by conjugation to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Benzoic acid linker (e.g., this compound)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein to be conjugated in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • NHS Ester Activation:

    • Dissolve the benzoic acid linker, NHS, and DCC/EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (linker:NHS:DCC/EDC).

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • If using DCC, a urea byproduct will precipitate. Remove it by filtration.

  • Protein Conjugation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer at pH 7.2-8.5.

    • Add the activated NHS ester solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized but a starting point is often a 10- to 20-fold molar excess.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

    • Characterize the conjugate for drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[1][7]

G cluster_workflow Conjugation Workflow A 1. Activate Benzoic Acid with NHS/DCC B 2. React NHS-ester with Protein Amines A->B Add to Protein Solution C 3. Purify Conjugate (e.g., SEC) B->C Quench and Load D 4. Characterize (e.g., HIC, MS) C->D Analyze Fractions

Caption: General workflow for protein conjugation with a benzoic acid linker.

Protocol 2: Cleavage of Peptides from HMBA Linker

The HMBA linker is particularly versatile as it is stable to the acidic conditions used for Fmoc-based solid-phase peptide synthesis (SPPS) but can be cleaved by various nucleophiles to yield different C-terminal functionalities.[6]

Materials:

  • Peptide-HMBA-resin

  • Cleavage reagent (e.g., methanolic ammonia for amides, sodium methoxide for methyl esters)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure for Cleavage to a Peptide Amide:

  • Wash the peptide-HMBA-resin thoroughly with DCM and MeOH and dry under vacuum.

  • Suspend the resin in a saturated solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature for 16-24 hours.

  • Filter the resin and wash with methanol.

  • Combine the filtrate and washes and evaporate the solvent to obtain the crude peptide amide.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The choice of linker can influence how a bioconjugate interacts with its biological target and the subsequent downstream signaling. For instance, in the context of an ADC, the linker's stability and cleavage mechanism determine the efficiency of payload release within the target cell.

G cluster_pathway ADC Internalization and Payload Release ADC ADC Binding to Receptor Endocytosis Endocytosis ADC->Endocytosis Lysosome Trafficking to Lysosome Endocytosis->Lysosome Cleavage Linker Cleavage (if applicable) Lysosome->Cleavage Payload Payload Release Cleavage->Payload Apoptosis Apoptosis Payload->Apoptosis

Caption: Simplified signaling pathway for ADC-mediated cell killing.

Conclusion

This compound serves as a valuable short-PEG linker, offering a balance of hydrophilicity and a rigid aromatic core. Its performance characteristics make it a suitable candidate for applications where a modest increase in solubility is desired without the potential for reduced in vitro potency sometimes associated with longer PEG chains. However, for applications requiring extended plasma half-life, longer-chain PEG linkers may be more appropriate. For solid-phase synthesis of peptides with diverse C-terminal modifications, the HMBA linker presents a highly flexible alternative. The optimal choice of linker is ultimately dependent on the specific requirements of the bioconjugate and its intended application. A thorough evaluation of different linker options, guided by the comparative data and protocols presented here, is essential for the successful development of novel biotherapeutics.

References

A Comparative Guide to Purity Validation of 4-(2-methoxyethoxy)benzoic Acid: NMR vs. HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a cornerstone of chemical research and pharmaceutical development. For a compound such as 4-(2-methoxyethoxy)benzoic acid, a versatile building block in medicinal chemistry, ensuring high purity is critical for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two powerful analytical techniques for purity validation: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, a comparison of their performance characteristics, and illustrative workflows to assist researchers in selecting the most suitable method for their analytical needs.

Data Presentation: A Head-to-Head Comparison

The choice between qNMR and HPLC for purity analysis depends on various factors, including the availability of a reference standard, the need for absolute versus relative purity, and the required sensitivity and throughput. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1]Separation based on the differential partitioning of the analyte and impurities between a stationary and a mobile phase.[2]
Primary/Secondary Method Primary ratio method; can determine purity without a reference standard of the analyte, using a certified internal standard.[1]Typically a secondary method requiring a reference standard of this compound for quantification.[2]
Selectivity Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap in complex mixtures.High selectivity for separating structurally similar impurities, especially with optimized column and mobile phase conditions.
Sensitivity Generally lower sensitivity compared to HPLC, but can be enhanced with high-field instruments.[3]High sensitivity, particularly with UV or mass spectrometry detectors, making it ideal for trace impurity analysis.[3]
Quantification Provides an absolute purity value (mass fraction) when using a certified internal standard.Typically provides relative purity (area percent) unless calibrated with a certified reference standard of the analyte.
Sample Throughput Moderate; can be automated, but generally lower throughput than modern HPLC systems.Well-suited for high-throughput analysis with the use of autosamplers.
Non-destructive Yes, the sample can be fully recovered after analysis.No, the sample is consumed during the analysis.
Solvent Consumption Low, typically less than 1 mL of deuterated solvent per sample.[3]Higher, due to the continuous flow of the mobile phase.
Typical Precision (%RSD) < 1.0%< 2.0%

Experimental Protocols

The following sections provide detailed, proposed methodologies for the purity determination of this compound using both qNMR and HPLC. These protocols are based on established analytical practices for similar benzoic acid derivatives.

Quantitative NMR (qNMR) Protocol for Purity Assessment

This protocol outlines the determination of this compound purity using an internal standard method.

1. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, Benzoic acid, or Dimethyl sulfone of known purity)

  • Deuterated solvent (e.g., Dimethyl sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3))

  • 5 mm NMR tubes

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh an appropriate amount of the certified internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent (e.g., DMSO-d6).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence

  • Relaxation Delay (d1): A minimum of 5 times the longest T1 of the signals of interest (a value of 30-60 seconds is recommended to ensure full relaxation).

  • Number of Scans: 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the peaks being integrated.

  • Acquisition Time: At least 3-4 seconds.

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic protons) and a well-resolved signal of the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

HPLC Protocol for Purity Assessment

This protocol provides a method for the purity analysis of this compound by reverse-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the protonation of the carboxylic acid. A typical starting point could be a gradient of 30% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 254 nm, or the lambda max of this compound.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Diluent: A mixture of acetonitrile and water, similar to the initial mobile phase composition.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the diluent to obtain a concentration of approximately 0.1 mg/mL.

4. Data Analysis:

  • The purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

    Purity (%) = (Area_analyte / Total Area of all peaks) * 100

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

qNMR_Workflow qNMR Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample setup_params Set acquisition parameters (d1, ns, etc.) load_sample->setup_params acquire_fid Acquire Free Induction Decay (FID) setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Analyte and Internal Standard Signals phase_baseline->integrate calculate Calculate Purity using the formula integrate->calculate result result calculate->result Purity Result

Caption: Experimental workflow for qNMR purity analysis.

Method_Selection_Logic Logical Framework for Method Selection start Need for Purity Analysis ref_std Reference Standard of Analyte Available? start->ref_std abs_purity Absolute Purity (mass fraction) Required? ref_std->abs_purity Yes ref_std->abs_purity No trace_analysis Trace Impurity Analysis Required? abs_purity->trace_analysis No qnmr Use qNMR abs_purity->qnmr Yes non_destructive Non-destructive Analysis Required? trace_analysis->non_destructive No hplc Use HPLC trace_analysis->hplc Yes non_destructive->qnmr Yes hplc_area_percent Use HPLC (Area Percent) non_destructive->hplc_area_percent No

Caption: Decision logic for selecting a purity analysis method.

References

A Comparative Analysis of the Biological Activities of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative study of the biological activities of various derivatives of benzoic acid, with a focus on their potential as anti-inflammatory and anticancer agents. While direct comparative data on 4-(2-methoxyethoxy)benzoic acid derivatives is limited in publicly available literature, this document provides an objective analysis of structurally related benzoic acid compounds, supported by experimental data from several studies.

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative data on the biological activity of selected benzoic acid derivatives. This allows for a clear comparison of their potency in different experimental models.

DerivativeTarget/ActivityCell Line/ModelIC50 / Activity
Anticancer Activity
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHistone DeacetylaseHuman cervical cancerIC50: 17.84 µM[1]
Substituted thiocyanate benzoic acid derivatives (compounds 8 and 9)Tyrosine kinaseMCF-7 (breast cancer)IC50: 100 µM/ml[1]
2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate (compound 9)CytotoxicityVarious cancer cell lines52.2% to 91.2% inhibition[1]
3,6-diphenyl-[2][3][4]triazolo [3,4-b][2][4][5]thiadiazole derivative (compound 2)CytotoxicityMCF7, SaOS-2, K562IC50: 22.1, 19, 15 µM respectively[1]
Anti-inflammatory Activity
2-Hydroxy-4-methoxy benzoic acid (HMBA)HepatoprotectiveCCl4-induced ratsReduction in inflammatory cytokines[6]
N-(4-Carboxybenzyl)nonanamideAnti-inflammatoryCarrageenan-induced rat paw edemaEffective at 100 mg/kg (i.p.)[7]
Abietane terpenoids from Nepeta bracteata (compounds 2 and 4)Nitric Oxide ProductionLPS-stimulated RAW 264.7IC50: 19.2 and 18.8 µM respectively[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Anticancer Activity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Test compound (e.g., a benzoic acid derivative)

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model to evaluate the anti-inflammatory activity of a compound.

Materials:

  • Test compound

  • Carrageenan solution (1% in saline)

  • Wistar rats (150-200 g)

  • Plethysmometer

  • Saline solution

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to the test group of rats. The control group receives the vehicle (e.g., saline). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the test group indicates anti-inflammatory activity.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways relevant to the potential mechanisms of action of this compound derivatives.

G cluster_0 Synthesis of this compound derivative A 4-Hydroxybenzoic acid D 4-(2-Hydroxyethoxy)benzoic acid A->D Williamson Ether Synthesis B 2-Chloroethanol B->D C Sodium Hydride C->D G This compound D->G Methylation E Methyl Iodide E->G F Sodium Hydride F->G

Caption: Synthetic pathway for a this compound derivative.

G cluster_0 NF-κB Signaling Pathway in Inflammation LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Genes Transcription Inhibitor Benzoic Acid Derivative Inhibitor->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by benzoic acid derivatives.[2][3][4][5][9]

G cluster_1 EGFR Signaling Pathway in Cancer EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression Inhibitor Benzoic Acid Derivative Inhibitor->EGFR Inhibition

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate analytical technique is a critical step in method development, directly influencing the accuracy, sensitivity, and efficiency of the quantification process. This guide presents a summary of the performance characteristics of these three common analytical techniques, supported by representative experimental data from analogous compounds to aid in the selection of the most suitable approach for your specific analytical needs.

Comparative Analysis of Method Performance

The choice between HPLC-UV, LC-MS, and GC-MS depends largely on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. LC-MS generally offers the highest sensitivity and selectivity, making it ideal for bioanalytical studies or trace impurity analysis.[1] HPLC-UV provides a robust and cost-effective solution for routine analysis and quality control of bulk materials or formulations with higher concentrations of the analyte.[1][2] GC-MS is a powerful technique for volatile and semi-volatile compounds; however, for non-volatile compounds like benzoic acids, a derivatization step is typically required to increase volatility.[2]

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity Range 0.5 - 100 µg/mL1 - 1000 ng/mL0.01 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%100 - 111%
Precision (% RSD) < 2%< 15%< 15%
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.5 ng/mL~3 ng/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL~1.5 ng/mL~10 ng/mL
Specificity Moderate to HighVery HighHigh
This table summarizes typical performance characteristics based on data for structurally similar benzoic acid derivatives.[1][2]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols are representative methodologies for the analysis of benzoic acid derivatives and can be adapted for 4-(2-methoxyethoxy)benzoic acid.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.[2]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and acidified water (e.g., with 0.1% formic or phosphoric acid).[4]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (to be determined by a UV scan, typically around 230-260 nm for benzoic acid derivatives).[4][5]

  • Sample Preparation: Standard and sample solutions are prepared in the mobile phase or a compatible solvent like methanol.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of this compound in complex biological matrices or for trace-level analysis.[1]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column suitable for LC-MS analysis.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Sample Preparation: For biological samples, protein precipitation followed by evaporation and reconstitution is a common approach.[1] Solid-phase extraction (SPE) can also be used for cleaner samples.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. For non-volatile carboxylic acids, derivatization is necessary.[2]

  • Instrumentation: A GC system coupled with a mass spectrometer.[2]

  • Derivatization: A silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used to convert the carboxylic acid to a more volatile silyl ester.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless injection.

  • Temperature Program: A temperature gradient is used to separate the components of the sample.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: The sample is dried and then derivatized before injection into the GC-MS.

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that a new or alternative analytical method provides results that are equivalent to an existing, validated method. This is particularly important when transferring methods between laboratories or updating to a new technology (e.g., from HPLC to LC-MS).

CrossValidationWorkflow cluster_0 Method 1 (e.g., HPLC-UV) cluster_1 Method 2 (e.g., LC-MS/MS) M1_Dev Method Development M1_Val Method Validation (Accuracy, Precision, Linearity, etc.) M1_Dev->M1_Val Analyze_Samples Analyze the Same Set of Samples with Both Validated Methods M1_Val->Analyze_Samples M2_Dev Method Development M2_Val Method Validation (Accuracy, Precision, Linearity, etc.) M2_Dev->M2_Val M2_Val->Analyze_Samples Compare_Results Statistically Compare Results (e.g., Bland-Altman, t-test) Analyze_Samples->Compare_Results Acceptance Acceptance Criteria Met? Compare_Results->Acceptance Implement Implement New Method Acceptance->Implement Yes Investigate Investigate Discrepancies Acceptance->Investigate No Investigate->M2_Dev

Caption: Workflow for the cross-validation of two analytical methods.

Logical Decision Tree for Method Selection

The choice of the most appropriate analytical method depends on several factors, including the nature of the sample, the required sensitivity, and available instrumentation.

MethodSelection Start Start: Need to Quantify This compound Matrix What is the sample matrix? Start->Matrix Concentration What is the expected analyte concentration? Matrix->Concentration Simple Matrix (e.g., Bulk Drug, Formulation) LCMS LC-MS/MS is recommended for its high sensitivity and selectivity. Matrix->LCMS Complex Matrix (e.g., Biological Fluid) GCMS_check Is the analyte volatile or can it be derivatized? Matrix->GCMS_check Alternative for Simple Matrix HighConc High (e.g., > 1 µg/mL) Concentration->HighConc LowConc Low (e.g., < 1 µg/mL) Concentration->LowConc HPLC HPLC-UV is a suitable and cost-effective option. HighConc->HPLC LowConc->LCMS GCMS GC-MS with derivatization is a viable option. GCMS_check->GCMS Yes

Caption: Logical decision tree for selecting an analytical method.

References

A Comparative Guide to the Biological Assay Validation of Benzoic Acid Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzoic Acid Derivatives as Tubulin Inhibitors

Tubulin, a protein that polymerizes to form microtubules, is a well-established target for anticancer drugs. Microtubules are essential for various cellular processes, including cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization can disrupt these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin. Its simple structure, consisting of two substituted phenyl rings (A and B rings) connected by a cis-alkene bridge, has inspired the synthesis of numerous analogs with improved pharmacological properties, such as enhanced solubility and metabolic stability. Many of these analogs feature modifications of the B-ring, often incorporating various substituted benzoic acid moieties. The 4-(2-methoxyethoxy)benzoic acid scaffold represents a potential modification to the B-ring of such inhibitors, aiming to improve properties like solubility and cell permeability.

Comparative Analysis of Biological Activities

To provide a meaningful comparison, this guide focuses on the inhibitory activity of various benzoic acid derivatives on tubulin polymerization. The data presented here is compiled from studies on Combretastatin A-4 and its analogs where the B-ring has been replaced with different benzoic acid derivatives.

Table 1: In Vitro Tubulin Polymerization Inhibition by Benzoic Acid Derivatives and Related Compounds

Compound IDStructure of Benzoic Acid Moiety (B-ring)Tubulin Polymerization IC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
Combretastatin A-4 (CA-4) 4-methoxyphenyl1.99 - 2.12K562, various0.003 - 0.024[1][2]
isoCA-4 Analog 8 3-((E)-propen-3-ol)-benzoic acid derivativeSimilar to isoCA-4H1299, MDA-MB231, HCT116, K562Nanomolar range[3]
isoCA-4 Analog 17 3-(propyn-3-ol)-benzoic acid derivativeSimilar to isoCA-4H1299, MDA-MB231, HCT116, K562Nanomolar range[3]
ABI Compound 5da Imidazole-4-carboxylic acid derivative-Various0.0157[4]
Compound [I] (dihydroquinolin-4-one derivative) Dihydroquinolin-4-one with benzoic acid feature3.06K5620.003 - 0.024[1]
Tubulin inhibitor 28 N-benzylbenzamide derivative1.2MCF-7-

Note: The IC50 values can vary depending on the specific experimental conditions and cell lines used.

Experimental Protocols

A crucial aspect of validating the biological activity of these compounds is the use of robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the increase in turbidity.

Principle: The polymerization of tubulin into microtubules increases the scattering of light, which can be measured as an increase in absorbance at 340 nm over time. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate) stock solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Test compounds and control inhibitors (e.g., Combretastatin A-4, Nocodazole)

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare a working solution of tubulin in General Tubulin Buffer containing GTP. Prepare serial dilutions of the test compounds in the same buffer. The final DMSO concentration should be kept low (<1%) to avoid interference with the assay.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution to each well. Then, add the test compounds or vehicle control to the respective wells.

  • Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate tubulin polymerization.

  • Data Acquisition: Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every minute) for a sufficient duration (e.g., 60-90 minutes) to observe the full polymerization curve (lag phase, polymerization phase, and plateau).

  • Data Analysis: Plot the absorbance values against time for each concentration of the test compound. Determine the initial rate of polymerization (Vmax) and the extent of polymerization at the plateau. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of tubulin polymerization inhibition.

G start Start prep_reagents Prepare Reagents (Tubulin, GTP, Buffers, Test Compounds) start->prep_reagents setup_assay Set up Assay Plate on Ice prep_reagents->setup_assay initiate_poly Incubate at 37°C (Initiate Polymerization) setup_assay->initiate_poly read_absorbance Read Absorbance (340 nm) over Time initiate_poly->read_absorbance analyze_data Analyze Data (Plot Curves, Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for in vitro tubulin polymerization assay.

G compound Test Compound (this compound derivative) tubulin_assay tubulin_assay compound->tubulin_assay cell_viability cell_viability tubulin_assay->cell_viability If potent not_validated not_validated tubulin_assay->not_validated If not potent cell_cycle cell_cycle cell_viability->cell_cycle cell_viability->not_validated If not potent or toxic validated_hit validated_hit cell_cycle->validated_hit If selective and induces G2/M arrest

Caption: Logical workflow for biological assay validation.

References

head-to-head comparison of different synthetic routes to 4-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 4-(2-methoxyethoxy)benzoic acid is a valuable building block in the preparation of various pharmaceutical compounds and functional materials. This guide provides a detailed head-to-head comparison of three primary synthetic routes to this target molecule, offering an objective analysis of their performance based on available experimental data.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents & ConditionsReaction TimeYield (%)PurityKey AdvantagesKey Disadvantages
Route 1: Williamson Ether Synthesis Methyl 4-hydroxybenzoate, 2-Bromoethyl methyl ether1. NaH, DMF2. NaOH, H₂O/MeOHEtherification: ~1.5 hoursHydrolysis: Several hoursEtherification: ~50-95%Hydrolysis: Typically highGood to ExcellentHigh yields, readily available starting materials, straightforward procedure.[1]Use of sodium hydride requires anhydrous conditions and careful handling; two-step process.
Route 2: Oxidation of Alcohol 4-(2-Methoxyethoxy)benzyl alcoholKMnO₄, Na₂CO₃, then HClSeveral hours~80-95% (estimated for similar substrates)Good to ExcellentPotentially high yield in a single step from the alcohol precursor.[2]Requires synthesis of the starting alcohol; use of strong oxidizing agents can lead to side products if not controlled.
Route 3: Nitrile Hydrolysis 4-Hydroxybenzonitrile, 2-Bromoethyl methyl ether1. K₂CO₃, Acetone2. NaOH (aq)Etherification: Several hoursHydrolysis: Several hoursEtherification: HighHydrolysis: HighGood to ExcellentHigh yielding steps, avoids harsh reagents like NaH in the etherification step.Two-step process; nitrile hydrolysis can sometimes require harsh conditions.

Visualizing the Synthetic Pathways

The three synthetic routes can be visualized as distinct pathways, each with its own set of intermediates and reaction conditions.

G cluster_1 Route 1: Williamson Ether Synthesis cluster_2 Route 2: Oxidation of Alcohol cluster_3 Route 3: Nitrile Hydrolysis A1 Methyl 4-hydroxybenzoate B1 Methyl 4-(2-methoxyethoxy)benzoate A1->B1 1. NaH, DMF 2. 2-Bromoethyl methyl ether C1 This compound B1->C1 NaOH, H₂O/MeOH A2 4-(2-Methoxyethoxy)benzyl alcohol B2 This compound A2->B2 KMnO₄, Na₂CO₃ A3 4-Hydroxybenzonitrile B3 4-(2-Methoxyethoxy)benzonitrile A3->B3 K₂CO₃, Acetone 2-Bromoethyl methyl ether C3 This compound B3->C3 NaOH (aq), Heat

Caption: Synthetic pathways to this compound.

Experimental Protocols

Route 1: Williamson Ether Synthesis

This route involves the O-alkylation of a phenol, a classic and generally high-yielding method for ether synthesis.[1][3][4] The carboxylic acid group is typically protected as an ester to prevent unwanted side reactions.

Part A: Synthesis of Methyl 4-(2-methoxyethoxy)benzoate

  • Materials: Methyl 4-hydroxybenzoate, sodium hydride (60% dispersion in mineral oil), anhydrous dimethylformamide (DMF), 2-bromoethyl methyl ether.

  • Procedure:

    • To a suspension of sodium hydride (1.1 eq.) in anhydrous DMF under a nitrogen atmosphere, a solution of methyl 4-hydroxybenzoate (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C.

    • The mixture is stirred at room temperature for 30 minutes.

    • 2-Bromoethyl methyl ether (1.1 eq.) is then added, and the reaction mixture is heated to approximately 95 °C for 1.5 hours.[5]

    • After cooling, the reaction is quenched by the slow addition of water.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography.

Part B: Hydrolysis to this compound

  • Materials: Methyl 4-(2-methoxyethoxy)benzoate, sodium hydroxide (NaOH), methanol (MeOH), water.

  • Procedure:

    • The methyl 4-(2-methoxyethoxy)benzoate from Part A is dissolved in a mixture of methanol and water.

    • An aqueous solution of sodium hydroxide (2-3 eq.) is added, and the mixture is refluxed for 2-4 hours, or until TLC indicates the disappearance of the starting material.

    • The methanol is removed under reduced pressure.

    • The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3, leading to the precipitation of the product.

    • The solid is collected by vacuum filtration, washed with cold water, and dried to afford this compound.

G cluster_workflow1 Experimental Workflow: Route 1 start Start deprotonation Deprotonation of Methyl 4-hydroxybenzoate start->deprotonation alkylation Alkylation with 2-Bromoethyl methyl ether deprotonation->alkylation workup1 Aqueous Workup & Extraction alkylation->workup1 purification1 Column Chromatography workup1->purification1 hydrolysis Ester Hydrolysis purification1->hydrolysis acidification Acidification hydrolysis->acidification isolation Filtration & Drying acidification->isolation end Final Product isolation->end

Caption: Workflow for Williamson Ether Synthesis.

Route 2: Oxidation of 4-(2-Methoxyethoxy)benzyl alcohol

This route offers a more direct conversion if the corresponding benzyl alcohol is readily available. The oxidation of benzyl alcohols to benzoic acids is a well-established transformation.[2]

  • Materials: 4-(2-Methoxyethoxy)benzyl alcohol, potassium permanganate (KMnO₄), sodium carbonate (Na₂CO₃), hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, 4-(2-methoxyethoxy)benzyl alcohol (1.0 eq.) is dissolved in a suitable solvent such as a mixture of t-butanol and water.

    • A solution of potassium permanganate (approx. 2.0 eq.) and sodium carbonate (a catalytic amount) in water is added portion-wise to the alcohol solution.

    • The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 60-80 °C) for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

    • The reaction is cooled to room temperature, and the MnO₂ is removed by filtration.

    • The filtrate is concentrated to remove the organic solvent.

    • The remaining aqueous solution is cooled in an ice bath and acidified with concentrated HCl to precipitate the carboxylic acid.

    • The product is collected by filtration, washed with cold water, and dried.

G cluster_workflow2 Experimental Workflow: Route 2 start Start oxidation Oxidation of Alcohol with KMnO₄ start->oxidation filtration Filtration of MnO₂ oxidation->filtration concentration Solvent Removal filtration->concentration acidification Acidification concentration->acidification isolation Filtration & Drying acidification->isolation end Final Product isolation->end

Caption: Workflow for the Oxidation of Alcohol route.

Route 3: Hydrolysis of 4-(2-Methoxyethoxy)benzonitrile

This two-step route first prepares the ether linkage on a benzonitrile scaffold, followed by hydrolysis of the nitrile group to the carboxylic acid.

Part A: Synthesis of 4-(2-Methoxyethoxy)benzonitrile

  • Materials: 4-Hydroxybenzonitrile, 2-bromoethyl methyl ether, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • A mixture of 4-hydroxybenzonitrile (1.0 eq.), 2-bromoethyl methyl ether (1.2 eq.), and potassium carbonate (1.5 eq.) in acetone is stirred at reflux for 4-8 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.

    • The filtrate is concentrated under reduced pressure to yield the crude 4-(2-methoxyethoxy)benzonitrile, which can be used in the next step without further purification or purified by chromatography.

Part B: Hydrolysis to this compound

  • Materials: 4-(2-Methoxyethoxy)benzonitrile, sodium hydroxide (NaOH), water, ethanol.

  • Procedure:

    • The crude 4-(2-methoxyethoxy)benzonitrile is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%). Ethanol can be added to improve solubility.

    • The mixture is heated at reflux for several hours until the evolution of ammonia ceases and TLC analysis indicates the completion of the reaction.

    • The reaction mixture is cooled, and any organic co-solvent is removed under reduced pressure.

    • The aqueous solution is cooled in an ice bath and acidified with concentrated HCl.

    • The precipitated this compound is collected by filtration, washed with cold water, and dried.

G cluster_workflow3 Experimental Workflow: Route 3 start Start ether_formation Williamson Ether Synthesis on 4-Hydroxybenzonitrile start->ether_formation workup1 Filtration & Concentration ether_formation->workup1 hydrolysis Nitrile Hydrolysis workup1->hydrolysis acidification Acidification hydrolysis->acidification isolation Filtration & Drying acidification->isolation end Final Product isolation->end

Caption: Workflow for the Nitrile Hydrolysis route.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the availability of starting materials, desired scale, and safety considerations. The Williamson Ether Synthesis (Route 1) stands out as a robust and high-yielding method, particularly when starting from the readily available methyl 4-hydroxybenzoate.[1] The Oxidation of Alcohol (Route 2) is an attractive option if the corresponding benzyl alcohol is accessible, offering a potentially shorter synthesis. The Nitrile Hydrolysis (Route 3) provides a viable alternative, avoiding the use of sodium hydride and often proceeding with high yields. Each route presents a reliable pathway to the target molecule, and the detailed protocols and comparative data in this guide should aid researchers in selecting the most suitable method for their specific needs.

References

A Comparative Benchmarking Guide to 4-(2-Methoxyethoxy)benzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A compound's fundamental physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties for 4-(2-methoxyethoxy)benzoic acid and the selected comparator benzoic acid derivatives.

PropertyThis compound4-Hydroxybenzoic Acid4-Methoxybenzoic Acid4-Chlorobenzoic Acid
Molecular Formula C₁₀H₁₂O₄C₇H₆O₃C₈H₈O₃C₇H₅ClO₂
Molecular Weight ( g/mol ) 196.20138.12152.15156.57
Appearance SolidWhite crystalline solidWhite crystalline powderWhite solid
Melting Point (°C) Not Available214-217182-185238-241
Water Solubility Not AvailableSlightly solubleSparingly solubleSoluble in hot water
LogP Not Available1.581.962.65

Biological Activity Profile

Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This section provides an overview of the known activities of the comparator compounds and outlines the assays to benchmark this compound.

Antimicrobial Activity

The antimicrobial efficacy of benzoic acid derivatives is often pH-dependent, with the undissociated form of the acid being more effective at penetrating microbial cell membranes.

Comparative Data:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-Hydroxybenzoic AcidEscherichia coli>1000 µg/mL
4-Methoxybenzoic AcidVarious cosmetic spoilage microorganismsData available, but varies by strain
4-Chlorobenzoic AcidAcinetobacter sp.Degraded by this species
This compound Data not available Data not available
Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is an area of active research, with some compounds showing inhibition of key inflammatory mediators.

Comparative Data:

CompoundAssayIC₅₀
4-Hydroxybenzoic AcidNot AvailableNot Available
4-Methoxybenzoic AcidNot AvailableNot Available
4-Chlorobenzoic AcidNot AvailableNot Available
This compound Data not available Data not available
Cytotoxicity

Evaluating the cytotoxic potential of compounds is crucial in drug development to assess their safety profile.

Comparative Data:

CompoundCell LineIC₅₀
4-Hydroxybenzoic AcidNot AvailableNot Available
4-Methoxybenzoic AcidPC-3M (prostate cancer)12.5 µg/mL (for a derivative)
4-Chlorobenzoic AcidNot AvailableNot Available
This compound Data not available Data not available

Experimental Protocols

To facilitate the direct comparison of this compound with other derivatives, detailed protocols for key biological assays are provided below.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used to determine the MIC.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Assay_Workflow prep_stock Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Figure 1: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for the production of prostaglandins.

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate (e.g., arachidonic acid).

  • Compound Incubation: In a suitable buffer system, pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (positive control).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination: After a specific incubation time, stop the reaction (e.g., by adding a strong acid).

  • Prostaglandin Quantification: Measure the amount of prostaglandin produced (e.g., PGE₂) using an ELISA kit.

  • Calculation of Inhibition: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

COX_Inhibition_Assay cluster_pathway Inflammatory Pathway cluster_assay Inhibition Assay Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (e.g., PGE₂) COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound Test Compound (e.g., this compound) Inhibition Test_Compound->Inhibition Inhibition->COX_Enzyme

Figure 2: Simplified signaling pathway of COX-mediated inflammation and the point of inhibition by test compounds.

Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of ~570 nm.

  • Calculation of Cell Viability: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Test Compound cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_formation Incubate (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (~570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability and Determine IC₅₀ read_absorbance->calculate_viability

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This guide provides a framework for the comparative benchmarking of this compound against other benzoic acid derivatives. While a direct quantitative comparison of biological activity is currently limited by the lack of publicly available data for the target compound, the provided physicochemical properties and detailed experimental protocols empower researchers to conduct their own evaluations. The data presented for 4-hydroxybenzoic acid, 4-methoxybenzoic acid, and 4-chlorobenzoic acid offer valuable points of reference. Further investigation into the antimicrobial, anti-inflammatory, and cytotoxic properties of this compound is warranted to fully elucidate its potential in various research and drug development applications.

Confirming the Molecular Structure of 4-(2-methoxyethoxy)benzoic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in ensuring its identity, purity, and potential biological activity. This guide provides a comparative overview of X-ray crystallography, the gold standard for structure determination, alongside alternative spectroscopic methods for the characterization of 4-(2-methoxyethoxy)benzoic acid.

Single-crystal X-ray diffraction provides a definitive, high-resolution map of atomic positions, bond lengths, and bond angles, offering unequivocal proof of a compound's structure. While other techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the molecular framework and functional groups, they do not offer the same level of direct structural evidence. This guide will detail the experimental protocols for these techniques and present the expected data for this compound, highlighting the complementary nature of these methods in modern chemical analysis.

Structural Confirmation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural elucidation of a novel chemical entity.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Confirmation cluster_conclusion Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir crystal_growth Single Crystal Growth purification->crystal_growth structure_solution Structure Solution & Refinement nmr->structure_solution Supportive Data ir->structure_solution Supportive Data xray Single-Crystal X-ray Diffraction crystal_growth->xray xray->structure_solution confirmed_structure Confirmed Structure structure_solution->confirmed_structure

Caption: Workflow for structural confirmation.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and, from that, a detailed molecular model.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened to find conditions that yield high-quality, single crystals.

  • Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model. This model is refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.

Expected Crystallographic Data for this compound

The following table summarizes the type of quantitative data that would be obtained from a successful X-ray crystallographic analysis of this compound.

ParameterExpected Value/Information
Chemical FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c)
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°) to be determined
Volume (V)To be determined (ų)
Z (Molecules per unit cell)To be determined
Calculated Density (Dx)To be determined (g/cm³)
R-factor< 0.05 for a well-refined structure
Bond Lengths & AnglesPrecise values for all bonds and angles (e.g., C-C, C-O, C=O)
Hydrogen BondingDetails of intermolecular interactions, such as dimer formation

Alternative Spectroscopic Techniques

NMR and IR spectroscopy are powerful, complementary techniques that provide valuable structural information and are essential for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

  • Sample Preparation : 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition : The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR : A one-dimensional proton spectrum is acquired. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR : A one-dimensional carbon spectrum is acquired using proton decoupling.

The following tables present predicted chemical shifts for this compound based on the analysis of structurally similar compounds.[1]

Table 1: Predicted ¹H NMR Chemical Shifts [1]

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H (Carboxylic Acid)10.0 - 13.0Singlet (broad)
H (Aromatic, ortho to COOH)7.8 - 8.1Doublet
H (Aromatic, ortho to OCH₂)6.8 - 7.1Doublet
O-CH₂-CH₂-O4.1 - 4.4Triplet
O-CH₂-CH₂-O3.7 - 4.0Triplet
O-CH₃3.3 - 3.6Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts [1]

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
C (Aromatic, attached to COOH)120 - 125
C (Aromatic, ortho to COOH)130 - 135
C (Aromatic, ortho to OCH₂)113 - 118
C (Aromatic, attached to OCH₂)160 - 165
O-CH₂-CH₂-O65 - 70
O-CH₂-CH₂-O68 - 72
O-CH₃58 - 62
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation (KBr Pellet) : 1-2 mg of the sample is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained.[1] This powder is then pressed into a thin, transparent pellet.[1]

  • Data Acquisition : A background spectrum of the empty sample compartment is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] The sample pellet is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[1]

Table 3: Predicted IR Absorption Bands [1]

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
C=O (Carboxylic Acid)1680 - 1710
C=C (Aromatic)1580 - 1620
C-O (Ether and Acid)1200 - 1300

Comparison of Techniques

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyIR Spectroscopy
Information Yield Definitive 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment of atoms, stereochemistry (relative)Presence of functional groups
Sample Requirement High-quality single crystalSoluble sample (5-10 mg)Small amount of solid or liquid sample (1-2 mg)
Ambiguity Unambiguous for well-ordered crystalsCan have overlapping signals; interpretation requiredCan be ambiguous; many groups absorb in similar regions
Primary Application Absolute structure determinationRoutine structural characterization and confirmationRapid identification of functional groups

Conclusion

While NMR and IR spectroscopy are indispensable tools for the routine analysis and preliminary characterization of this compound, single-crystal X-ray diffraction remains the unequivocal method for its absolute structure confirmation. The detailed three-dimensional information provided by X-ray crystallography is unparalleled and serves as the ultimate proof of molecular structure, a cornerstone for any research or development program. The combination of these techniques provides a comprehensive and robust characterization of the target molecule.

References

assessing the reproducibility of 4-(2-methoxyethoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reproducibility of 4-(2-Methoxyethoxy)benzoic Acid Synthesis

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of different synthetic routes for this compound, a valuable building block in medicinal chemistry. The reproducibility of a synthesis is critically dependent on the chosen pathway and reaction conditions. Here, we assess the most common method, the Williamson ether synthesis, and its variations based on different starting materials.

Comparison of Synthetic Routes

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, which involves the O-alkylation of a phenol with an alkyl halide. The choice of the starting material containing the phenolic group can significantly impact the number of steps, yield, purity, and overall reproducibility of the synthesis. We compare three primary starting materials: 4-hydroxybenzonitrile, 4-hydroxybenzoic acid, and methyl 4-hydroxybenzoate.

ParameterMethod A: From 4-hydroxybenzonitrileMethod B: From 4-hydroxybenzoic acidMethod C: From Methyl 4-hydroxybenzoate
Starting Material 4-hydroxybenzonitrile4-hydroxybenzoic acidMethyl 4-hydroxybenzoate
Number of Steps 212
Key Reactions 1. Williamson Ether Synthesis2. Nitrile Hydrolysis1. Williamson Ether Synthesis1. Williamson Ether Synthesis2. Ester Hydrolysis
Typical Reagents 1. 2-methoxyethyl halide, Base (e.g., K₂CO₃, NaOH)2. Strong Acid or Base (e.g., HCl, NaOH)1. 2-methoxyethyl halide, Base (e.g., K₂CO₃, NaOH)1. 2-methoxyethyl halide, Base (e.g., K₂CO₃, NaOH)2. Base (e.g., NaOH, LiOH)
Reported Yield HighModerate to HighHigh
Reported Purity High (after purification)Variable, potential for side reactionsHigh (after purification)
Reaction Time Ether Synthesis: 4-12 hoursHydrolysis: 2-24 hours4-12 hoursEther Synthesis: 4-12 hoursHydrolysis: 1-4 hours

Experimental Protocols

Method A: Synthesis from 4-hydroxybenzonitrile

This two-step protocol is well-documented and offers a reliable route to the target compound.

Step 1: Williamson Ether Synthesis of 4-(2-methoxyethoxy)benzonitrile

  • Reaction Setup: To a solution of 4-hydroxybenzonitrile in a polar aprotic solvent (e.g., acetone, DMF), add a slight excess of a base (e.g., potassium carbonate, sodium hydroxide).

  • Addition of Alkylating Agent: To the resulting phenoxide solution, add 1-bromo-2-methoxyethane (or a similar 2-methoxyethyl halide) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Step 2: Hydrolysis of 4-(2-methoxyethoxy)benzonitrile

  • Reaction Setup: The purified 4-(2-methoxyethoxy)benzonitrile is heated to reflux in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Reaction: The hydrolysis is monitored by TLC until the starting material is consumed, which can take from 2 to 24 hours depending on the conditions.

  • Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Method B: Synthesis from 4-hydroxybenzoic acid

This method is a more direct, one-step approach.

  • Reaction Setup: 4-hydroxybenzoic acid is dissolved in a suitable solvent (e.g., DMF, DMSO) in the presence of at least two equivalents of a base (e.g., potassium carbonate, sodium hydride). One equivalent of the base is required to deprotonate the carboxylic acid, and the second deprotonates the phenol.

  • Addition of Alkylating Agent: 1-bromo-2-methoxyethane is added to the reaction mixture.

  • Reaction: The mixture is heated to promote the etherification. Reaction progress is monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and acidified to protonate the carboxylate. The product is then extracted with an organic solvent. Purification is typically performed by recrystallization or column chromatography.

Method C: Synthesis from Methyl 4-hydroxybenzoate

This two-step method utilizes a protected carboxylic acid to prevent side reactions.

Step 1: Williamson Ether Synthesis of Methyl 4-(2-methoxyethoxy)benzoate

  • Reaction Setup: Methyl 4-hydroxybenzoate is treated with one equivalent of a base (e.g., potassium carbonate) in a polar aprotic solvent.

  • Addition of Alkylating Agent: 1-bromo-2-methoxyethane is added, and the mixture is heated to reflux.

  • Reaction and Work-up: The reaction is monitored by TLC. Upon completion, the work-up is similar to that of Method A, Step 1.

Step 2: Hydrolysis of Methyl 4-(2-methoxyethoxy)benzoate

  • Reaction Setup: The isolated methyl ester is dissolved in a mixture of an alcohol (e.g., methanol) and water, and a base such as sodium hydroxide or lithium hydroxide is added.

  • Reaction: The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed (typically 1-4 hours).

  • Work-up and Isolation: The alcohol is removed under reduced pressure, and the aqueous solution is acidified to precipitate the final product. The product is collected by filtration, washed, and dried.

Reproducibility and Comparison of Methods

  • Method A (from 4-hydroxybenzonitrile): This method is generally considered highly reproducible. The initial Williamson ether synthesis on the nitrile is clean, and the subsequent hydrolysis, while sometimes slow, is a standard and reliable transformation. The key to reproducibility lies in the careful control of the hydrolysis conditions to avoid the formation of byproducts.

  • Method B (from 4-hydroxybenzoic acid): While being the most direct route, this method presents challenges to reproducibility. The presence of two acidic protons (phenolic and carboxylic) requires the use of at least two equivalents of base. Incomplete deprotonation can lead to a mixture of products. Furthermore, there is a possibility of esterification of the carboxylic acid by the alkylating agent as a side reaction, which would complicate purification and lower the yield.

  • Method C (from Methyl 4-hydroxybenzoate): This approach is often preferred in terms of reproducibility and purity of the final product. The ester group protects the carboxylic acid from unwanted side reactions during the Williamson ether synthesis. The subsequent ester hydrolysis is typically a high-yielding and clean reaction. This method provides a more controlled and reliable synthesis compared to Method B.

Visualizing the Synthetic Workflows

MethodA cluster_0 Method A: From 4-hydroxybenzonitrile Start_A 4-hydroxybenzonitrile Step1_A Williamson Ether Synthesis (2-methoxyethyl halide, Base) Start_A->Step1_A Intermediate_A 4-(2-methoxyethoxy)benzonitrile Step1_A->Intermediate_A Step2_A Nitrile Hydrolysis (Acid or Base) Intermediate_A->Step2_A End_A This compound Step2_A->End_A

Caption: Workflow for the synthesis of this compound starting from 4-hydroxybenzonitrile.

MethodB cluster_1 Method B: From 4-hydroxybenzoic acid Start_B 4-hydroxybenzoic acid Step1_B Williamson Ether Synthesis (2-methoxyethyl halide, >2 eq. Base) Start_B->Step1_B End_B This compound Step1_B->End_B

Caption: Workflow for the synthesis of this compound starting from 4-hydroxybenzoic acid.

MethodC cluster_2 Method C: From Methyl 4-hydroxybenzoate Start_C Methyl 4-hydroxybenzoate Step1_C Williamson Ether Synthesis (2-methoxyethyl halide, Base) Start_C->Step1_C Intermediate_C Methyl 4-(2-methoxyethoxy)benzoate Step1_C->Intermediate_C Step2_C Ester Hydrolysis (Base) Intermediate_C->Step2_C End_C This compound Step2_C->End_C

Caption: Workflow for the synthesis of this compound starting from methyl 4-hydroxybenzoate.

Evaluating the Potential of 4-(2-methoxyethoxy)benzoic Acid in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential performance of 4-(2-methoxyethoxy)benzoic acid in various cellular assays. As of the latest literature review, direct experimental data for this compound is not publicly available. Therefore, this document evaluates its potential by examining the performance of structurally similar benzoic acid derivatives, providing a framework for future investigation. The information presented herein is intended to guide researchers in designing experiments to assess the biological activity of this compound.

Introduction

This compound is a member of the benzoic acid family, a class of compounds known for a wide range of biological activities. Structurally, it features a carboxylic acid group attached to a benzene ring, which is further substituted with a methoxyethoxy group. This structural motif suggests potential interactions with various biological targets. For instance, the related compound, 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid ethyl ester, serves as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Erlotinib, indicating the relevance of the methoxyethoxy benzoic acid scaffold in medicinal chemistry.

This guide explores potential therapeutic areas and assay-specific performance based on data from closely related analogs, such as 4-methoxybenzoic acid and other substituted benzoic acids.

Potential Therapeutic Applications and In Vitro Assays

Based on the activities of structurally related compounds, this compound could be investigated for its role in modulating cellular proteostasis and for its potential as an anticancer agent.

Proteostasis Network Modulation

The proteostasis network, which regulates protein synthesis, folding, and degradation, is a critical cellular pathway implicated in aging and various diseases. Benzoic acid derivatives have been shown to modulate this network.

Signaling Pathway: Ubiquitin-Proteasome and Autophagy-Lysosome Pathways

Proteostasis_Pathway Potential Modulation of Proteostasis by Benzoic Acid Derivatives cluster_UPP Ubiquitin-Proteasome Pathway (UPP) cluster_ALP Autophagy-Lysosome Pathway (ALP) Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E3 E3 Ligase Protein Misfolded Protein Ub_Protein Polyubiquitinated Protein Protein->Ub_Protein Ubiquitination (E1, E2, E3) Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Cathepsins Cathepsins Lysosome->Cathepsins Degraded_Products Degraded Products Autolysosome->Degraded_Products Degradation Benzoic_Acid Benzoic Acid Derivatives Benzoic_Acid->Proteasome Potential Activation Benzoic_Acid->Cathepsins Potential Activation

Caption: Potential modulation of the Ubiquitin-Proteasome and Autophagy-Lysosome pathways by benzoic acid derivatives.

Anticancer Activity

The structural similarity to intermediates of anticancer drugs warrants the investigation of this compound for its cytotoxic effects against cancer cell lines.

Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Workflow General Workflow for In Vitro Anticancer Screening start Start: Prepare Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates start->cell_seeding compound_prep Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions compound_prep->serial_dilution treatment Treat Cells with Compound Dilutions serial_dilution->treatment cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance and Calculate IC50 Values mtt_assay->data_analysis end End: Determine Cytotoxicity data_analysis->end

Caption: A generalized workflow for evaluating the in vitro anticancer activity of a test compound.

Comparative Performance Data of Structurally Related Compounds

The following tables summarize the performance of benzoic acid derivatives that are structurally related to this compound in various assays. This data can serve as a benchmark for future studies.

Table 1: Performance of Benzoic Acid Derivatives in Proteostasis-Related Assays

CompoundAssayCell LineConcentrationResult (% of Control)
4-Hydroxybenzoic AcidProteasome Chymotrypsin-like ActivityHFF-110 µM~120%
4-Methoxybenzoic AcidProteasome Chymotrypsin-like ActivityHFF-110 µMNo significant effect
4-Hydroxybenzoic AcidCathepsin B & L ActivityHFF-110 µM~150%
4-Methoxybenzoic AcidCathepsin B & L ActivityHFF-110 µM~130%

Data derived from studies on benzoic acid derivatives from Bjerkandera adusta.

Table 2: Performance of Benzoic Acid Derivatives in Anticancer Assays

Compound ClassAssayCell LineActivity MetricValue
Quinazolinone DerivativesMTTMCF-7IC50100 µM/ml
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidMTTHuman cervical cancerIC5017.84 µM
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivativesMTTMCF-7, HCT-116IC5015.6 - 18.7 µM

Data compiled from various studies on the anticancer properties of benzoic acid derivatives.

Experimental Protocols

Proteasome Activity Assay
  • Cell Culture: Human foreskin fibroblasts (HFF-1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with the test compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Lysis: Cells are washed with phosphate-buffered saline (PBS) and lysed with a specific lysis buffer.

  • Enzymatic Reaction: The cell lysate is incubated with a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).

  • Measurement: The fluorescence of the cleaved substrate is measured using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: The activity is expressed as a percentage of the control.

Cathepsin B & L Activity Assay
  • Cell Culture and Treatment: Follow steps 1 and 2 from the Proteasome Activity Assay protocol.

  • Lysis: Cells are washed with PBS and lysed in a buffer appropriate for cathepsin activity.

  • Enzymatic Reaction: The cell lysate is incubated with a fluorogenic substrate for cathepsins B and L (e.g., Z-FR-AMC).

  • Measurement: The fluorescence is measured at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis: The activity is expressed as a percentage of the control.

MTT Assay for Cytotoxicity
  • Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) is determined.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the performance of its structural analogs suggests that it is a promising candidate for investigation in assays related to proteostasis modulation and anticancer activity. The protocols and comparative data presented in this guide offer a solid foundation for researchers to initiate such studies. Further experimental validation is necessary to elucidate the specific biological functions and therapeutic potential of this compound.

A Comparative Analysis of the Pharmacokinetic Properties of Benzoic Acid Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount. This guide provides a comparative analysis of the pharmacokinetic properties of various benzoic acid derivatives, with a particular focus on compounds containing methoxy and methoxyethoxy functional groups. The data presented is compiled from several preclinical studies and aims to provide a clear, comparative overview to inform future drug design and development.

The derivatives discussed herein represent a class of compounds with diverse therapeutic potential, from anti-inflammatory and analgesic agents to novel treatments for metabolic and ocular diseases. Their efficacy and safety are intrinsically linked to their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide summarizes key pharmacokinetic parameters and the methodologies used to obtain them, offering a foundation for rational drug design and optimization.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of several benzoic acid derivatives from preclinical studies in rats. These compounds, while not all direct derivatives of 4-(2-methoxyethoxy)benzoic acid, provide valuable insights into how structural modifications on the benzoic acid scaffold influence pharmacokinetic behavior.

Compound Name/IdentifierDerivative ClassDose & RouteCmax (µg/mL)Tmax (min)t½ (h)Bioavailability (%)Reference
5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acidPhenyl-ethylsulfamoyl-methyl-benzoic acid10 mg/kg (oral)N/AN/A7.1 ± 0.764[1]
4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA)Oxadiazole-benzenesulfonamide1.6 mg/kg (ocular instillation)0.35 ± 0.06N/A46.4 ± 3.881.03 (relative to injection)[2][3]
2-aryl-4-benzoyl-imidazole (ABI-274)Methoxybenzoyl-aryl-imidazoleN/AN/AN/AN/AN/A[4]
5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1)Aminosalicylic acid derivative50 mg/kg (oral)2.8 ± 0.1332.5 ± 0.6~77[5]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CBB)Salicylic acid derivative45 mg/kg (oral)0.57 ± 0.0228.9 ± 1.10.66 ± 0.07N/A[6]
2-[3'-(2"-quinolylmethoxy)phenylamino]benzoic acid (QMPB)Quinolylmethoxy-phenylamino-benzoic acidN/AN/AN/AN/A~90[7]

N/A: Data not available in the cited source.

Experimental Protocols

The pharmacokinetic parameters presented above were determined using established methodologies in preclinical animal models. Below are summaries of the typical experimental protocols employed in these studies.

In Vivo Pharmacokinetic Studies in Rats

A common experimental design for evaluating the pharmacokinetics of these benzoic acid derivatives involves the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats are often used. Animals are typically fasted overnight before drug administration.[5][6]

  • Drug Administration: The test compound is administered via the intended clinical route, most commonly oral (p.o.) gavage, or intravenously (i.v.) for bioavailability determination.[5][6] Ocular administration has also been reported for specific indications.[2][3]

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing via methods such as tail vein or jugular vein cannulation.[2][3]

  • Plasma Preparation: Blood samples are processed to separate plasma, which is then typically stored frozen until analysis.[2][3]

  • Bioanalytical Method: The concentration of the drug and its potential metabolites in plasma is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2][3]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), clearance, volume of distribution, and half-life.[3]

In Vitro Metabolism Studies

To understand the metabolic fate of these compounds, in vitro studies are often conducted:

  • Hepatocyte or Microsome Incubation: The test compound is incubated with cryopreserved hepatocytes or liver microsomes from different species (e.g., rat, monkey, human).[1][4]

  • Metabolite Identification: Following incubation, the samples are analyzed by LC-MS/MS to identify and characterize potential metabolites.[4]

  • CYP Isozyme Phenotyping: Recombinant human cytochrome P450 (CYP) isozymes are used to identify the specific enzymes responsible for the oxidative metabolism of the compound.[1]

Visualizing Experimental Workflows and Metabolic Pathways

To further clarify the processes involved in the pharmacokinetic evaluation of these derivatives, the following diagrams illustrate a typical experimental workflow and a generalized metabolic pathway.

Experimental_Workflow cluster_preclinical_study Preclinical Pharmacokinetic Study animal_model Animal Model Selection (e.g., Wistar Rats) drug_admin Drug Administration (Oral, IV, etc.) animal_model->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis HPLC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Figure 1. A generalized workflow for in vivo pharmacokinetic studies.

Metabolic_Pathway cluster_metabolism Generalized Metabolic Pathway parent_drug Parent Benzoic Acid Derivative phase1 Phase I Metabolism (e.g., Oxidation via CYP3A4) parent_drug->phase1 phase2 Phase II Metabolism (e.g., Glucuronidation) parent_drug->phase2 metabolite1 Oxidized Metabolite phase1->metabolite1 metabolite2 Glucuronide Conjugate phase2->metabolite2 metabolite1->phase2 excretion Biliary or Renal Excretion metabolite1->excretion metabolite2->excretion

Figure 2. A conceptual diagram of Phase I and Phase II metabolism for benzoic acid derivatives.

Conclusion

The pharmacokinetic properties of benzoic acid derivatives are highly dependent on their specific chemical structures. As demonstrated by the compiled data, modifications to the core benzoic acid scaffold can significantly alter parameters such as bioavailability and half-life. The provided experimental protocols and workflows offer a standardized approach for the evaluation of novel derivatives. For drug development professionals, a thorough understanding of these pharmacokinetic principles is essential for the design of safe and effective therapeutic agents. Further research focusing on a systematic series of this compound derivatives would be invaluable in elucidating more precise structure-pharmacokinetic relationships.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(2-Methoxyethoxy)benzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-(2-Methoxyethoxy)benzoic acid, a compound that, while valuable in research, requires careful management due to its chemical properties as a benzoic acid derivative and an ether.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. When handling this compound, always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2] All handling of the solid or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Core Disposal Procedure: Incineration

The generally recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] The primary method employed by these facilities is chemical incineration.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Classify this compound as a non-halogenated organic solid waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste collection.[4] The container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols.[4]

  • Segregation: Do not mix this compound with incompatible materials such as strong oxidizing agents.[1][5] Keep aqueous and non-halogenated organic waste streams separate.[6]

  • Accumulation: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from heat sources and direct sunlight.[1][4]

  • Pickup Request: Once the container is full or ready for disposal, arrange for a pickup by your institution's Environmental Health and Safety (EHS) office or a certified chemical waste contractor.[4]

Special Consideration: Peroxide Formation

A critical safety concern with this compound is its ether linkage, which makes it susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[6][7][8]

Experimental Protocol for Peroxide Management:

  • Date All Containers: Upon receiving and opening a container of this compound, mark it with the date.[9]

  • Visual Inspection: Before handling, visually inspect the container for signs of peroxide formation, such as the presence of crystals, discoloration, or a viscous liquid.[8] If any of these signs are present, do not move the container and contact your EHS office immediately.[7][9]

  • Periodic Testing: For older containers, it may be necessary to test for the presence of peroxides using commercially available test strips.[9]

  • Timely Disposal: Dispose of unused or expired material promptly to minimize the risk of peroxide formation.[8]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[10]

  • Containment: For a small spill of the solid, carefully sweep it up, avoiding dust formation, and place it into a suitable container for disposal.[1][5]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, during the cleanup process.[2]

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the sanitary sewer system (drain disposal) or in the regular trash.[4][5][10] Evaporation in a fume hood is not a suitable disposal method for this solid compound.[4]

Quantitative Data Summary

ParameterValue/InformationSource
Recommended Disposal Incineration via a licensed waste disposal facility.[10]
UN Number (for transport) May be classified under a generic entry like UN 3077 for environmentally hazardous substances, solid, n.o.s.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][11]
Primary Hazards Skin and eye irritation, potential for peroxide formation.[1][8]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Start: Have this compound for disposal ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_peroxide Visually inspect for peroxides (crystals, discoloration) contact_ehs Do NOT move container. Contact EHS Immediately. assess_peroxide->contact_ehs Yes container Select labeled, compatible hazardous waste container assess_peroxide->container No ppe->assess_peroxide transfer Carefully transfer waste to container container->transfer seal Seal container securely transfer->seal storage Store in designated secondary containment area seal->storage pickup Arrange for pickup by EHS/Licensed Contractor storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-(2-Methoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling 4-(2-Methoxyethoxy)benzoic acid in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for a structurally similar compound, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.
Hand Protection Chemical-resistant glovesNitrile or natural rubber gloves are suitable. Inspect gloves for integrity before each use.
Body Protection Laboratory coat or chemical-resistant suitLong-sleeved clothing should be worn.
Respiratory Protection Dust mask or respiratorFor procedures that may generate dust, use a NIOSH-approved respirator.

Quantitative Data

The following table summarizes key quantitative data for this compound and a structurally similar compound for reference.

PropertyValue for this compoundValue for 4-((2-Methoxyethoxy)methyl)benzoic acid
CAS Number 27890-92-2[2]119828-60-3
Molecular Formula C10H12O4[2]C11H14O4
Molecular Weight 196.2 g/mol [2]210.23 g/mol
Physical State Solid[3]Solid
Purity ≥98%[2]Not specified
Storage Room temperature[2]Cool, dry place

Operational and Disposal Plans

Safe Handling and Operational Plan

  • Engineering Controls: Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Procedural Steps for Handling:

    • Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and the potential for spills.

    • Handling: Avoid contact with skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols.

    • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

Storage Plan

Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. Keep containers tightly closed when not in use.

Spill Response Plan

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

    • Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Avoid generating dust.

    • Clean the spill area with a damp cloth or paper towel.

    • Place all cleanup materials into a sealed, labeled container for proper disposal.

  • Major Spill: If a major spill occurs, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's environmental health and safety office.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Do not let the product enter drains.

Experimental Protocols

No specific experimental protocols for the handling of this compound were found in the search results. All handling should be performed in accordance with standard laboratory procedures for solid organic acids and the operational plan outlined above.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.